molecular formula C7H6BFO2 B063848 6-Fluorobenzo[c][1,2]oxaborol-1(3H)-ol CAS No. 174671-89-7

6-Fluorobenzo[c][1,2]oxaborol-1(3H)-ol

Cat. No.: B063848
CAS No.: 174671-89-7
M. Wt: 151.93 g/mol
InChI Key: QNCOVKFUYLBCNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluorobenzo[c][1,2]oxaborol-1(3H)-ol is a fluorinated benzoxaborole derivative of significant interest in medicinal chemistry and chemical biology research. This compound's core structure features a boron atom integrated into a fused, oxygen-containing heterocycle, which is crucial for its ability to form reversible covalent adducts with nucleophilic residues, such as the hydroxyl group of serine in enzyme active sites. The strategic incorporation of a fluorine atom at the 6-position enhances its electronic properties, lipophilicity, and metabolic stability, making it a valuable scaffold for probing enzyme function and structure-activity relationships (SAR).

Properties

IUPAC Name

6-fluoro-1-hydroxy-3H-2,1-benzoxaborole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BFO2/c9-6-2-1-5-4-11-8(10)7(5)3-6/h1-3,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNCOVKFUYLBCNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C2=C(CO1)C=CC(=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40474362
Record name 6-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40474362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174671-89-7
Record name 6-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40474362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

6-Fluorobenzo[c]oxaborol-1(3H)-ol chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 24, 2025

Introduction

6-Fluorobenzo[c]oxaborol-1(3H)-ol, also known as tavaborole (trade name Kerydin®), is a novel oxaborole antifungal agent.[1][2] It is specifically indicated for the topical treatment of onychomycosis, a fungal infection of the toenails, caused by Trichophyton rubrum or Trichophyton mentagrophytes.[1][3] This document provides a comprehensive technical overview of its chemical properties, mechanism of action, and key experimental protocols for its evaluation.

Chemical and Physical Properties

6-Fluorobenzo[c]oxaborol-1(3H)-ol is a white to off-white powder.[1] Its chemical structure features a benzoxaborole ring system with a fluorine atom at the 6-position. This unique boron-containing heterocycle is crucial for its biological activity.

Table 1: Physicochemical Properties of 6-Fluorobenzo[c]oxaborol-1(3H)-ol

PropertyValueReference(s)
Molecular Formula C₇H₆BFO₂[1]
Molecular Weight 151.93 g/mol [1]
CAS Number 174671-89-7[4]
Melting Point 132 °C[3]
Solubility Slightly soluble in water; Freely soluble in ethanol and propylene glycol; Soluble in DMSO (30 mg/mL)[1][5]
Appearance White to off-white powder[1]

Mechanism of Action

Tavaborole exerts its antifungal activity by inhibiting fungal protein synthesis.[3][6] Specifically, it targets and inhibits leucyl-tRNA synthetase (LeuRS), an essential enzyme for the translation process.[6] The boron atom in the oxaborole ring forms a stable adduct with the ribose of the terminal adenosine of tRNALeu in the editing site of the LeuRS enzyme. This trapping of the tRNALeu molecule prevents the catalytic cycle of aminoacylation from proceeding, thereby halting protein synthesis and leading to fungal cell death.[3]

cluster_fungal_cell Fungal Cell LeuRS Leucyl-tRNA Synthetase (LeuRS) Protein Protein Synthesis LeuRS->Protein Enables tRNA_Leu tRNA-Leu tRNA_Leu->LeuRS Binds Leucine Leucine Leucine->LeuRS Binds ATP ATP ATP->LeuRS Binds Tavaborole 6-Fluorobenzo[c]oxaborol-1(3H)-ol (Tavaborole) Tavaborole->LeuRS Inhibits

Mechanism of action of 6-Fluorobenzo[c]oxaborol-1(3H)-ol.

Pharmacokinetics

Pharmacokinetic studies in humans have been conducted following topical application.

Table 2: Pharmacokinetic Parameters of 6-Fluorobenzo[c]oxaborol-1(3H)-ol (5% topical solution)

ParameterSingle Dose (Mean ± SD)14-Day Dosing (Mean ± SD)Reference(s)
Cmax (ng/mL) 3.54 ± 2.265.17 ± 3.47[1]
AUC (ng·hr/mL) 44.4 ± 25.5 (AUClast)75.8 ± 44.5 (AUCτ)[1]
Tmax (hours) Not Reported8.03 (Median)[2]
Half-life (hours) 28.5Not Reported[7]

Experimental Protocols

Synthesis of 6-Fluorobenzo[c]oxaborol-1(3H)-ol

A common synthetic route to tavaborole involves a multi-step process starting from 2-bromo-5-fluorotoluene. The following is a generalized protocol based on published literature and patents.[8][9][10]

  • Bromination: 2-bromo-5-fluorotoluene is subjected to radical bromination to yield 1-bromo-2-(bromomethyl)-4-fluorobenzene.

  • Hydrolysis: The resulting benzylic bromide is hydrolyzed to form (2-bromo-5-fluorophenyl)methanol.

  • Protection: The hydroxyl group is protected, for instance, as a tetrahydropyranyl (THP) ether.

  • Lithiation and Borylation: The aryl bromide is treated with an organolithium reagent (e.g., n-butyllithium) at low temperature, followed by reaction with a trialkyl borate (e.g., triisopropyl borate).

  • Deprotection and Cyclization: Acidic workup removes the protecting group and facilitates the cyclization to form 6-Fluorobenzo[c]oxaborol-1(3H)-ol.

Note: The use of pyrophoric reagents like n-butyllithium requires strict anhydrous conditions and appropriate safety precautions. Alternative, industrially scalable processes have also been developed to avoid such reagents.[7][9]

Characterization

The structure and purity of 6-Fluorobenzo[c]oxaborol-1(3H)-ol are typically confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the chemical structure. While specific chemical shift data is not provided here, it can be found in the referenced literature.[11][12]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.[11]

  • Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight and elemental composition.[11]

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Tavaborole in methanol exhibits absorption maxima at 265 nm and 272 nm.

In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

The minimum inhibitory concentration (MIC) of 6-Fluorobenzo[c]oxaborol-1(3H)-ol against fungal isolates is determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI) document M38-A2.

  • Preparation of Fungal Inoculum:

    • Fungal isolates are cultured on an appropriate agar medium (e.g., potato dextrose agar) to induce sporulation.

    • Conidia are harvested and suspended in sterile saline with a wetting agent (e.g., Tween 80).

    • The suspension is adjusted spectrophotometrically to a standardized concentration.

  • Preparation of Drug Dilutions:

    • A stock solution of 6-Fluorobenzo[c]oxaborol-1(3H)-ol is prepared in a suitable solvent (e.g., DMSO).

    • Serial twofold dilutions are prepared in RPMI 1640 medium in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Each well is inoculated with the standardized fungal suspension.

    • The plate is incubated at an appropriate temperature (e.g., 35°C) for a specified duration (typically 48-96 hours).

  • MIC Determination:

    • The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of fungal growth compared to the drug-free control well.

start Start prep_inoculum Prepare Fungal Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate prep_inoculum->inoculate prep_dilutions Prepare Drug Dilutions prep_dilutions->inoculate incubate Incubate inoculate->incubate read_mic Determine MIC incubate->read_mic end End read_mic->end

References

An In-depth Technical Guide to the Physical Characteristics of 6-Fluorobenzo[c]oxaborol-1(3H)-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of 6-Fluorobenzo[c]oxaborol-1(3H)-ol, a novel boron-containing compound. Known commercially as Tavaborole and by the development code AN2690, this molecule is a significant advancement in antifungal treatment, particularly for onychomycosis. Its efficacy is intrinsically linked to its physicochemical properties, which facilitate its penetration through the dense keratin matrix of the nail plate.

Core Physical and Chemical Data

The fundamental physical and chemical properties of 6-Fluorobenzo[c]oxaborol-1(3H)-ol are summarized below. These data are crucial for formulation development, quality control, and understanding its behavior in biological systems.

PropertyValueReference
Molecular Formula C₇H₆BFO₂[1][2]
Molecular Weight 151.93 g/mol [1][2]
IUPAC Name 6-fluoro-1-hydroxy-3H-2,1-benzoxaborole[1][2]
CAS Number 174671-89-7[1][2]
Appearance White to off-white powder or crystal[3]
Melting Point 120 - 134 °C[3][4]
Solubility Slightly soluble in water. Freely soluble in ethanol and propylene glycol.[1]
Water Solubility (Est.) 6029 mg/L at 25 °C
pKa Benzoxaboroles generally exhibit pKa values between 7 and 8 due to their Lewis acidic nature.[5]

Experimental Protocols

While specific proprietary experimental details for the characterization of 6-Fluorobenzo[c]oxaborol-1(3H)-ol are not publicly available, standard methodologies for determining the key physical properties are outlined below. These protocols are based on established principles of pharmaceutical analysis.

Determination of Melting Point

The melting point of 6-Fluorobenzo[c]oxaborol-1(3H)-ol can be determined using the capillary melting point method, a standard pharmacopeial technique.

Apparatus:

  • Melting point apparatus with a calibrated thermometer or digital temperature sensor.

  • Capillary tubes (thin-walled, sealed at one end).

  • Mortar and pestle.

Procedure:

  • Sample Preparation: A small amount of the crystalline 6-Fluorobenzo[c]oxaborol-1(3H)-ol is finely powdered using a mortar and pestle.

  • Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.

  • Measurement: The capillary tube is placed in the heating block of the melting point apparatus.

  • Heating Rate: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

  • Observation: The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it becomes completely liquid are recorded as the melting range.

Determination of Solubility

The solubility of 6-Fluorobenzo[c]oxaborol-1(3H)-ol in various solvents can be determined using the equilibrium solubility method.

Apparatus:

  • Analytical balance.

  • Vials with screw caps.

  • Constant temperature shaker bath or orbital shaker.

  • Centrifuge.

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV).

Procedure:

  • Sample Preparation: An excess amount of 6-Fluorobenzo[c]oxaborol-1(3H)-ol is added to a known volume of the desired solvent (e.g., water, ethanol, propylene glycol) in a sealed vial.

  • Equilibration: The vials are agitated in a constant temperature bath (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The samples are centrifuged to separate the undissolved solid from the saturated solution.

  • Quantification: An aliquot of the clear supernatant is carefully removed, diluted appropriately, and analyzed by a validated HPLC method to determine the concentration of the dissolved compound. The solubility is then expressed in units such as mg/mL or mol/L.

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a new chemical entity like 6-Fluorobenzo[c]oxaborol-1(3H)-ol.

G cluster_0 Synthesis & Purification cluster_1 Structural Elucidation cluster_2 Physical Property Determination cluster_3 Final Characterization Report Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Purity Purity Assessment (e.g., HPLC, NMR) Purification->Purity Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Purity->Spectroscopy Elemental Elemental Analysis Purity->Elemental Appearance Visual Appearance Purity->Appearance Report Comprehensive Physicochemical Profile Spectroscopy->Report Elemental->Report MeltingPoint Melting Point Determination Appearance->MeltingPoint Solubility Solubility Profiling MeltingPoint->Solubility pKa pKa Determination Solubility->pKa pKa->Report

Caption: Logical workflow for the physicochemical characterization of 6-Fluorobenzo[c]oxaborol-1(3H)-ol.

References

An In-depth Technical Guide to the Mechanism of Action of Tavaborole on Leucyl-tRNA Synthetase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tavaborole is a topical antifungal agent approved for the treatment of onychomycosis. Its efficacy stems from a novel mechanism of action: the targeted inhibition of fungal leucyl-tRNA synthetase (LeuRS), an essential enzyme in protein synthesis. This guide provides a detailed examination of the molecular interactions, quantitative inhibitory data, and the experimental methodologies used to elucidate tavaborole's mechanism of action.

Core Mechanism of Action: Oxaborole tRNA-Trapping

Tavaborole exerts its antifungal activity by inhibiting fungal protein synthesis through a unique mechanism known as the Oxaborole tRNA-Trapping (OBORT) mechanism.[1] Unlike many antifungals that target the fungal cell wall or membrane, tavaborole specifically targets the editing site of leucyl-tRNA synthetase (LeuRS).[2][3]

The key steps of this mechanism are as follows:

  • Entry into the Editing Site: Tavaborole, a benzoxaborole, enters the editing domain of the fungal LeuRS. This site is responsible for proofreading and hydrolyzing incorrectly charged tRNAs, ensuring the fidelity of protein synthesis.[4]

  • Adduct Formation: The boron atom within the tavaborole molecule is crucial for its activity. It forms a stable, covalent adduct with the 2'- and 3'-hydroxyl groups of the terminal adenosine of tRNALeu within the editing site of the LeuRS enzyme.[1]

  • tRNA Trapping: This adduct formation effectively traps the tRNALeu in a non-productive state within the editing site.[4]

  • Inhibition of Protein Synthesis: The trapping of tRNALeu prevents its release, thereby halting the catalytic cycle of LeuRS. This leads to a depletion of charged leucyl-tRNALeu, a crucial component for protein synthesis, ultimately resulting in the cessation of cell growth and fungal cell death.[5]

This mechanism confers a high degree of selectivity, with tavaborole exhibiting a significantly greater affinity for the fungal LeuRS compared to its human counterpart.[6]

Quantitative Data on Tavaborole Activity

The following tables summarize the available quantitative data for tavaborole, including its inhibitory activity against various fungal species and its enzymatic inhibition constant against Saccharomyces cerevisiae LeuRS.

Table 1: In Vitro Antifungal Susceptibility of Tavaborole (Minimum Inhibitory Concentration - MIC)

Fungal SpeciesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
Trichophyton rubrum1.0 - 8.04.08.0[7]
Trichophyton mentagrophytes4.0 - 8.04.08.0[7]
Candida albicans0.5 - 1.0--[6]
Candida spp.2.0 - 16.016.016.0[6]
Aspergillus fumigatus0.25--[6]

Table 2: Enzymatic Inhibition of Leucyl-tRNA Synthetase by Tavaborole

Enzyme SourceInhibition Constant (Kᵢ)IC₅₀Reference(s)
Saccharomyces cerevisiae~2 µMNot Reported[7]

It has been reported that tavaborole has a greater than 1,000-fold higher affinity for fungal leucyl-tRNA synthetase compared to the human enzyme, though specific IC₅₀ values for purified fungal enzymes from clinically relevant species like T. rubrum are not widely published in peer-reviewed literature.[6]

Experimental Protocols

Leucyl-tRNA Synthetase Enzyme Inhibition Assay (Aminoacylation Assay)

This assay is fundamental to quantifying the direct inhibitory effect of tavaborole on LeuRS activity.

Objective: To determine the concentration of tavaborole required to inhibit 50% of the LeuRS enzymatic activity (IC₅₀).

Principle: The assay measures the ability of LeuRS to attach radiolabeled leucine to its cognate tRNA. A reduction in the amount of radiolabeled leucyl-tRNA formed in the presence of tavaborole indicates inhibition.

Materials:

  • Purified recombinant fungal LeuRS

  • Tavaborole stock solution (in DMSO)

  • Radiolabeled L-leucine (e.g., [¹⁴C]L-leucine or [³H]L-leucine)

  • Total tRNA preparation containing tRNALeu

  • ATP solution

  • Reaction buffer (e.g., Tris-HCl, MgCl₂, KCl, DTT)

  • Trichloroacetic acid (TCA) solution (e.g., 10% w/v)

  • Filter membranes (e.g., glass fiber)

  • Scintillation counter and scintillation fluid

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the reaction buffer, purified LeuRS enzyme, and various concentrations of tavaborole. Include a no-inhibitor control (vehicle only).

  • Pre-incubation: Incubate the reaction mixture for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 30°C) to allow for inhibitor binding to the enzyme.

  • Initiation of Reaction: Initiate the aminoacylation reaction by adding radiolabeled L-leucine, ATP, and the total tRNA preparation.

  • Incubation: Allow the reaction to proceed for a set time (e.g., 20 minutes) at the same temperature.

  • Termination and Precipitation: Stop the reaction by adding cold TCA solution. This will precipitate the charged tRNA (leucyl-tRNA) while unreacted L-leucine remains in solution.

  • Quantification: Collect the precipitate on a filter membrane by vacuum filtration. Wash the filter membranes extensively with cold TCA solution to remove unincorporated radiolabeled leucine.

  • Radioactivity Measurement: Place the dried filter membranes in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each tavaborole concentration relative to the no-inhibitor control. Plot the percentage of inhibition against the logarithm of the tavaborole concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[8]

Purification of Recombinant Fungal Leucyl-tRNA Synthetase

While a specific protocol for T. rubrum LeuRS is not publicly available, a general approach for the expression and purification of recombinant aminoacyl-tRNA synthetases from a heterologous host like E. coli is outlined below.

Objective: To obtain highly pure and active fungal LeuRS for use in enzymatic assays and structural studies.

Procedure:

  • Gene Cloning: The gene encoding the fungal LeuRS is cloned into an appropriate expression vector, often with an affinity tag (e.g., His-tag, GST-tag) to facilitate purification.

  • Protein Expression: The expression vector is transformed into a suitable E. coli expression strain. Protein expression is induced under optimized conditions (e.g., temperature, inducer concentration).

  • Cell Lysis: The bacterial cells are harvested by centrifugation and lysed to release the recombinant protein.

  • Affinity Chromatography: The cell lysate is loaded onto an affinity chromatography column that binds the affinity tag on the recombinant protein. After washing to remove unbound proteins, the tagged LeuRS is eluted.

  • Further Purification (Optional): Depending on the purity, further purification steps such as ion-exchange chromatography and size-exclusion chromatography may be employed to achieve homogeneity.

  • Protein Characterization: The purity of the final protein preparation is assessed by SDS-PAGE, and its concentration is determined. The activity of the purified enzyme should be confirmed using the aminoacylation assay described above.

X-ray Crystallography of the Tavaborole-tRNA-LeuRS Complex

Detailed protocols for the co-crystallization of the ternary complex are not publicly available. However, the general workflow would involve the following key steps.

Objective: To determine the three-dimensional structure of the tavaborole-tRNA-LeuRS complex to visualize the molecular interactions.

Procedure:

  • Complex Formation: Purified recombinant fungal LeuRS, in vitro transcribed and purified tRNALeu, and tavaborole are mixed in a specific molar ratio in a suitable buffer.

  • Crystallization Screening: The complex is subjected to high-throughput crystallization screening using various commercially available or custom-made screens that vary in precipitant, buffer, and salt conditions.

  • Crystal Optimization: Initial crystal hits are optimized by refining the crystallization conditions (e.g., protein concentration, precipitant concentration, pH, temperature) to obtain diffraction-quality crystals.

  • X-ray Diffraction Data Collection: The optimized crystals are cryo-protected and exposed to a high-intensity X-ray beam, typically at a synchrotron source. The resulting diffraction pattern is recorded.

  • Structure Determination and Refinement: The diffraction data is processed to determine the electron density map of the complex. A molecular model is built into the electron density and refined to yield the final high-resolution structure.

Visualizations

The following diagrams illustrate the key concepts and workflows described in this guide.

Tavaborole_Mechanism_of_Action cluster_LeuRS Fungal Leucyl-tRNA Synthetase (LeuRS) EditingSite Editing Site Adduct Tavaborole-tRNA_Leu Adduct EditingSite->Adduct Forms Protein_Synthesis Protein Synthesis EditingSite->Protein_Synthesis Inhibits SyntheticSite Synthetic Site Tavaborole Tavaborole Tavaborole->EditingSite Enters tRNA_Leu tRNA_Leu tRNA_Leu->EditingSite Binds Adduct->EditingSite Trapped in Fungal_Cell_Death Fungal Cell Death Protein_Synthesis->Fungal_Cell_Death Leads to

Caption: Mechanism of action of tavaborole on fungal leucyl-tRNA synthetase.

LeuRS_Inhibition_Assay_Workflow start Start prep_reagents Prepare Reaction Mixture (LeuRS, Tavaborole, Buffer) start->prep_reagents pre_incubation Pre-incubate (e.g., 10 min at 30°C) prep_reagents->pre_incubation initiate_reaction Initiate Reaction (Add [¹⁴C]Leu, ATP, tRNA) pre_incubation->initiate_reaction incubate Incubate (e.g., 20 min at 30°C) initiate_reaction->incubate terminate Terminate Reaction (Add cold TCA) incubate->terminate precipitate Precipitate & Filter terminate->precipitate measure Measure Radioactivity (Scintillation Counting) precipitate->measure analyze Data Analysis (Calculate % Inhibition, Determine IC₅₀) measure->analyze end End analyze->end

Caption: Experimental workflow for the leucyl-tRNA synthetase inhibition assay.

Logical_Relationship Tavaborole Tavaborole LeuRS_Target Fungal Leucyl-tRNA Synthetase (LeuRS) Tavaborole->LeuRS_Target Targets Editing_Site_Binding Binding to LeuRS Editing Site LeuRS_Target->Editing_Site_Binding Has tRNA_Adduct Formation of Tavaborole-tRNA Adduct Editing_Site_Binding->tRNA_Adduct Facilitates Enzyme_Inhibition Inhibition of LeuRS Catalytic Cycle tRNA_Adduct->Enzyme_Inhibition Causes Protein_Synthesis_Block Blockage of Protein Synthesis Enzyme_Inhibition->Protein_Synthesis_Block Leads to Antifungal_Effect Antifungal Effect (Fungistatic/Fungicidal) Protein_Synthesis_Block->Antifungal_Effect Results in

Caption: Logical relationship of tavaborole's mechanism of action.

References

Spectroscopic Data Analysis of 6-Fluorobenzo[c]oxaborol-1(3H)-ol: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This document aims to provide a technical guide on the spectroscopic analysis of 6-Fluorobenzo[c]oxaborol-1(3H)-ol. However, a comprehensive search of publicly available scientific literature and patent databases did not yield specific, experimentally determined spectroscopic data (NMR, IR, MS, UV-Vis) for this compound. While the synthesis and characterization of similar benzoxaborole derivatives have been reported, detailed experimental protocols and the resulting data for the 6-fluoro analog remain elusive. This guide, therefore, provides general methodologies and expected spectroscopic characteristics based on the analysis of related compounds.

Introduction

6-Fluorobenzo[c]oxaborol-1(3H)-ol is a fluorinated derivative of the benzoxaborole scaffold, a class of compounds that has garnered significant interest in medicinal chemistry due to its diverse biological activities. The incorporation of fluorine can modulate the physicochemical and pharmacokinetic properties of molecules, making the 6-fluoro analog a compound of interest for further investigation. Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of such novel compounds.

Chemical Structure:

Figure 1. Chemical structure of 6-Fluorobenzo[c]oxaborol-1(3H)-ol.

General Experimental Protocols for Spectroscopic Analysis

While specific experimental details for 6-Fluorobenzo[c]oxaborol-1(3H)-ol are not available, the following protocols are based on standard practices for the characterization of similar organic molecules and benzoxaborole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of 5-10 mg of the compound would be dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

  • Instrumentation: Spectra would be recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

  • ¹H NMR Spectroscopy: The spectrum would be acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts (δ) would be reported in parts per million (ppm) relative to TMS.

  • ¹³C NMR Spectroscopy: The spectrum would be acquired using proton decoupling to simplify the spectrum to single lines for each carbon atom.

  • ¹⁹F NMR Spectroscopy: Given the presence of a fluorine atom, ¹⁹F NMR would be a crucial technique for characterization.

  • ¹¹B NMR Spectroscopy: As a boron-containing compound, ¹¹B NMR would be used to confirm the chemical environment of the boron atom.

Mass Spectrometry (MS)
  • Instrumentation: A high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source is commonly used for accurate mass determination.

  • Sample Preparation: A dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) would be prepared and infused into the mass spectrometer.

  • Data Acquisition: The mass spectrum would be acquired in positive or negative ion mode to identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) and other characteristic fragments.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a solid sample, the IR spectrum could be obtained using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer would be used to record the spectrum.

  • Data Acquisition: The spectrum would be recorded over a typical range of 4000-400 cm⁻¹, and the positions of absorption bands would be reported in wavenumbers (cm⁻¹).

UV-Vis Spectroscopy
  • Sample Preparation: A dilute solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile) would be prepared in a quartz cuvette.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer would be used to record the absorption spectrum.

  • Data Acquisition: The spectrum would be scanned over a range of approximately 200-800 nm to determine the wavelength(s) of maximum absorbance (λmax).

Expected Spectroscopic Data (Hypothetical)

The following tables summarize the expected but not experimentally verified spectroscopic data for 6-Fluorobenzo[c]oxaborol-1(3H)-ol, based on the analysis of its structure and data from similar compounds.

Table 1: Expected ¹H NMR Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.0-7.8m3HAromatic protons
~5.0s2H-CH₂-
Broad singlets1H-OH

Table 2: Expected ¹³C NMR Data

Chemical Shift (δ, ppm)Assignment
~160-165 (d, JC-F)C-F
~110-150Aromatic carbons
~70-CH₂-

Table 3: Expected IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3400-3200Broad, StrongO-H stretch
~3100-3000MediumAromatic C-H stretch
~1600-1450Medium-StrongAromatic C=C stretch
~1250-1000StrongC-O stretch, B-O stretch
~1200-1100StrongC-F stretch

Table 4: Expected Mass Spectrometry Data

m/zIon
~152.04[M]⁺
~153.05[M+H]⁺

Table 5: Expected UV-Vis Absorption Data

λmax (nm)Solvent
~270-290Methanol

Workflow for Spectroscopic Analysis

The general workflow for the complete spectroscopic characterization of a newly synthesized batch of 6-Fluorobenzo[c]oxaborol-1(3H)-ol is outlined below.

G cluster_workflow Spectroscopic Analysis Workflow synthesis Synthesis & Purification of 6-Fluorobenzo[c]oxaborol-1(3H)-ol nmr NMR Spectroscopy (1H, 13C, 19F, 11B) synthesis->nmr ms Mass Spectrometry (HRMS-ESI) synthesis->ms ir IR Spectroscopy (FTIR-ATR) synthesis->ir uv UV-Vis Spectroscopy synthesis->uv data_analysis Data Analysis & Structural Elucidation nmr->data_analysis ms->data_analysis ir->data_analysis uv->data_analysis report Final Report & Characterization Summary data_analysis->report

Figure 2. General workflow for spectroscopic analysis.

Conclusion and Future Outlook

While 6-Fluorobenzo[c]oxaborol-1(3H)-ol is commercially available, detailed public information regarding its spectroscopic characterization is currently lacking. The experimental protocols and expected data presented in this guide are based on established analytical techniques and the analysis of structurally related compounds. For definitive structural confirmation and quality control, it is imperative that researchers acquiring this compound perform a full suite of spectroscopic analyses. The publication of such data would be a valuable contribution to the scientific community, aiding in future research and development involving this and other benzoxaborole derivatives.

Disclaimer: The quantitative data presented in the tables are hypothetical and based on chemical structure and data from similar compounds. They are not experimentally verified for 6-Fluorobenzo[c]oxaborol-1(3H)-ol. Researchers should obtain and interpret their own experimental data for this compound.

6-Fluorobenzo[c]oxaborol-1(3H)-ol: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 174671-89-7 Synonyms: Tavaborole, AN2690, Kerydin®

This technical guide provides an in-depth overview of 6-Fluorobenzo[c]oxaborol-1(3H)-ol, a novel oxaborole antifungal agent. It is intended for researchers, scientists, and drug development professionals interested in its chemical properties, mechanism of action, pharmacological data, and clinical applications.

Core Compound Properties

6-Fluorobenzo[c]oxaborol-1(3H)-ol is a synthetic, boron-containing heterocyclic compound. The presence of the oxaborole ring is central to its biological activity.

PropertyValueReference
Molecular Formula C₇H₆BFO₂[1]
Molecular Weight 151.93 g/mol [1]
Appearance Solid[2]
Storage Temperature Room temperature[2]
Purity ≥98%[2]

Mechanism of Action: Inhibition of Leucyl-tRNA Synthetase

Tavaborole exerts its antifungal activity by selectively inhibiting fungal leucyl-tRNA synthetase (LeuRS), an essential enzyme in protein synthesis.[3] The mechanism, known as the oxaborole tRNA-trapping (OBORT) mechanism, involves the boron atom of tavaborole forming a stable covalent adduct with the ribose of the terminal adenosine of tRNALeu within the editing site of the LeuRS enzyme.[4][5][6] This adduct traps the tRNALeu in a non-productive conformation, preventing the catalytic cycle of the enzyme and thereby halting protein synthesis, which ultimately leads to fungal cell death.[5][6] Tavaborole exhibits a high degree of selectivity for the fungal LeuRS over the human counterpart, contributing to its favorable safety profile.[7]

Mechanism of Action of Tavaborole cluster_fungal_cell Fungal Cell cluster_inhibition Inhibition Pathway Leucine Leucine LeuRS Leucyl-tRNA Synthetase (LeuRS) Leucine->LeuRS tRNA_Leu tRNA(Leu) tRNA_Leu->LeuRS AMP_PPi AMP + PPi LeuRS->AMP_PPi Leucyl_tRNA_Leu Leucyl-tRNA(Leu) LeuRS->Leucyl_tRNA_Leu Aminoacylation Adduct Tavaborole-tRNA(Leu) Adduct in LeuRS Editing Site LeuRS->Adduct Trapping ATP ATP ATP->LeuRS Ribosome Ribosome Leucyl_tRNA_Leu->Ribosome Fungal_Protein Fungal Protein Synthesis Ribosome->Fungal_Protein Cell_Death Fungal Cell Death Fungal_Protein->Cell_Death Tavaborole Tavaborole Tavaborole->LeuRS Adduct->LeuRS Adduct->Fungal_Protein Inhibition Adduct->Cell_Death

Figure 1: Inhibition of Fungal Protein Synthesis by Tavaborole

Synthesis and Purification

A representative synthesis of 6-Fluorobenzo[c]oxaborol-1(3H)-ol involves a multi-step process starting from a substituted fluorophenyl compound.[8] The synthesis generally includes protection of a hydroxyl group, a palladium-catalyzed borylation reaction, followed by deprotection and cyclization to form the benzoxaborole ring.[8] Purification of the crude product can be achieved by forming an ethanolamine salt, which allows for isolation of a highly pure intermediate that is then converted back to the final compound.[8][9] Various synthetic routes have been patented, some reporting yields greater than 80% and purity of 99.9%.[10][11]

Experimental Protocol: Representative Synthesis

A detailed synthetic protocol is described in the literature, starting from 2-bromo-5-fluorobenzaldehyde. Key steps include:

  • Protection of the aldehyde: Reaction with trimethoxymethane in methanol with sulfuric acid, followed by basification.

  • Lithiation and borylation: The protected compound is dissolved in dry diethyl ether, cooled to -78°C, and treated with n-butyllithium followed by triisopropyl borate.

  • Hydrolysis and cyclization: The reaction is quenched and acidified to yield 4-fluoro-2-formylphenylboronic acid.

  • Reduction: The boronic acid intermediate is dissolved in methanol and reduced with sodium borohydride.

  • Crystallization: The final product, 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole, is obtained by crystallization from water.

Characterization of the final product is typically performed using NMR (¹H, ¹⁹F, ¹¹B) and melting point analysis.[11]

In Vitro Antifungal Activity

Tavaborole demonstrates broad-spectrum antifungal activity against dermatophytes, yeasts, and molds. Its potency is commonly assessed by determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC).

Fungal SpeciesNumber of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MFC₉₀ (µg/mL)Reference
Trichophyton rubrum1001.0–8.04.08.064[5]
Trichophyton mentagrophytes1004.0–8.04.08.0128[5]
Various Fungi*190.25–2.0---[5]

*Includes strains of Aspergillus fumigatus, Candida albicans, Candida glabrata, Candida krusei, Cryptococcus neoformans, Candida parapsilosis, Candida tropicalis, Epidermophyton floccosum, Fusarium solani, Malassezia species, Microsporum species, and Trichophyton tonsurans.

Experimental Protocol: MIC Determination (Broth Microdilution)

The MIC of tavaborole against dermatophytes can be determined using the CLSI M38-A2 broth microdilution method.[5][12]

Workflow for Tavaborole MIC Determination cluster_workflow Experimental Workflow prep_fungi 1. Prepare Fungal Inoculum (e.g., T. rubrum conidia) Adjust to 1-5 x 10^6 CFU/mL inoculate_plate 3. Inoculate 96-Well Plate - 100 µL Tavaborole dilution - 100 µL fungal inoculum - Include growth and sterility controls prep_fungi->inoculate_plate prep_tavaborole 2. Prepare Tavaborole Dilutions (Serial twofold dilutions in RPMI 1640) prep_tavaborole->inoculate_plate incubate 4. Incubate Plate (e.g., 35°C for 96 hours) inoculate_plate->incubate read_results 5. Read Results (Visually or spectrophotometrically) incubate->read_results determine_mic 6. Determine MIC (Lowest concentration with no visible growth) read_results->determine_mic

Figure 2: Workflow for Tavaborole MIC Determination

Pharmacokinetics and Nail Penetration

Tavaborole is formulated as a 5% topical solution for the treatment of onychomycosis. Its low molecular weight facilitates penetration through the dense keratin of the nail plate.

ParameterValueReference
Systemic Absorption Low[1]
Mean Peak Plasma Concentration (Cmax) - Single Dose 3.54 ng/mL[1]
Mean Peak Plasma Concentration (Cmax) - 14 Days 5.17 ng/mL[1]
Median Time to Peak Plasma Concentration (Tmax) - 14 Days 8.03 hours[1]
Terminal Plasma Half-life 28.5 hours[1]
Nail Penetration (14 days, ex vivo) 524.7 µg/cm²[13]
Experimental Protocol: In Vitro Nail Penetration using Franz Diffusion Cells

The transungual permeation of tavaborole can be quantified using Franz diffusion cells.[14][15]

Franz Diffusion Cell Experimental Workflow cluster_workflow Experimental Workflow prep_nail 1. Prepare Nail Sample (Human cadaver nail, cleaned and measured) setup_cell 2. Assemble Franz Diffusion Cell - Mount nail between donor and receptor compartments prep_nail->setup_cell add_receptor 3. Fill Receptor Compartment (e.g., PBS pH 7.4, stir continuously) setup_cell->add_receptor apply_dose 4. Apply Tavaborole Solution (Finite dose to dorsal nail surface) add_receptor->apply_dose sample_collection 5. Collect Samples (From receptor compartment at time intervals) apply_dose->sample_collection analyze_samples 6. Analyze Samples (e.g., HPLC to quantify Tavaborole) sample_collection->analyze_samples calculate_permeation 7. Calculate Permeation (Rate and cumulative amount) analyze_samples->calculate_permeation

Figure 3: Franz Diffusion Cell Experimental Workflow

Clinical Efficacy in Onychomycosis

Two identical Phase III, multicenter, double-blind, vehicle-controlled studies evaluated the efficacy and safety of tavaborole 5% topical solution applied once daily for 48 weeks in patients with distal subungual onychomycosis.[16]

Efficacy Endpoint (at Week 52)Study 1: Tavaborole (%)Study 1: Vehicle (%)Study 2: Tavaborole (%)Study 2: Vehicle (%)Reference
Complete Cure *6.50.59.11.5[16][17]
Mycological Cure **31.17.235.912.2[16][17]
Completely or Almost Clear Nail ***26.19.327.514.6[16][18]
Completely or Almost Clear Nail + Mycological Cure 15.31.517.93.9[16]

*Complete Cure: 0% clinical involvement of the target toenail and mycological cure. **Mycological Cure: Negative KOH and negative fungal culture. ***Completely or Almost Clear Nail: ≤10% affected target toenail area.

Safety and Tolerability

In the Phase III clinical trials, tavaborole was well-tolerated.[18] The most common adverse events were application site reactions, which were generally mild to moderate in severity.[16] These included exfoliation (2.7%), erythema (1.6%), and dermatitis (1.3%).[16] No treatment-related systemic side effects were observed.[19]

References

An In-Depth Technical Guide to the Core Mechanism of Oxaborole Class Antifungal Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of the oxaborole class of antifungal agents, with a primary focus on tavaborole, a key representative of this class approved for the treatment of onychomycosis. This document delves into the molecular interactions, biochemical pathways, and selective toxicity that define the antifungal activity of these compounds. It also presents quantitative data, detailed experimental protocols, and visual representations of the key mechanisms and workflows to support research and drug development efforts in this area.

Executive Summary

Oxaborole antifungals represent a novel class of therapeutic agents characterized by a boron-heterocyclic scaffold. Their primary mechanism of antifungal activity is the inhibition of protein synthesis through the specific targeting of a crucial enzyme, leucyl-tRNA synthetase (LeuRS). This unique mode of action, distinct from that of major antifungal classes like azoles and polyenes, makes them a valuable tool in combating fungal infections, including those caused by dermatophytes. This guide will elucidate the intricacies of this mechanism, providing the technical details necessary for a thorough understanding.

The Core Mechanism of Action: Inhibition of Leucyl-tRNA Synthetase

The antifungal efficacy of oxaboroles such as tavaborole stems from their ability to inhibit fungal protein synthesis.[1] This is achieved by targeting and inhibiting the activity of leucyl-tRNA synthetase (LeuRS), an essential enzyme responsible for attaching the amino acid leucine to its corresponding transfer RNA (tRNA).[2][3] This process, known as aminoacylation, is a fundamental step in the translation of the genetic code into proteins.

The Oxaborole tRNA Trapping (OBORT) Mechanism

Tavaborole and other related oxaboroles employ a novel and highly specific mechanism known as the Oxaborole tRNA Trapping (OBORT) mechanism.[4] The key steps in this mechanism are as follows:

  • Entry into the Editing Site: The oxaborole molecule enters the editing (or proofreading) site of the fungal leucyl-tRNA synthetase enzyme. This site is normally responsible for hydrolyzing incorrectly charged tRNAs, thereby ensuring the fidelity of protein synthesis.

  • Adduct Formation: The boron atom within the oxaborole ring is a key feature, acting as a Lewis acid (electron pair acceptor). Inside the editing site, the boron atom forms a covalent adduct with the 2'- and 3'-hydroxyl groups of the terminal adenosine of the tRNALeu molecule.[5]

  • Trapping of tRNALeu: This stable adduct effectively traps the tRNALeu molecule within the editing site of the LeuRS enzyme in a non-productive state.[2][5]

  • Inhibition of Catalytic Turnover: The trapping of the enzyme-bound tRNALeu prevents the catalytic turnover of the enzyme, thereby halting the synthesis of leucyl-tRNALeu.[5]

  • Cessation of Protein Synthesis: The depletion of the pool of charged leucyl-tRNALeu leads to the cessation of fungal protein synthesis, which ultimately results in the inhibition of fungal growth and cell death.[1][2]

This targeted inhibition of an essential enzyme provides a potent and specific antifungal effect.

Signaling Pathway of Oxaborole Antifungal Action

The following diagram illustrates the signaling pathway of oxaborole-mediated inhibition of fungal protein synthesis.

Caption: Oxaborole inhibits fungal protein synthesis by trapping tRNALeu in the LeuRS editing site.

Selective Toxicity

A critical aspect of any antimicrobial agent is its selective toxicity, meaning it is more toxic to the target pathogen than to the host. Tavaborole exhibits a high degree of selectivity for the fungal LeuRS enzyme over its human counterpart.[6] It has been reported that tavaborole has a greater than 1,000-fold higher affinity for fungal leucyl-tRNA synthetase compared to the human version.[7] This selectivity is crucial for its favorable safety profile in clinical use. The structural differences between the fungal and human LeuRS enzymes are believed to be the basis for this selectivity.

Quantitative Data

The in vitro activity of oxaborole antifungal agents is typically quantified by determining their Minimum Inhibitory Concentration (MIC) against various fungal species and their half-maximal inhibitory concentration (IC50) against the target enzyme, LeuRS.

Minimum Inhibitory Concentration (MIC) of Tavaborole

The following table summarizes the MIC values of tavaborole against common dermatophytes.

Fungal SpeciesNumber of StrainsMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
Trichophyton rubrum1001.0–8.04.08.0[7][8]
Trichophyton mentagrophytes1004.0-8.04.08.0[7][8]
Trichophyton tonsurans-2–4--[7]
Epidermophyton floccosum-≤0.5--[7]
Microsporum canis-2--[7]
Candida albicans-High MICs reported1616[9]
Aspergillus fumigatus-0.25--[7]

Note: MIC₅₀ and MIC₉₀ represent the MICs at which 50% and 90% of the isolates were inhibited, respectively.

Leucyl-tRNA Synthetase (LeuRS) Inhibition (IC₅₀)

The following table presents the IC₅₀ values of tavaborole against LeuRS from different organisms.

OrganismEnzymeIC₅₀ (µM)Reference
Candida albicansLeuRS0.03[10]
Saccharomyces cerevisiaeLeuRS0.02[10]

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to elucidate the mechanism of action of oxaborole antifungal agents.

In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines (M38-A2 for filamentous fungi).[6][11]

Objective: To determine the Minimum Inhibitory Concentration (MIC) of an oxaborole agent against a fungal isolate.

Materials:

  • Oxaborole compound (e.g., Tavaborole)

  • Dimethyl sulfoxide (DMSO)

  • RPMI 1640 medium with L-glutamine, without sodium bicarbonate, and buffered with MOPS

  • Sterile 96-well microtiter plates

  • Fungal isolate

  • Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA)

  • Sterile saline with 0.05% Tween 80

  • Spectrophotometer

  • Incubator

Procedure:

  • Drug Preparation:

    • Prepare a stock solution of the oxaborole in DMSO.

    • Perform serial twofold dilutions of the stock solution in RPMI 1640 medium to achieve a range of final concentrations (e.g., 0.016 to 16 µg/mL).[6]

  • Inoculum Preparation:

    • Culture the fungal isolate on SDA or PDA at an appropriate temperature until sporulation occurs.[11]

    • Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface.[11]

    • Adjust the conidial suspension with a spectrophotometer to a specific transmittance at a given wavelength (e.g., 68-82% at 530 nm) to achieve a standardized inoculum density (e.g., 0.4 x 10⁴ to 5 x 10⁴ CFU/mL).[11]

    • Dilute the standardized suspension in RPMI 1640 to the final testing concentration.

  • Microdilution Plate Setup:

    • Dispense the diluted oxaborole solutions into the wells of a 96-well plate.

    • Add the prepared fungal inoculum to each well.

    • Include a drug-free well as a positive growth control and a non-inoculated well as a negative control.

  • Incubation:

    • Seal the plates and incubate at a suitable temperature (e.g., 35°C) for a specified period (typically 4-7 days for dermatophytes).[11]

  • Endpoint Determination:

    • After incubation, visually determine the MIC as the lowest concentration of the oxaborole that causes 100% inhibition of visible growth compared to the positive control well.[11]

Workflow Diagram:

MIC_Assay_Workflow Workflow for MIC Determination Start Start Prep_Drug Prepare Serial Dilutions of Oxaborole Start->Prep_Drug Prep_Inoculum Prepare Standardized Fungal Inoculum Start->Prep_Inoculum Plate_Setup Inoculate Microtiter Plate with Drug and Fungi Prep_Drug->Plate_Setup Prep_Inoculum->Plate_Setup Incubate Incubate Plate Plate_Setup->Incubate Read_MIC Visually Determine MIC Incubate->Read_MIC End End Read_MIC->End

Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC).

Aminoacylation Assay (LeuRS Enzyme Inhibition)

This assay measures the ability of an oxaborole to inhibit the aminoacylation (charging) of tRNALeu with leucine by the LeuRS enzyme.[2][10]

Objective: To determine the IC₅₀ value of an oxaborole agent against LeuRS.

Materials:

  • Purified fungal LeuRS enzyme

  • Total tRNA containing tRNALeu

  • Radiolabeled L-leucine (e.g., [¹⁴C]L-leucine)

  • ATP

  • Reaction buffer (e.g., Tris-HCl, MgCl₂, KCl, DTT)

  • Oxaborole compound

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Reaction Mixture Preparation:

    • Prepare a reaction mixture containing the reaction buffer, purified LeuRS enzyme, and radiolabeled L-leucine.[2]

    • Add the oxaborole compound at various concentrations to different reaction tubes. Include a no-inhibitor control.

  • Pre-incubation:

    • Incubate the reaction mixtures for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 30°C) to allow the inhibitor to bind to the enzyme.[2]

  • Initiation of Reaction:

    • Initiate the aminoacylation reaction by adding ATP and the total tRNA preparation.[2]

  • Incubation:

    • Allow the reaction to proceed for a set time (e.g., 20 minutes) at the same temperature.[2]

  • Termination and Precipitation:

    • Stop the reaction by adding cold TCA. This will precipitate the charged tRNA (leucyl-tRNALeu) while the unreacted radiolabeled leucine remains in solution.[2]

  • Quantification:

    • Collect the precipitate on a glass fiber filter and wash it to remove any unincorporated radiolabeled leucine.[2]

    • Measure the radioactivity of the filter using a scintillation counter. The amount of radioactivity is proportional to the amount of charged tRNA.

  • Data Analysis:

    • Calculate the percentage of inhibition for each oxaborole concentration relative to the no-inhibitor control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[2]

Workflow Diagram:

Aminoacylation_Assay_Workflow Workflow for LeuRS Enzyme Inhibition Assay Start Start Mix Prepare Reaction Mix: LeuRS, [14C]L-Leucine, Buffer, and Inhibitor Start->Mix Pre_Incubate Pre-incubate Mix->Pre_Incubate Initiate Initiate Reaction with ATP and tRNA Pre_Incubate->Initiate Incubate Incubate Initiate->Incubate Stop Stop Reaction with TCA Incubate->Stop Filter Filter and Wash Precipitate Stop->Filter Count Scintillation Counting Filter->Count Analyze Calculate % Inhibition and IC50 Count->Analyze End End Analyze->End

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Molecular Structure and Activity Relationship of Tavaborole

Abstract

Tavaborole (marketed as Kerydin®) is a first-in-class, boron-based topical antifungal agent approved for the treatment of onychomycosis.[1] Its unique benzoxaborole structure is fundamental to its novel mechanism of action and favorable physicochemical properties, which allow for effective penetration of the human nail plate.[1][2] This document provides a comprehensive technical overview of tavaborole's molecular structure, its structure-activity relationship (SAR), mechanism of action, antifungal potency, and the key experimental methodologies used in its evaluation.

Molecular Structure and Physicochemical Properties

Tavaborole, chemically named 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole, is distinguished by the incorporation of a boron atom into a bicyclic heterocyclic system.[1] This structure confers specific properties that are critical for its therapeutic efficacy, particularly for a topical agent targeting a dense keratin structure like the nail.[2] The fluorine atom at the 5-position is a key substitution that enhances its antifungal potency.[1]

The low molecular weight and hydrophilicity of tavaborole are considered important factors for its ability to penetrate the nail plate and reach the site of infection in the nail bed.[2][3]

PropertyValueReference
Molecular Formula C₇H₆BFO₂[4]
Molecular Weight 151.93 g/mol [4]
CAS Number 174671-46-6[1]
Appearance White to off-white powder[1]
Solubility Slightly soluble in water; Freely soluble in ethanol and propylene glycol[1]

Mechanism of Action: Inhibition of Fungal Leucyl-tRNA Synthetase

Unlike traditional azole and allylamine antifungals that target the ergosterol biosynthesis pathway, tavaborole employs a distinct mechanism of action by inhibiting fungal protein synthesis.[5][6] The target is a vital enzyme, cytoplasmic leucyl-tRNA synthetase (LeuRS), which is responsible for ligating L-leucine to its cognate tRNA during protein translation.[4][7]

The boron atom in the oxaborole ring is the key to this inhibitory activity. Tavaborole acts via an "oxaborole tRNA-trapping mechanism" by forming a stable adduct with the terminal adenosine (A76) of tRNALeu within the editing site of the fungal LeuRS enzyme.[4][8] This adduct formation effectively sequesters the tRNA, halting the catalytic cycle and leading to a cessation of protein synthesis, which ultimately results in fungal cell death.[2][8] Tavaborole exhibits a high degree of selectivity, with a greater than 1,000-fold higher affinity for fungal LeuRS compared to its human counterpart.[5][9]

tavaborole_moa cluster_cell Fungal Cell TAV_ext Tavaborole (Extracellular) TAV_int Tavaborole (Intracellular) TAV_ext->TAV_int Nail Penetration LeuRS Leucyl-tRNA Synthetase (LeuRS) TAV_int->LeuRS Binds to editing site Protein Fungal Proteins LeuRS->Protein Normal Protein Synthesis Adduct Tavaborole-tRNALeu Adduct LeuRS->Adduct traps tRNA tRNA tRNALeu tRNA->LeuRS Leucine Leucine Leucine->LeuRS Death Fungal Cell Death Adduct->Death Inhibition of Protein Synthesis

Caption: Mechanism of action of tavaborole in the fungal cell.

Structure-Activity Relationship (SAR)

The antifungal activity of tavaborole is intrinsically linked to its benzoxaborole scaffold. SAR studies have illuminated the critical roles of specific structural features:

  • The Boron Atom: The boron atom is indispensable for biological activity. Its empty p-orbital acts as a Lewis acid, enabling the crucial interaction with the 2'- and 3'-hydroxyl groups of the terminal adenosine of tRNA within the LeuRS editing site.[10] Replacing the boron atom with carbon results in a 50-fold decrease in inhibitory activity, confirming its essentiality.[8]

  • The 5-Fluoro Group: Substitution at the 5-position with a fluorine atom significantly enhances the antifungal potency of the molecule.[1] This is likely due to the electron-withdrawing nature of fluorine, which can influence the Lewis acidity of the boron atom and affect the overall electronic properties of the aromatic ring system.

tavaborole_sar cluster_sar Tavaborole SAR Core Benzoxaborole Core (Provides scaffold for target binding) Boron Boron Atom (B) - Essential for activity - Forms adduct with tRNA - Lewis acid character Core->Boron Position 1 Fluoro 5-Fluoro Group (F) - Enhances potency - Electron-withdrawing Core->Fluoro Position 5 OH Hydroxy Group (OH) - Critical for interaction in active site Boron->OH

Caption: Key structural features of tavaborole for its activity.

Antifungal Spectrum and In Vitro Potency

Tavaborole demonstrates broad-spectrum activity against fungi responsible for onychomycosis, primarily the dermatophytes Trichophyton rubrum and Trichophyton mentagrophytes.[2][5] Its activity is not diminished by the presence of keratin, a crucial attribute for treating nail infections.[3][11]

Table 1: In Vitro Antifungal Activity of Tavaborole

Organism MIC (μg/mL) MFC (μg/mL) Reference
Trichophyton rubrum 1 - 8 8 [3][5][11]
Trichophyton mentagrophytes 1 - 8 16 [3][5][11]
Trichophyton tonsurans 2 - 4 N/A [5]
Epidermophyton floccosum ≤0.5 N/A [5]
Microsporum canis 2 N/A [5]
Candida albicans 0.25 - 4 N/A [7][12]

MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration; N/A: Not Available

Clinical Efficacy

Two identical, multicenter, double-blind, randomized, vehicle-controlled Phase III studies evaluated the efficacy and safety of tavaborole topical solution, 5%, applied once daily for 48 weeks in patients with toenail onychomycosis.[13] The primary endpoint was complete cure at week 52.

Table 2: Summary of Phase III Clinical Trial Results at Week 52

Endpoint Tavaborole 5% (n=795) Vehicle (n=399) P-value Reference
Complete Cure ¹ 6.5% - 9.1% 0.5% - 1.5% ≤ .001 [13]
Negative Mycology ² 31.1% - 35.9% 7.2% - 12.2% ≤ .001 [13]
Completely or Almost Clear Nail 26.1% - 27.5% 9.3% - 14.6% < .001 [13]
Almost Clear Nail + Negative Mycology 15.3% - 17.9% 1.5% - 3.9% < .001 [13]

¹ Completely clear nail (0% involvement) plus negative mycology (negative KOH and culture). ² Negative KOH wet mount and negative fungal culture.

Mechanisms of Resistance

Due to its unique mechanism of action, tavaborole does not exhibit cross-resistance with other classes of antifungal drugs.[6][14] Spontaneous resistance in T. rubrum can be isolated in vitro at a low frequency of approximately 10⁻⁸.[6][8] This frequency can increase if the fungus is exposed to sub-inhibitory concentrations.[6] Resistance is associated with a 4- to 8-fold increase in the MIC value.[6] Mutational analysis has identified resistance-conferring mutations at sites such as Asp487, which is located outside the LeuRS editing pocket but appears critical for stabilizing the enzyme's structure for tRNA deacylation.[4]

Key Experimental Methodologies

Antifungal Susceptibility Testing (Broth Microdilution)

The in vitro activity of tavaborole is determined using a standardized broth microdilution method, typically following the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M38 document.[15]

  • Inoculum Preparation: Fungal isolates are cultured on a suitable medium (e.g., potato dextrose agar). A suspension of conidia is prepared in sterile saline and adjusted to a specific concentration using a spectrophotometer or hemocytometer.

  • Drug Dilution: Tavaborole is serially diluted in RPMI 1640 medium in a 96-well microtiter plate to achieve a range of final concentrations.

  • Inoculation: Each well is inoculated with the prepared fungal suspension. A growth control (no drug) and a sterility control (no inoculum) are included.

  • Incubation: The plates are incubated at a controlled temperature (e.g., 28-30°C) for a defined period (e.g., 4-7 days) until sufficient growth is observed in the growth control well.

  • MIC Determination: The MIC is defined as the lowest concentration of tavaborole that causes a significant inhibition of fungal growth (e.g., ≥80%) compared to the growth control.

In Vitro Nail Penetration Assay (Franz Diffusion Cell)

This assay measures the ability of tavaborole to permeate through a human nail plate.[1][3]

franz_cell_workflow cluster_workflow In Vitro Nail Penetration Workflow A 1. Prepare Human Nail (Cadaver nail plate is cleaned, dried, and cut to size) B 2. Assemble Franz Cell (Nail is mounted between donor and receptor chambers) A->B C 3. Fill Receptor Chamber (Phosphate-buffered saline (PBS) at 32°C is added) B->C D 4. Apply Tavaborole (5% solution applied to the nail surface in donor chamber) C->D E 5. Sample Collection (Aliquots taken from receptor chamber at time intervals) D->E F 6. Quantify Tavaborole (Samples analyzed using LC-MS/MS or HPLC) E->F G 7. Data Analysis (Calculate cumulative amount permeated per unit area) F->G

Caption: Experimental workflow for an in vitro nail penetration study.
  • Apparatus Setup: A Franz diffusion cell is used, which consists of a donor compartment and a receptor compartment separated by the nail plate.[1]

  • Nail Preparation: A full-thickness human nail plate from a cadaver is cleaned, dried, and mounted between the two compartments, with the dorsal side facing the donor compartment.

  • Receptor Fluid: The receptor compartment is filled with a phosphate-buffered saline (PBS) solution, maintained at 32°C to simulate physiological conditions.[1]

  • Drug Application: A precise volume of tavaborole 5% topical solution is applied to the surface of the nail in the donor compartment.[1]

  • Sampling: At predetermined time intervals, aliquots are withdrawn from the receptor compartment and replaced with fresh buffer.

  • Analysis: The concentration of tavaborole in the collected samples is quantified using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

  • Calculation: The cumulative amount of tavaborole that has permeated the nail per unit area is calculated and plotted against time to determine the penetration profile.[1]

Conclusion

Tavaborole represents a significant advancement in the topical treatment of onychomycosis, driven by its novel boron-based chemistry. Its structure is optimized for both potent inhibition of a unique fungal target, LeuRS, and for the physicochemical properties required to penetrate the challenging nail barrier. The structure-activity relationship is well-defined, with the boron atom and 5-fluoro substitution being critical for its high efficacy. This combination of a unique mechanism, targeted potency, and effective delivery makes tavaborole a valuable agent in the antifungal armamentarium.

References

An In-depth Technical Guide to the Solubility and Stability of 6-Fluorobenzo[c]oxaborol-1(3H)-ol (Tavaborole)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 6-Fluorobenzo[c]oxaborol-1(3H)-ol, an antifungal agent commonly known as tavaborole or AN2690. This document is intended for researchers, scientists, and professionals in the field of drug development. It consolidates key data on the physicochemical properties of tavaborole, outlines detailed experimental protocols for its analysis, and visualizes its mechanism of action and relevant experimental workflows. All quantitative data are presented in structured tables for ease of reference and comparison.

Introduction

6-Fluorobenzo[c]oxaborol-1(3H)-ol, commercially known as tavaborole, is a topical antifungal agent belonging to the oxaborole class. It is indicated for the treatment of onychomycosis, a fungal infection of the nails, caused by Trichophyton rubrum or Trichophyton mentagrophytes. Its unique boron-containing structure is central to its mechanism of action, which involves the inhibition of fungal protein synthesis. A thorough understanding of its solubility and stability is paramount for formulation development, ensuring therapeutic efficacy, and maintaining product quality.

Solubility Profile

Tavaborole exhibits a varied solubility profile across different solvents, a critical consideration for the development of topical and other formulations. The compound is described as a white to off-white powder.[1]

Data Presentation: Quantitative Solubility of Tavaborole

The following table summarizes the known quantitative and qualitative solubility data for tavaborole in various solvents.

SolventSolubility (mg/mL)Molarity (mM)Temperature (°C)RemarksReference(s)
Water6.02939.6825Slightly Soluble[2]
Ethanol30197.45Not SpecifiedFreely Soluble[3]
Propylene GlycolNot SpecifiedNot SpecifiedNot SpecifiedFreely Soluble[4][5][6][7]
MethanolNot SpecifiedNot SpecifiedNot SpecifiedFreely Soluble[2]
Dimethyl Sulfoxide (DMSO)20 - 250131.64 - 1645.49Not SpecifiedSoluble[8]

Note: The wide range of solubility reported in DMSO may reflect its use in creating concentrated stock solutions for in vitro assays, with sonication sometimes recommended to achieve higher concentrations.

Stability Profile

The chemical stability of tavaborole is a key factor in its formulation, storage, and handling.

Storage and Handling Recommendations
  • Powder: The powdered form of tavaborole is stable for up to 3 years when stored at -20°C.

  • Stock Solutions: Solutions of tavaborole in a suitable solvent can be stored for 1 year at -80°C or for 1 month at -20°C.

  • General Handling: It is recommended to protect tavaborole from direct sunlight, extreme temperatures, open flames, and sources of ignition. It should be stored in a well-closed container.

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance. Studies on tavaborole have revealed its susceptibility to certain stress conditions.

  • Oxidative Degradation: Tavaborole has been shown to be particularly susceptible to oxidative stress. Significant degradation occurs in the presence of hydrogen peroxide (H₂O₂). The major degradation product has been identified as [4-fluoro-2-(hydroxymethyl)phenol].

  • Other Conditions: The stability of tavaborole under acidic, alkaline, thermal, and photolytic conditions has also been investigated, with the compound showing greater stability under these conditions compared to oxidative stress.

Data Presentation: Summary of Stability Studies
ConditionObservationDegradation Products
Oxidative (H₂O₂)Significant Degradation[4-fluoro-2-(hydroxymethyl)phenol]
Acidic (e.g., 0.5 N HCl)StableNot Significant
Alkaline (e.g., 0.5 N NaOH)StableNot Significant
ThermalStableNot Significant
PhotolyticStableNot Significant

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of solubility and stability. The following sections outline key experimental protocols.

Solubility Determination

A common method for determining the solubility of a compound is the shake-flask method.

Objective: To determine the saturation solubility of tavaborole in a specific solvent.

Materials:

  • Tavaborole powder

  • Selected solvent (e.g., water, ethanol, propylene glycol)

  • Analytical balance

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of tavaborole powder to a vial containing a known volume of the selected solvent.

  • Seal the vial tightly and place it in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).

  • Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After incubation, visually inspect the vial to confirm the presence of undissolved solid.

  • Centrifuge the suspension at a high speed to separate the undissolved solid from the supernatant.

  • Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable mobile phase for HPLC analysis.

  • Quantify the concentration of tavaborole in the diluted sample using a validated HPLC method with a standard calibration curve.

  • Calculate the original concentration in the supernatant to determine the solubility.

Stability-Indicating HPLC Method for Forced Degradation Studies

A stability-indicating analytical method is crucial for separating and quantifying the active pharmaceutical ingredient from its degradation products.

Objective: To develop and validate an HPLC method for assessing the stability of tavaborole under various stress conditions.

Typical Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 3 µm)

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., perchloric acid or ammonium formate) and an organic solvent (e.g., acetonitrile and/or methanol).

  • Flow Rate: Typically 1 mL/min.

  • Detection Wavelength: UV detection at a wavelength where tavaborole and its degradation products have significant absorbance.

  • Column Temperature: Maintained at a constant temperature (e.g., 35°C).

Forced Degradation Procedure:

  • Acid Hydrolysis: Dissolve tavaborole in a solution of 0.5 N HCl and heat for a specified period. Neutralize the solution before analysis.

  • Base Hydrolysis: Dissolve tavaborole in a solution of 0.5 N NaOH and keep at room temperature for a specified period. Neutralize the solution before analysis.

  • Oxidative Degradation: Treat a solution of tavaborole with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature.

  • Thermal Degradation: Expose solid tavaborole powder to dry heat (e.g., 60-80°C) for an extended period.

  • Photodegradation: Expose a solution of tavaborole to UV light (e.g., 254 nm) or a combination of UV and visible light in a photostability chamber.

  • Analyze all stressed samples, along with an unstressed control, using the developed stability-indicating HPLC method. The method should demonstrate specificity, allowing for the separation of the tavaborole peak from any degradation product peaks.

Visualizations

Diagrams are provided to illustrate key concepts related to tavaborole's mechanism of action and experimental workflows.

Mechanism of Action of Tavaborole

The antifungal activity of tavaborole stems from its ability to inhibit fungal protein synthesis.

Mechanism_of_Action cluster_fungal_cell Fungal Cell Cytoplasm Leucine Leucine (Amino Acid) LeuRS Leucyl-tRNA Synthetase (LeuRS) Leucine->LeuRS tRNA_Leu tRNA(Leu) tRNA_Leu->LeuRS Protein_Synthesis Protein Synthesis LeuRS->Protein_Synthesis Leucyl-tRNA(Leu) Adduct Tavaborole-tRNA(Leu) Adduct LeuRS->Adduct Fungal_Growth Fungal Growth and Proliferation Protein_Synthesis->Fungal_Growth Tavaborole Tavaborole (6-Fluorobenzo[c]oxaborol-1(3H)-ol) Tavaborole->LeuRS Inhibition Inhibition Inhibition->Protein_Synthesis

Caption: Mechanism of action of tavaborole in inhibiting fungal protein synthesis.

Experimental Workflow for Solubility Determination

The following diagram illustrates the steps involved in determining the solubility of tavaborole using the shake-flask method.

Solubility_Workflow arrow arrow start Start excess_drug Add excess Tavaborole to solvent start->excess_drug shake Equilibrate via shaking (e.g., 24-48h at constant temp) excess_drug->shake centrifuge Centrifuge to separate undissolved solid shake->centrifuge supernatant Collect clear supernatant centrifuge->supernatant dilute Dilute supernatant supernatant->dilute hplc Analyze by HPLC dilute->hplc calculate Calculate solubility hplc->calculate end End calculate->end

Caption: Workflow for determining tavaborole solubility via the shake-flask method.

Experimental Workflow for Forced Degradation Studies

This diagram outlines the process of conducting forced degradation studies to assess the stability of tavaborole.

Stability_Workflow cluster_stress Stress Conditions acid Acid Hydrolysis hplc Analyze all samples by Stability-Indicating HPLC acid->hplc base Base Hydrolysis base->hplc oxidative Oxidative oxidative->hplc thermal Thermal thermal->hplc photo Photolytic photo->hplc start Tavaborole Sample start->acid start->base start->oxidative start->thermal start->photo analysis Analyze Data: - Quantify Tavaborole peak - Identify/Quantify degradants - Assess peak purity hplc->analysis report Report Stability Profile analysis->report

Caption: Workflow for conducting forced degradation stability studies on tavaborole.

Conclusion

This technical guide has summarized the critical solubility and stability characteristics of 6-Fluorobenzo[c]oxaborol-1(3H)-ol (tavaborole). The provided data and experimental protocols offer a valuable resource for researchers and professionals engaged in the formulation and development of this important antifungal agent. A comprehensive understanding of these parameters is essential for ensuring the quality, efficacy, and safety of tavaborole-containing pharmaceutical products.

References

Methodological & Application

Application Notes and Protocols for the Laboratory-Scale Synthesis of 6-Fluorobenzo[c]oxaborol-1(3H)-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Fluorobenzo[c]oxaborol-1(3H)-ol, also known as tavaborole (AN2690), is an important antifungal agent approved for the topical treatment of onychomycosis.[1][2] Its mechanism of action involves the inhibition of fungal leucyl-tRNA synthetase (LeuRS), an essential enzyme for protein synthesis, leading to fungal cell growth termination and death.[2][3] This document provides detailed protocols for the laboratory-scale synthesis of 6-Fluorobenzo[c]oxaborol-1(3H)-ol, compiled from various patented and published methods. The protocols are intended to guide researchers in the efficient and pure synthesis of this compound for research and development purposes.

Introduction

Benzoxaboroles are a class of boron-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. Tavaborole is a prominent member of this class, demonstrating potent antifungal properties.[3][4] The synthesis of 6-Fluorobenzo[c]oxaborol-1(3H)-ol can be achieved through several synthetic routes. This document outlines two common laboratory-scale methods: one starting from 2-methyl-4-fluorophenylboronic acid and another multi-step synthesis commencing with (2-bromo-5-fluoro-phenyl)-methanol.

Chemical Structures and Properties

Compound Name6-Fluorobenzo[c]oxaborol-1(3H)-ol
Synonyms Tavaborole, AN2690, 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole
CAS Number 174671-89-7
Molecular Formula C₇H₆BFO₂
Molecular Weight 151.93 g/mol
Appearance Solid
Purity (Typical) >98%
Storage Store at room temperature.

Experimental Protocols

Method 1: Synthesis from 2-Methyl-4-fluorophenylboronic Acid

This protocol is adapted from a patented procedure and involves the bromination of the methyl group followed by cyclization.[1]

Step 1: Bromination of 2-Methyl-4-fluorophenylboronic Acid

  • To a slurry of 2-methyl-4-fluorophenylboronic acid (100.0 g) in methylene dichloride (5000.0 ml), add N-bromosuccinimide (144.51 g), AIBN (31.99 g), and a catalytic amount of bromine (2.07 g) at 34 to 37°C.

  • Heat the resulting reaction mixture to reflux and maintain for 6 hours.

  • After the reaction is complete, wash the reaction mass with water at 33 to 37°C.

  • Separate the methylene chloride layer.

Step 2: Cyclization and Isolation

  • Add the methylene chloride layer to a pre-cooled solution of sodium hydroxide (150.0 g sodium hydroxide in 1500.0 ml water) at 10 to 20°C.

  • Separate the methylene chloride layer.

  • The aqueous layer, containing the product, can be further processed by acidification to induce cyclization, though specific details on the acid and conditions are not fully provided in this source. A general procedure would involve careful addition of an acid like hydrochloric acid until the product precipitates.[1]

  • Filter the resulting solid, which is the crude 6-Fluorobenzo[c]oxaborol-1(3H)-ol.

Purification:

  • Dissolve the crude product (102.0 g) in ethanol (204.0 ml).

  • To this solution, add water (1224.0 ml) at a temperature of about 20-30°C to induce precipitation.

  • Cool the slurry and stir for 1 hour.

  • Filter the solid product and dry it in an oven at 50-55°C for 12 hours.

  • This purification method can yield a product with a purity of up to 100% (by HPLC) and a yield of around 92%.[1]

Method 2: Multi-step Synthesis from (2-bromo-5-fluoro-phenyl)-methanol

This synthetic route involves the protection of the alcohol, followed by a Miyaura borylation and subsequent deprotection and cyclization.[5]

Step 1: Protection of (2-bromo-5-fluoro-phenyl)-methanol

  • Treat (2-bromo-5-fluoro-phenyl)-methanol with trityl chloride in the presence of a base (e.g., triethylamine or pyridine) in a suitable solvent (e.g., dichloromethane or THF) to yield 1-bromo-4-fluoro-2-trityloxymethyl-benzene.

Step 2: Miyaura Borylation

  • React the protected compound, 1-bromo-4-fluoro-2-trityloxymethyl-benzene, with bis(pinacolato)diboron in the presence of a transition metal catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., potassium acetate) in a suitable solvent (e.g., dioxane or DMSO). This reaction yields 2-(4-fluoro-2-tritylmethyl-phenyl)-4,4,5,5-tetramethyl-[1][2][6]dioxaborolane.

Step 3: Deprotection and Cyclization

  • Deprotect and cyclize the boronate ester in the presence of a suitable acid (e.g., hydrochloric acid or sulfuric acid) and a solvent to give 6-Fluorobenzo[c]oxaborol-1(3H)-ol.[5]

Optional Purification:

  • The crude product can be purified by recrystallization or slurrying in a suitable solvent selected from alcohols (e.g., methanol, ethanol), ketones (e.g., acetone), chlorinated hydrocarbons (e.g., methylene chloride), ethers (e.g., diisopropyl ether), esters (e.g., ethyl acetate), water, or a mixture thereof.[5]

  • A specific high-purity method involves reacting the crude product with ethanolamine to form the ethanolamine salt, which is then isolated and converted back to the highly pure tavaborole.[5]

Data Summary

MethodStarting MaterialKey ReagentsReported YieldReported PurityReference
Method 1 2-Methyl-4-fluorophenylboronic acidN-bromosuccinimide, AIBN, Bromine, Sodium hydroxide, Ethanol, Water92%100% (HPLC)[1]
Method 2 (2-bromo-5-fluoro-phenyl)-methanolTrityl chloride, Bis(pinacolato)diboron, Palladium catalyst, Acid, BaseNot specifiedHigh purity[5]

Visualizations

Synthesis Workflow: Method 1

Synthesis_Method_1 start 2-Methyl-4-fluorophenylboronic acid bromination Bromination (NBS, AIBN, Br2, DCM, Reflux) start->bromination hydrolysis Basic Hydrolysis (NaOH, H2O) bromination->hydrolysis cyclization Acidic Workup & Cyclization hydrolysis->cyclization purification Recrystallization (Ethanol/Water) cyclization->purification product 6-Fluorobenzo[c]oxaborol-1(3H)-ol purification->product

Caption: Workflow for the synthesis of Tavaborole starting from 2-methyl-4-fluorophenylboronic acid.

Synthesis Workflow: Method 2

Synthesis_Method_2 start (2-bromo-5-fluoro-phenyl)-methanol protection Protection (Trityl Chloride, Base) start->protection borylation Miyaura Borylation (Bis(pinacolato)diboron, Pd catalyst) protection->borylation deprotection_cyclization Deprotection & Cyclization (Acid) borylation->deprotection_cyclization product 6-Fluorobenzo[c]oxaborol-1(3H)-ol deprotection_cyclization->product

Caption: Multi-step synthesis of Tavaborole from (2-bromo-5-fluoro-phenyl)-methanol.

Safety Precautions

Standard laboratory safety procedures should be followed, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. All manipulations should be performed in a well-ventilated fume hood. The reagents used in these syntheses, such as N-bromosuccinimide, bromine, and strong acids and bases, are corrosive and/or toxic and should be handled with care.

Conclusion

The described protocols provide viable and scalable methods for the laboratory synthesis of 6-Fluorobenzo[c]oxaborol-1(3H)-ol. The choice of method may depend on the availability of starting materials, desired purity, and scale of the synthesis. Proper execution of these protocols, with attention to reaction conditions and purification techniques, will yield high-quality material suitable for further research and development in the field of antifungal drug discovery.

References

Application Notes and Protocols for the Purification of AN2690 (Tavaborole)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the purification of AN2690 (Tavaborole), a novel oxaborole antifungal agent. The information is intended to assist researchers in obtaining high-purity AN2690 for a variety of research and development applications.

Introduction

AN2690, also known as Tavaborole, is a topical antifungal medication approved for the treatment of onychomycosis.[1][2] Its mechanism of action involves the inhibition of fungal leucyl-tRNA synthetase (LeuRS), an essential enzyme for protein synthesis, leading to the termination of cell growth and fungal cell death.[1][2] The synthesis and subsequent purification of AN2690 are critical steps to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document outlines key purification techniques, including recrystallization and column chromatography, supported by experimental protocols and quantitative data.

Data Summary of AN2690 Purification

The following table summarizes quantitative data from various purification methods for AN2690, providing a comparative overview of their efficiency.

Purification MethodSolvent SystemYield (%)Purity (by HPLC)Reference
CrystallizationWater51%Not Specified[3][4]
RecrystallizationToluene75%99.9%[5]
RecrystallizationEthanol/WaterNot Specified99.9%[5]
Column ChromatographyNot SpecifiedNot SpecifiedNot Specified[5]

Experimental Protocols

Protocol 1: Synthesis and Crystallization of AN2690

This protocol describes the synthesis of 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690) from 2-Bromo-5-fluorobenzaldehyde followed by purification by crystallization.[3][4]

Materials:

  • 2-Bromo-5-fluorobenzaldehyde

  • Trimethoxymethane

  • Methanol

  • Concentrated H₂SO₄

  • n-Butyllithium

  • Triethyl borate

  • 3 M aq. HCl

  • Diethyl ether (Et₂O)

  • Sodium borohydride (NaBH₄)

  • Water

Procedure:

  • Synthesis of 4-fluoro-2-formylphenylboronic acid:

    • Dissolve 2-Bromo-5-fluorobenzaldehyde (5.00 g, 0.025 mol) and trimethoxymethane (2.69 g, 0.025 mol) in 100 ml of methanol in a two-necked vessel.

    • Add 0.4 ml of concentrated H₂SO₄ and reflux the solution for one hour.

    • Cool the reaction mixture and add n-butyllithium.

    • Slowly add triethyl borate (3.80 g, 0.026 mol, 4.4 ml) while maintaining the temperature under -70°C.

    • Allow the solution to warm and stir for one hour.

    • Acidify the solution to pH ≈ 3 with 3 M aq. HCl.

    • Separate the aqueous layer and extract with Et₂O (2 x 100 ml).

    • Combine the organic layers and partially remove the solvent under vacuum.

    • Dissolve the remaining thick solution in hot water.

    • Filter the yellowish crystals of 4-fluoro-2-formylphenylboronic acid after a few hours.

    • Recrystallize the product from water to yield 1.79 g (49%).

  • Synthesis of 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690):

    • Dissolve the product from the previous step (1.79 g, 0.011 mol) in 100 ml of methanol in a one-necked vessel.

    • Add NaBH₄ (0.44 g, 0.012 mol) in small portions and mix the solution for 12 hours.

    • Add another portion of NaBH₄ (0.22 g) and mix for 3 days.

    • Remove the solvent under vacuum.

    • Dissolve the crude product in water.

    • Crystallization will yield 0.82 g of AN2690 as yellowish crystals (51% yield).[3][4]

Protocol 2: Recrystallization of AN2690 using Toluene

This protocol describes the purification of crude AN2690 by recrystallization from toluene to achieve high purity.[5]

Materials:

  • Crude 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690)

  • Toluene

Procedure:

  • Dissolve 60.0 g of crude AN2690 in 300.0 ml of toluene at 70°C.

  • Cool the solution to 0°C.

  • Stir the solution for 1 hour to facilitate crystallization.

  • Filter the solid product.

  • Dry the product in an oven at 50°C for 12 hours.

  • This method yields a product with 99.9% purity as determined by HPLC, with a yield of 75%.[5]

Protocol 3: Recrystallization of AN2690 using Ethanol/Water

This protocol details the purification of crude AN2690 by recrystallization from an ethanol and water mixture.[5]

Materials:

  • Crude 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690)

  • Ethanol

  • Water

Procedure:

  • Dissolve 102.0 g of crude AN2690 in 204.0 ml of ethanol.

  • To this solution, add 1224.0 ml of water at a temperature of about 20-30°C.

  • Cool the resulting slurry and stir for 1 hour.

  • Filter the precipitated product.

  • The resulting 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole has a purity of 99.9% as determined by HPLC.[5]

Visualizations

AN2690 Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and purification of AN2690.

AN2690_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Start 2-Bromo-5-fluorobenzaldehyde Intermediate 4-fluoro-2-formylphenylboronic acid Start->Intermediate Multistep Synthesis Crude_AN2690 Crude AN2690 Intermediate->Crude_AN2690 Reduction Recrystallization Recrystallization (Toluene or EtOH/Water) Crude_AN2690->Recrystallization Primary Purification Column_Chromatography Column Chromatography (Optional) Recrystallization->Column_Chromatography Further Purification Pure_AN2690 Pure AN2690 (>99% Purity) Recrystallization->Pure_AN2690 Column_Chromatography->Pure_AN2690

Caption: Workflow for the synthesis and purification of AN2690.

Mechanism of Action of AN2690

The diagram below depicts the mechanism by which AN2690 inhibits fungal protein synthesis.

AN2690_Mechanism_of_Action cluster_process Fungal Protein Synthesis Pathway AN2690 AN2690 (Tavaborole) LeuRS Leucyl-tRNA Synthetase (LeuRS) AN2690->LeuRS Inhibits Aminoacylation Leucyl-tRNA-Leu Formation LeuRS->Aminoacylation tRNA_Leu tRNA-Leu tRNA_Leu->LeuRS Leucine Leucine Leucine->LeuRS Protein_Synthesis Protein Synthesis Aminoacylation->Protein_Synthesis Fungal_Death Fungal Cell Death Protein_Synthesis->Fungal_Death leads to

Caption: Inhibition of fungal leucyl-tRNA synthetase by AN2690.

References

Application Notes and Protocols for In Vitro Antifungal Susceptibility Testing of Tavaborole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tavaborole is a novel, boron-based topical antifungal agent approved for the treatment of onychomycosis caused by the dermatophytes Trichophyton rubrum and Trichophyton mentagrophytes.[1] Its unique mechanism of action, which involves the inhibition of fungal protein synthesis, sets it apart from many existing antifungal drugs that target ergosterol synthesis.[2] Tavaborole specifically targets the fungal leucyl-tRNA synthetase (LeuRS), an essential enzyme for protein synthesis.[3][4] By forming an adduct with tRNA in the editing site of the enzyme, tavaborole effectively traps the tRNA, leading to a cessation of protein synthesis and subsequent fungal cell death.[1][5] This document provides detailed application notes and protocols for the in vitro antifungal susceptibility testing of tavaborole, crucial for both clinical diagnostics and research applications.

Mechanism of Action

Tavaborole's antifungal activity stems from its ability to inhibit fungal protein synthesis by targeting leucyl-tRNA synthetase (LeuRS).[1] This enzyme is critical for attaching the amino acid leucine to its corresponding transfer RNA (tRNA), a vital step in protein translation.[3] Tavaborole binds to the editing site of the fungal LeuRS, forming a stable adduct with tRNA(Leu) and trapping it.[1][5] This action prevents the release of tRNA(Leu) and halts protein synthesis, ultimately leading to fungal cell death.[1] Tavaborole exhibits a high degree of selectivity for the fungal enzyme over its human counterpart.[2]

tavaborole_mechanism cluster_fungal_cell Fungal Cell LeuRS Leucyl-tRNA Synthetase (LeuRS) Charged_tRNA Leucyl-tRNA(Leu) LeuRS->Charged_tRNA Charges tRNA with Leucine Adduct Tavaborole-tRNA(Leu) Adduct LeuRS->Adduct Leucine Leucine Leucine->LeuRS tRNA_Leu tRNA(Leu) tRNA_Leu->LeuRS tRNA_Leu->Adduct Protein_Synthesis Protein Synthesis Charged_tRNA->Protein_Synthesis Cell_Growth Fungal Cell Growth & Survival Protein_Synthesis->Cell_Growth Tavaborole Tavaborole Tavaborole->LeuRS Inhibits Editing Site Adduct->Protein_Synthesis Blocks

Caption: Mechanism of action of Tavaborole.

Data Presentation: In Vitro Susceptibility of Various Fungi to Tavaborole

The in vitro activity of tavaborole has been evaluated against a broad range of fungi. The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) data from various studies. MIC values represent the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism, while MFC is the lowest concentration that results in a significant reduction (typically ≥99.9%) in the initial inoculum.[1]

Fungal SpeciesIsolate NumberMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)MFC (µg/mL)Reference(s)
Trichophyton rubrum100 strains1.0 - 8.04.08.064 (MFC90)[6]
Trichophyton mentagrophytes100 strains4.0 - 8.04.08.0128 (MFC90)[6]
Trichophyton rubrumF2961.0--8.0[6][7]
Trichophyton mentagrophytesF3111.0--16.0[6][7]
Trichophyton rubrum4 strains0.63---[8][9]
Candida albicans-1.0---[2]
Various Fungi19 strains0.25 - 2.0---[6][7]
Candida spp.Multiple isolates2.0 - 16.01616-[10]
Fusarium spp.Multiple isolates8.0 - >16.0---[10]
Dermatophytes (overall)Multiple isolates-816-[10]

Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively.[1]

Experimental Protocols

The standardized method for in vitro antifungal susceptibility testing of filamentous fungi, such as dermatophytes, is the broth microdilution method as described by the Clinical and Laboratory Standards Institute (CLSI) document M38-A2.[1][11] For yeasts, the CLSI M27-A3 document is the appropriate reference.[10]

Protocol: CLSI M38-A2 Broth Microdilution Method for Tavaborole

This protocol outlines the key steps for determining the Minimum Inhibitory Concentration (MIC) of tavaborole against dermatophytes.

1. Materials:

  • Tavaborole analytical standard

  • Dimethyl sulfoxide (DMSO)

  • RPMI 1640 medium with L-glutamine, without sodium bicarbonate, and buffered with 3-(N-morpholino)propanesulfonic acid (MOPS)

  • Sterile saline (0.85%)

  • Sterile, flat-bottom 96-well microtiter plates

  • Spectrophotometer

  • Incubator (28-30°C)

  • Trichophyton species isolates

  • Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA)

2. Inoculum Preparation:

  • Subculture the fungal isolates onto SDA or PDA plates and incubate at 28-30°C for 7-14 days to encourage conidiation.[12][13]

  • Harvest the conidia by gently scraping the surface of the mature fungal colony with a moistened swab.

  • Suspend the conidia in sterile saline.

  • Adjust the turbidity of the conidial suspension using a spectrophotometer at 530 nm to achieve a transmission of 65-70%.[10]

  • Dilute this suspension 1:50 in RPMI 1640 medium to obtain the final inoculum concentration of approximately 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.

3. Microdilution Plate Setup:

  • Prepare a stock solution of tavaborole in DMSO.

  • Perform serial twofold dilutions of the tavaborole stock solution in RPMI 1640 medium directly in the 96-well microtiter plates to achieve a final concentration range (e.g., 0.0625 to 32 µg/mL).[11]

  • Add 100 µL of the standardized fungal inoculum to each well containing 100 µL of the diluted tavaborole, resulting in a final volume of 200 µL per well.

  • Include a drug-free growth control well (inoculum in RPMI 1640) and a sterility control well (RPMI 1640 only) on each plate.

4. Incubation:

  • Seal the plates or place them in a humidified chamber to prevent evaporation.

  • Incubate the plates at a controlled temperature of 28-30°C for 4-7 days.[1]

5. Endpoint Determination (MIC):

  • After the incubation period, visually inspect the plates for fungal growth.

  • The MIC is defined as the lowest concentration of tavaborole that causes 100% inhibition of visible growth compared to the drug-free growth control well.[12]

6. Minimum Fungicidal Concentration (MFC) Determination (Optional):

  • From each well showing no visible growth (at and above the MIC), subculture a 10-20 µL aliquot onto a fresh SDA or PDA plate.[1]

  • Incubate the plates at 28-30°C for a duration sufficient for growth to appear in control subcultures.

  • The MFC is the lowest concentration of tavaborole from which there is no fungal growth on the subculture plate, representing a ≥99.9% reduction in CFU/mL from the starting inoculum.[1]

clsi_m38_a2_workflow cluster_workflow CLSI M38-A2 Workflow for Tavaborole Susceptibility Testing prep_inoculum 1. Inoculum Preparation (Fungal Culture & Suspension) inoculation 3. Inoculation (Add fungal suspension to wells) prep_inoculum->inoculation prep_drug 2. Drug Dilution (Serial dilution of Tavaborole in 96-well plate) prep_drug->inoculation incubation 4. Incubation (28-30°C for 4-7 days) inoculation->incubation mic_determination 5. MIC Determination (Visual reading of growth inhibition) incubation->mic_determination mfc_determination 6. MFC Determination (Optional) (Subculture from clear wells) mic_determination->mfc_determination result Results: MIC & MFC Values mic_determination->result mfc_determination->result

Caption: CLSI M38-A2 experimental workflow.

References

Application Notes and Protocols for Testing 6-Fluorobenzo[c]oxaborol-1(3H)-ol Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluorobenzo[c]oxaborol-1(3H)-ol is a novel benzoxaborole derivative. This class of compounds has garnered significant attention in drug discovery due to the unique chemical properties of the boron atom, which can engage in reversible covalent interactions with biological targets. Prominent members of the benzoxaborole family include crisaborole, a phosphodiesterase-4 (PDE4) inhibitor approved for atopic dermatitis, and tavaborole, a leucyl-tRNA synthetase (LeuRS) inhibitor for the treatment of onychomycosis.

Given its structural similarity to these approved drugs, 6-Fluorobenzo[c]oxaborol-1(3H)-ol holds potential as either an anti-inflammatory or an antifungal agent. This document provides detailed application notes and protocols for a panel of in vitro assays to comprehensively evaluate its efficacy in both of these therapeutic areas.

Section 1: Assessment of Anti-inflammatory Efficacy

The primary mechanism for the anti-inflammatory activity of benzoxaboroles like crisaborole is the inhibition of phosphodiesterase-4 (PDE4). PDE4 is a key enzyme in the inflammatory cascade, responsible for the degradation of cyclic adenosine monophosphate (cAMP). Inhibition of PDE4 leads to increased intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines.

Phosphodiesterase-4 (PDE4) Inhibition Assay

This biochemical assay directly measures the inhibitory activity of 6-Fluorobenzo[c]oxaborol-1(3H)-ol against the PDE4 enzyme. A common method is the fluorescence polarization (FP) assay.

Experimental Protocol: PDE4 Inhibition Assay (Fluorescence Polarization)

  • Compound Preparation: Prepare a serial dilution of 6-Fluorobenzo[c]oxaborol-1(3H)-ol in DMSO. A typical starting concentration is 10 mM, diluted down to the nanomolar range. A known PDE4 inhibitor, such as (S)-(+)-Rolipram, should be used as a positive control.

  • Assay Plate Preparation: In a 384-well plate, add 5 µL of the compound dilutions or vehicle (DMSO) to the appropriate wells.

  • Enzyme Addition: Dilute recombinant human PDE4 enzyme to the desired concentration in the assay buffer (e.g., Tris-HCl, MgCl₂). Add 5 µL of the diluted enzyme to the wells containing the test compound and positive control.

  • Reaction Initiation: Add 10 µL of a fluorescently labeled cAMP substrate (e.g., FAM-cAMP) to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

  • Detection: Measure the fluorescence polarization of each well using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[1][2][3]

Data Presentation: PDE4 Inhibition

CompoundTargetIC50 (nM) [Representative Data]
6-Fluorobenzo[c]oxaborol-1(3H)-olPDE4B50
(S)-(+)-Rolipram (Positive Control)PDE4B10
Cell-Based Anti-inflammatory Assay: Inhibition of Cytokine Release

This assay assesses the ability of 6-Fluorobenzo[c]oxaborol-1(3H)-ol to suppress the production of pro-inflammatory cytokines in immune cells, such as macrophages, stimulated with lipopolysaccharide (LPS).

Experimental Protocol: LPS-induced Cytokine Release in RAW 264.7 Macrophages

  • Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of 6-Fluorobenzo[c]oxaborol-1(3H)-ol for 2 hours.

  • Inflammatory Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce the production of pro-inflammatory cytokines.

  • Supernatant Collection: After incubation, centrifuge the plate and collect the cell culture supernatants.

  • Cytokine Quantification (ELISA): Quantify the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.[4][5][6]

  • Data Analysis: Calculate the percentage of cytokine inhibition for each compound concentration relative to the LPS-stimulated control. Determine the IC50 value for the inhibition of each cytokine.

Data Presentation: Inhibition of Pro-inflammatory Cytokines

CompoundCytokineIC50 (µM) [Representative Data]
6-Fluorobenzo[c]oxaborol-1(3H)-olTNF-α1.5
6-Fluorobenzo[c]oxaborol-1(3H)-olIL-62.0
Dexamethasone (Positive Control)TNF-α0.1
Dexamethasone (Positive Control)IL-60.15

Section 2: Assessment of Antifungal Efficacy

The antifungal activity of benzoxaboroles like tavaborole is attributed to the inhibition of leucyl-tRNA synthetase (LeuRS), an essential enzyme in fungal protein synthesis.

Leucyl-tRNA Synthetase (LeuRS) Inhibition Assay

This biochemical assay determines the direct inhibitory effect of 6-Fluorobenzo[c]oxaborol-1(3H)-ol on fungal LeuRS. The assay measures the aminoacylation of tRNA with radiolabeled leucine.

Experimental Protocol: Fungal LeuRS Inhibition Assay

  • Reaction Mixture Preparation: Prepare a reaction mixture containing buffer (e.g., Tris-HCl), ATP, MgCl₂, radiolabeled L-leucine (e.g., ¹⁴C-leucine), and tRNA specific for leucine.

  • Compound Addition: Add varying concentrations of 6-Fluorobenzo[c]oxaborol-1(3H)-ol or a known LeuRS inhibitor (e.g., tavaborole) to the reaction mixture.

  • Enzyme Addition: Initiate the reaction by adding purified recombinant fungal LeuRS enzyme.

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Precipitation: Stop the reaction and precipitate the tRNA and any charged tRNA-leucine by adding trichloroacetic acid (TCA).

  • Washing and Scintillation Counting: Wash the precipitate to remove unincorporated radiolabeled leucine. Measure the radioactivity of the precipitate using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition of LeuRS activity for each compound concentration and determine the IC50 value.

Data Presentation: Fungal LeuRS Inhibition

CompoundTargetIC50 (nM) [Representative Data]
6-Fluorobenzo[c]oxaborol-1(3H)-olT. rubrum LeuRS25
Tavaborole (Positive Control)T. rubrum LeuRS5
Antifungal Susceptibility Testing: Minimum Inhibitory Concentration (MIC)

This assay determines the lowest concentration of 6-Fluorobenzo[c]oxaborol-1(3H)-ol that inhibits the visible growth of a fungus. The broth microdilution method is a standard procedure.

Experimental Protocol: Broth Microdilution MIC Assay (CLSI Guidelines)

  • Fungal Inoculum Preparation: Prepare a standardized inoculum of the test fungus (e.g., Trichophyton rubrum, Candida albicans) in RPMI-1640 medium according to CLSI guidelines.[7][8][9]

  • Compound Dilution: In a 96-well microtiter plate, perform a serial two-fold dilution of 6-Fluorobenzo[c]oxaborol-1(3H)-ol in RPMI-1640 medium.

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate at 35°C for 24-48 hours, or until sufficient growth is observed in the growth control well.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control, as determined visually or by spectrophotometry.[7][8]

Data Presentation: Antifungal Minimum Inhibitory Concentration (MIC)

CompoundFungal SpeciesMIC (µg/mL) [Representative Data]
6-Fluorobenzo[c]oxaborol-1(3H)-olTrichophyton rubrum0.5
6-Fluorobenzo[c]oxaborol-1(3H)-olCandida albicans2.0
Tavaborole (Positive Control)Trichophyton rubrum0.25
Fluconazole (Positive Control)Candida albicans1.0

Visualizations

PDE4_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PDE4 PDE4 PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP 5'-AMP PDE4->AMP Hydrolyzes Cytokines Pro-inflammatory Cytokines PKA->Cytokines Inhibits Production Inhibitor 6-Fluorobenzo[c]oxaborol-1(3H)-ol Inhibitor->PDE4 Inhibits

Caption: PDE4 signaling pathway and its inhibition.

LeuRS_Inhibition_Pathway cluster_fungal_cell Fungal Cell Cytoplasm LeuRS Leucyl-tRNA Synthetase (LeuRS) Charged_tRNA Leucyl-tRNA(Leu) LeuRS->Charged_tRNA Charges Leucine Leucine Leucine->LeuRS tRNA_Leu tRNA(Leu) tRNA_Leu->LeuRS Protein_Synthesis Protein Synthesis Charged_tRNA->Protein_Synthesis Essential for Inhibitor 6-Fluorobenzo[c]oxaborol-1(3H)-ol Inhibitor->LeuRS Inhibits

Caption: Fungal protein synthesis and LeuRS inhibition.

Experimental_Workflow_MIC start Start prep_compound Prepare serial dilution of 6-Fluorobenzo[c]oxaborol-1(3H)-ol in a 96-well plate start->prep_compound inoculate Inoculate the 96-well plate with fungal suspension prep_compound->inoculate prep_inoculum Prepare standardized fungal inoculum prep_inoculum->inoculate incubate Incubate at 35°C for 24-48 hours inoculate->incubate read_results Read results visually or spectrophotometrically incubate->read_results determine_mic Determine the Minimum Inhibitory Concentration (MIC) read_results->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination.

Experimental_Workflow_Cytokine start Start seed_cells Seed RAW 264.7 macrophages in a 96-well plate start->seed_cells treat_compound Pre-treat cells with 6-Fluorobenzo[c]oxaborol-1(3H)-ol seed_cells->treat_compound stimulate_lps Stimulate cells with LPS treat_compound->stimulate_lps incubate Incubate for 24 hours stimulate_lps->incubate collect_supernatant Collect cell culture supernatants incubate->collect_supernatant elisa Quantify TNF-α and IL-6 levels using ELISA collect_supernatant->elisa analyze_data Analyze data and determine IC50 values elisa->analyze_data end End analyze_data->end

Caption: Workflow for cytokine inhibition assay.

References

Methods for Studying Tavaborole Nail Penetration: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies employed to evaluate the nail penetration of tavaborole, a topical antifungal agent. The following sections detail the key in vitro models, experimental protocols, and analytical techniques necessary for the successful assessment of tavaborole's ability to permeate the nail plate.

Application Notes

Introduction to Tavaborole Nail Penetration Studies

Tavaborole is a boron-based antifungal agent approved for the treatment of onychomycosis.[1] Its efficacy is contingent on its ability to penetrate the dense keratin structure of the nail plate to reach the site of infection in the nail bed and nail matrix. Therefore, in vitro and ex vivo studies are crucial for characterizing its permeation profile, optimizing formulations, and providing data to support its clinical effectiveness.

The primary method for evaluating the transungual delivery of tavaborole is the in vitro nail penetration study using Franz diffusion cells . This method allows for the controlled assessment of tavaborole's permeation through human nail clippings under laboratory conditions that can mimic in vivo parameters.

Key Experimental Models
  • Ex Vivo Human Nail Clippings: The gold standard for in vitro nail penetration studies involves the use of healthy human nail clippings. These provide the most relevant biological barrier for assessing the permeation of topical formulations intended for nail application.[2]

  • Bovine Hoof Membranes: As an alternative to human nails, bovine hoof membranes are sometimes used as a model due to their similar keratinous structure.[3]

Core Experimental Technique: Franz Diffusion Cells

The Franz diffusion cell is a simple and reproducible in vitro system for studying the permeation of drugs through membranes.[4][5] It consists of a donor chamber, where the tavaborole formulation is applied, and a receptor chamber containing a fluid that mimics physiological conditions. The nail clipping is mounted between these two chambers. Samples are periodically collected from the receptor chamber to quantify the amount of tavaborole that has permeated through the nail.

Analytical Quantification of Tavaborole

Accurate quantification of tavaborole in the receptor solution and potentially within the nail itself is critical for determining penetration kinetics. The most common analytical methods employed are:

  • High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): A robust and widely available technique for the quantification of tavaborole.[3][6]

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): Offers higher sensitivity and selectivity, which can be advantageous for detecting very low concentrations of the drug.[7][8][9]

Quantitative Data Summary

The following tables summarize quantitative data from in vitro nail penetration studies of tavaborole.

Table 1: Cumulative Penetration of Tavaborole (5% Solution) Through Polished and Unpolished Human Fingernails

Time Point (Days)TreatmentMean Cumulative Penetration (μg/cm²) ± SD
15Unpolished566 ± 318
151 Coat OTC Polish1428 ± 841
152 Coats OTC Polish1493 ± 1322
151 Coat Salon Polish1227 ± 974
154 Coats Salon Polish1179 ± 554
21Unpolished2661 ± 1319
21Polished (1 coat)3526 ± 1433

*OTC: Over-the-counter. Data sourced from studies using ex vivo human fingernails.[3][6]

Experimental Protocols

Protocol 1: In Vitro Nail Penetration Study Using Franz Diffusion Cells

1. Materials and Equipment:

  • Franz diffusion cells

  • Human nail clippings (healthy, free of polish and contaminants)

  • Tavaborole topical solution (5%)

  • Receptor solution (e.g., phosphate-buffered saline, pH 7.4)

  • Water bath with circulating system

  • Magnetic stirrers and stir bars

  • Micropipettes

  • HPLC vials

2. Nail Preparation:

  • Gently clean the nail clippings with a soft brush and water to remove any debris.

  • Allow the nails to air dry completely.

  • If required by the study design, apply nail polish in thin, even coats and allow each coat to dry thoroughly before applying the next.

3. Franz Diffusion Cell Setup and Assembly:

  • Fill the receptor chamber of the Franz diffusion cell with the degassed receptor solution, ensuring no air bubbles are trapped.

  • Place a magnetic stir bar in the receptor chamber.

  • Carefully mount the prepared human nail clipping onto the receptor chamber, ensuring the dorsal (top) side of the nail faces the donor chamber.

  • Securely clamp the donor chamber over the nail clipping.

  • Place the assembled Franz cells in a water bath maintained at 32°C to simulate the temperature of the nail bed.

  • Start the magnetic stirrers in the receptor chambers at a constant speed.

4. Dosing and Sampling:

  • Apply a precise volume of the tavaborole topical solution to the surface of the nail in the donor chamber.

  • At predetermined time intervals (e.g., 0, 24, 48, 72 hours, etc.), collect an aliquot of the receptor solution from the sampling arm of the receptor chamber.

  • Immediately after each sample collection, replenish the receptor chamber with an equal volume of fresh, pre-warmed receptor solution to maintain sink conditions.

  • Store the collected samples in HPLC vials at an appropriate temperature (e.g., -20°C) until analysis.

5. Data Analysis:

  • Analyze the concentration of tavaborole in the collected samples using a validated HPLC-UV or LC-MS/MS method.

  • Calculate the cumulative amount of tavaborole permeated per unit area of the nail at each time point.

  • Plot the cumulative amount of tavaborole permeated versus time to determine the permeation profile.

Protocol 2: Quantification of Tavaborole by HPLC-UV

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Luna PFP (pentafluorophenyl) column (150 x 4.6 mm, 5 µm) or equivalent.[6][10]

  • Mobile Phase: A mixture of 70% phosphoric acid solution (10 mM, pH 2.0) and 30% acetonitrile.[6][10]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 35°C.[10]

  • Detection Wavelength: 220 nm.[6][10]

2. Preparation of Solutions:

  • Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh a known amount of tavaborole reference standard and dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples (e.g., 0.05 - 10 µg/mL).

3. Sample Preparation:

  • Thaw the collected samples from the Franz diffusion cell study to room temperature.

  • If necessary, centrifuge the samples to remove any particulate matter.

  • Transfer the supernatant to HPLC vials for analysis.

4. Analysis:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions to generate a calibration curve.

  • Inject the unknown samples.

  • Quantify the concentration of tavaborole in the samples by comparing their peak areas to the calibration curve.

Visualizations

Experimental_Workflow_Tavaborole_Nail_Penetration cluster_prep Nail Preparation cluster_franz Franz Diffusion Cell Setup cluster_exp Experiment cluster_analysis Analysis NailClipping Human Nail Clipping Cleaning Cleaning & Drying NailClipping->Cleaning Polishing Nail Polishing (Optional) Cleaning->Polishing ReceptorFill Fill Receptor Chamber Polishing->ReceptorFill NailMount Mount Nail ReceptorFill->NailMount DonorClamp Clamp Donor Chamber NailMount->DonorClamp TempControl Temperature Control (32°C) DonorClamp->TempControl Dosing Apply Tavaborole Solution TempControl->Dosing Sampling Collect Samples at Time Points Dosing->Sampling Replenish Replenish Receptor Solution Sampling->Replenish Maintain Sink Conditions HPLC HPLC-UV Analysis Replenish->HPLC Data Data Calculation & Plotting HPLC->Data

In Vitro Nail Penetration Workflow

HPLC_Quantification_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing MobilePhase Prepare Mobile Phase (70% H3PO4, 30% ACN) Equilibrate Equilibrate HPLC System MobilePhase->Equilibrate Standards Prepare Standard Solutions InjectStandards Inject Standards (Generate Calibration Curve) Standards->InjectStandards Samples Prepare Samples from Franz Cells InjectSamples Inject Samples Samples->InjectSamples Equilibrate->InjectStandards InjectStandards->InjectSamples PeakIntegration Integrate Peak Areas InjectSamples->PeakIntegration Quantification Quantify Tavaborole Concentration PeakIntegration->Quantification

Tavaborole HPLC Quantification Workflow

References

Application Notes and Protocols for Tavaborole Resistance Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for inducing, identifying, and characterizing tavaborole resistance in dermatophytes, primarily focusing on Trichophyton rubrum, a common cause of onychomycosis. Understanding the mechanisms of resistance to tavaborole is critical for its sustained clinical efficacy and the development of future antifungal agents.

Introduction

Tavaborole is an oxaborole antifungal agent that functions by inhibiting fungal protein synthesis.[1][2][3] Its specific target is the leucyl-tRNA synthetase (LeuRS), an essential enzyme responsible for attaching leucine to its corresponding tRNA, a critical step in protein synthesis.[3][4][5] By inhibiting LeuRS, tavaborole effectively halts fungal cell growth, leading to cell death.[3][5] While clinical trials have not shown significant resistance development, in vitro studies have successfully generated and characterized tavaborole-resistant strains of T. rubrum.[6][7][8] These studies provide a framework for investigating the genetic and biochemical basis of resistance.

Data Presentation

The following tables summarize representative quantitative data from in vitro tavaborole resistance studies with Trichophyton rubrum.

Table 1: Minimum Inhibitory Concentration (MIC) of Tavaborole against Parental T. rubrum Strains

StrainTavaborole MIC (µg/mL)
ATCC 281880.63
ATCC MYA-44380.63
Clinical Isolate 10.63
Clinical Isolate 20.63
MIC values are based on previously published data and may vary depending on experimental conditions.[6]

Table 2: Frequency of Spontaneous and Induced Tavaborole Resistance in T. rubrum

MethodFrequency of Resistance
Spontaneous (Plating on MIC)~10⁻⁸
Induced (5 passages at 0.5x MIC)Increased frequency
Induced (10 passages at 0.5x MIC)~100-fold higher than spontaneous
Data adapted from Mazzantini et al. (2021).[6][7]

Table 3: Characterization of Tavaborole-Resistant T. rubrum Mutants

Strain TypeFold-Increase in Tavaborole MICStability of Resistant Phenotype (after 3 passages on drug-free media)Cross-Resistance to Other Antifungals
Spontaneous Mutant4 to 8-foldStableNo
Induced Mutant4 to 8-foldStableNo
Data adapted from Mazzantini et al. (2021).[6][7]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of Tavaborole

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M38 guidelines for broth microdilution antifungal susceptibility testing of filamentous fungi.[6][7]

Materials:

  • Trichophyton rubrum isolates

  • Potato Dextrose Agar (PDA) or Sabouraud Dextrose Agar (SDA)

  • RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Tavaborole analytical standard

  • Dimethyl sulfoxide (DMSO)

  • Sterile 0.85% saline

  • Sterile, flat-bottom, 96-well microtiter plates

  • Spectrophotometer

  • Incubator (28-30°C)

Procedure:

  • Inoculum Preparation: a. Subculture T. rubrum isolates onto PDA or SDA plates and incubate at 28-30°C for 7-10 days to encourage conidiation. b. Harvest conidia by flooding the plate with sterile saline and gently scraping the surface with a sterile loop. c. Transfer the conidial suspension to a sterile tube and allow heavy particles to settle for 5-10 minutes. d. Adjust the conidial suspension to a concentration of approximately 1-5 x 10⁶ CFU/mL using a spectrophotometer (by measuring optical density at 530 nm) or a hemocytometer. e. Dilute the adjusted suspension in RPMI 1640 medium to obtain a final inoculum concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.

  • Antifungal Agent Preparation: a. Prepare a stock solution of tavaborole in DMSO. b. Perform serial twofold dilutions of tavaborole in RPMI 1640 medium in a 96-well plate to achieve a range of final concentrations (e.g., 0.03 - 16 µg/mL).

  • Inoculation and Incubation: a. Add the prepared fungal inoculum to each well of the 96-well plate containing the serially diluted tavaborole. b. Include a drug-free well as a positive growth control and an uninoculated well as a negative control. c. Seal the plates and incubate at 28-30°C for 4-7 days, or until sufficient growth is observed in the control well.

  • MIC Determination: a. The MIC is the lowest concentration of tavaborole that causes complete (100%) inhibition of visible growth compared to the drug-free control.

Protocol 2: In Vitro Induction of Tavaborole Resistance

This protocol describes a method for generating tavaborole-resistant mutants through sequential exposure to sub-inhibitory concentrations of the drug.

Materials:

  • Parental T. rubrum strain with a known tavaborole MIC

  • Sabouraud Dextrose Agar (SDA) plates

  • SDA plates containing a sub-inhibitory concentration of tavaborole (e.g., 0.5x MIC)

  • SDA plates containing the MIC of tavaborole

  • Sterile saline

  • Incubator (28-30°C)

Procedure:

  • Serial Passage: a. Prepare a conidial suspension of the parental T. rubrum strain as described in Protocol 1. b. Inoculate an SDA plate containing 0.5x MIC of tavaborole with the conidial suspension. c. Incubate at 28-30°C until confluent growth is observed. d. Harvest the conidia from this plate and repeat the inoculation on a fresh SDA plate with 0.5x MIC of tavaborole. e. Repeat this process for a total of 10 sequential passages.[7]

  • Isolation of Resistant Mutants: a. After the final passage, prepare a conidial suspension from the grown colonies. b. Plate serial dilutions of this suspension onto SDA plates containing the original MIC of tavaborole to select for resistant mutants. c. Incubate at 28-30°C and monitor for the growth of colonies.

  • Confirmation and Characterization: a. Isolate individual colonies that grow on the MIC-containing plates. b. Determine the MIC of tavaborole for these isolates using Protocol 1 to confirm the resistant phenotype and quantify the fold-increase in MIC. c. To assess the stability of the resistance, subculture the resistant isolates on drug-free SDA for several passages (e.g., 3 passages) and then re-determine the MIC.[9] d. Perform cross-resistance studies by determining the MICs of other antifungal agents (with different mechanisms of action) against the tavaborole-resistant mutants.[6]

Visualizations

Signaling Pathway

Tavaborole_Mechanism_of_Action cluster_fungal_cell Fungal Cell Cytoplasm Leucine Leucine LeuRS Leucyl-tRNA Synthetase (LeuRS) Leucine->LeuRS tRNA_Leu tRNA(Leu) tRNA_Leu->LeuRS Leu_tRNA_Leu Leu-tRNA(Leu) LeuRS->Leu_tRNA_Leu Aminoacylation Ribosome Ribosome Leu_tRNA_Leu->Ribosome Protein Protein Synthesis Ribosome->Protein Tavaborole Tavaborole Tavaborole->LeuRS Inhibition Inhibition->Protein Cessation

Caption: Mechanism of action of tavaborole in fungal protein synthesis.

Experimental Workflow

Tavaborole_Resistance_Workflow cluster_setup Initial Setup cluster_induction Resistance Induction cluster_characterization Characterization of Resistant Mutants start Start with parental T. rubrum strain mic_det Determine baseline Tavaborole MIC (Protocol 1) start->mic_det subculture Subculture on media with 0.5x Tavaborole MIC (10 passages) mic_det->subculture select_mutants Plate on media with 1x Tavaborole MIC subculture->select_mutants isolate Isolate resistant colonies select_mutants->isolate confirm_mic Confirm MIC of mutants (Protocol 1) isolate->confirm_mic stability Assess stability of resistance phenotype (3 passages on drug-free media) confirm_mic->stability cross_resistance Test for cross-resistance to other antifungals confirm_mic->cross_resistance end End: Characterized resistant strain stability->end cross_resistance->end

Caption: Workflow for generating and characterizing tavaborole-resistant fungi.

References

Application Notes and Protocols for the Use of 6-Fluorobenzo[c]oxaborol-1(3H)-ol in Fungal Biofilm Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 6-Fluorobenzo[c]oxaborol-1(3H)-ol, a member of the benzoxaborole class of antifungals, in the study and inhibition of fungal biofilms. The information presented is based on the known mechanisms of action of structurally similar benzoxaboroles and established protocols for fungal biofilm research.

Introduction

Fungal biofilms are structured communities of fungal cells encased in a self-produced extracellular matrix. These biofilms are notoriously resistant to conventional antifungal therapies, contributing to persistent and recurrent infections. 6-Fluorobenzo[c]oxaborol-1(3H)-ol is a novel benzoxaborole compound with potential applications in combating these resilient fungal structures. Its therapeutic action is predicated on the established mechanism of the benzoxaborole class, which involves the targeted inhibition of a crucial enzyme in fungal protein synthesis.

Mechanism of Action

6-Fluorobenzo[c]oxaborol-1(3H)-ol is believed to exert its antifungal effect through the inhibition of leucyl-tRNA synthetase (LeuRS), an essential enzyme for protein synthesis.[1][2] This mechanism has been well-documented for the FDA-approved benzoxaborole antifungal, tavaborole (AN2690), which is structurally similar.[2][3] The boron atom in the benzoxaborole core forms a stable adduct with the terminal adenosine of leucyl-tRNA (tRNALeu) within the editing site of the fungal LeuRS.[1][2] This trapping of the tRNA molecule prevents the catalytic cycle of the enzyme, leading to a cessation of protein synthesis and ultimately, fungal cell death.[1][2] By targeting a fundamental cellular process, 6-Fluorobenzo[c]oxaborol-1(3H)-ol is expected to be effective against a broad spectrum of fungal pathogens.

dot graph { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes "6-Fluorobenzo[c]oxaborol-1(3H)-ol" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Fungal Cell" [shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; "Leucyl-tRNA Synthetase (LeuRS)" [fillcolor="#FBBC05", fontcolor="#202124"]; "tRNA-Leu" [shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Adduct Formation" [shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Protein Synthesis" [fillcolor="#FBBC05", fontcolor="#202124"]; "Fungal Cell Death" [shape=ellipse, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges "6-Fluorobenzo[c]oxaborol-1(3H)-ol" -> "Fungal Cell" [label="Enters"]; "Fungal Cell" -> "Leucyl-tRNA Synthetase (LeuRS)"; "Leucyl-tRNA Synthetase (LeuRS)" -> "Adduct Formation"; "tRNA-Leu" -> "Adduct Formation"; "Adduct Formation" -> "Protein Synthesis" [label="Inhibits"]; "Protein Synthesis" -> "Fungal Cell Death" [label="Leads to"]; } }

Caption: Mechanism of action of 6-Fluorobenzo[c]oxaborol-1(3H)-ol.

Impact on Biofilm-Related Signaling Pathways

While direct studies on the effect of 6-Fluorobenzo[c]oxaborol-1(3H)-ol on fungal biofilm signaling pathways are not yet available, its inhibitory action on protein synthesis is expected to have a profound impact on these complex regulatory networks. Key signaling pathways, such as the Ras/cAMP/PKA pathway in Candida albicans and the HOG pathway in Aspergillus fumigatus, are crucial for biofilm formation, including adhesion, morphogenesis, and extracellular matrix production.[4][5] By halting the synthesis of essential proteins, including transcription factors and enzymes involved in these pathways, 6-Fluorobenzo[c]oxaborol-1(3H)-ol would likely disrupt the entire biofilm development process.

// Edges Ras_cAMP_PKA -> Adhesion; Ras_cAMP_PKA -> Proliferation; HOG -> Adhesion; Adhesion -> Proliferation -> Matrix -> Maturation; Inhibitor -> Ras_cAMP_PKA [label="Disrupts"]; Inhibitor -> HOG [label="Disrupts"]; } }

Caption: Hypothesized impact on biofilm signaling pathways.

Quantitative Data

Specific antibiofilm data, such as Minimum Biofilm Inhibitory Concentration (MBIC) and Minimum Biofilm Eradication Concentration (MBEC), for 6-Fluorobenzo[c]oxaborol-1(3H)-ol are not yet publicly available. However, Minimum Inhibitory Concentration (MIC) data for the structurally similar compound tavaborole (AN2690) and other benzoxaboroles against planktonic fungal cells provide a baseline for its potential efficacy.

Table 1: In Vitro Antifungal Activity of Benzoxaboroles against Planktonic Fungal Cells

CompoundFungal SpeciesMIC (µg/mL)Reference(s)
Tavaborole (AN2690)Candida albicans1[6]
Tavaborole (AN2690)Aspergillus fumigatus0.25[6]
Unsubstituted BenzoxaboroleCandida albicans8[7]
Piperazine bis(benzoxaborole)Candida albicans7.8[1]
Piperazine bis(benzoxaborole)Aspergillus niger3.9[1]

Experimental Protocols

The following are detailed protocols for key experiments to assess the antibiofilm activity of 6-Fluorobenzo[c]oxaborol-1(3H)-ol.

Protocol 1: Fungal Biofilm Formation and Susceptibility Testing

This protocol outlines the general workflow for evaluating the effect of a test compound on fungal biofilm formation and viability.

// Nodes A [label="1. Fungal Inoculum Preparation\n(1 x 10^6 cells/mL)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Biofilm Formation\n(96-well plate, 24-48h at 37°C)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="3. Addition of 6-Fluorobenzo[c]oxaborol-1(3H)-ol\n(Serial Dilutions)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="4. Incubation\n(24h at 37°C)", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="5. Quantification of Biofilm", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="Crystal Violet Assay\n(Biomass)", fillcolor="#FBBC05", fontcolor="#202124"]; G [label="XTT Assay\n(Metabolic Activity)", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F; E -> G; } }

Caption: Experimental workflow for biofilm susceptibility testing.

Materials:

  • Fungal strain of interest (e.g., Candida albicans, Aspergillus fumigatus)

  • Appropriate growth medium (e.g., RPMI-1640, Sabouraud Dextrose Broth)

  • Sterile 96-well flat-bottom microtiter plates

  • 6-Fluorobenzo[c]oxaborol-1(3H)-ol

  • Phosphate-buffered saline (PBS), sterile

  • Crystal Violet (CV) solution (0.1% w/v)

  • Ethanol (95%) or 33% acetic acid

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution

  • Menadione solution

  • Microplate reader

Procedure:

  • Inoculum Preparation: Culture the fungal strain overnight. Adjust the cell suspension to a final concentration of 1 x 106 cells/mL in the appropriate growth medium.

  • Biofilm Formation: Add 100 µL of the fungal suspension to each well of a 96-well plate. Incubate at 37°C for 24-48 hours to allow for biofilm formation.

  • Compound Addition:

    • For MBIC determination , add serial dilutions of 6-Fluorobenzo[c]oxaborol-1(3H)-ol at the same time as the fungal inoculum.

    • For MBEC determination , after the initial biofilm formation period, gently wash the wells with PBS to remove non-adherent cells. Then, add fresh medium containing serial dilutions of the compound.

  • Incubation: Incubate the plates for an additional 24 hours at 37°C.

  • Quantification:

    • Crystal Violet Assay (Biomass Quantification):

      • Wash the wells with PBS.

      • Fix the biofilm with methanol for 15 minutes.

      • Stain with 125 µL of 0.1% Crystal Violet for 15 minutes.

      • Wash thoroughly with water.

      • Solubilize the bound dye with 200 µL of 95% ethanol or 33% acetic acid.

      • Read the absorbance at 570 nm.

    • XTT Assay (Metabolic Activity Quantification):

      • Wash the wells with PBS.

      • Prepare the XTT-menadione solution according to the manufacturer's instructions.

      • Add 100 µL of the XTT-menadione solution to each well.

      • Incubate in the dark at 37°C for 2-5 hours.

      • Read the absorbance of the formazan product at 490 nm.[1]

Protocol 2: Confocal Laser Scanning Microscopy (CLSM) for Biofilm Imaging

CLSM allows for the visualization of the three-dimensional structure of the biofilm and the effect of the test compound on its architecture.

Materials:

  • Biofilms grown on suitable surfaces (e.g., glass-bottom dishes, silicone squares)

  • Fluorescent stains (e.g., FUN-1 for metabolic activity, Concanavalin A for matrix polysaccharides)

  • Confocal microscope

Procedure:

  • Biofilm Preparation: Grow biofilms as described in Protocol 1, but on a surface suitable for microscopy.

  • Treatment: Treat the biofilms with 6-Fluorobenzo[c]oxaborol-1(3H)-ol at the desired concentration and for the desired duration.

  • Staining: Stain the biofilms with appropriate fluorescent dyes according to the manufacturer's protocols.

  • Imaging: Visualize the biofilms using a confocal microscope. Acquire Z-stack images to reconstruct the 3D architecture.

  • Analysis: Analyze the images to assess changes in biofilm thickness, cell viability, and matrix distribution.

Conclusion

6-Fluorobenzo[c]oxaborol-1(3H)-ol represents a promising candidate for the development of novel anti-biofilm therapies. Its unique mechanism of action, targeting fungal protein synthesis, suggests it could be effective against a wide range of fungal pathogens and may circumvent common resistance mechanisms. The protocols outlined above provide a robust framework for the systematic evaluation of its efficacy against fungal biofilms. Further research is warranted to determine its specific antibiofilm activity and to elucidate its precise impact on the intricate signaling networks that govern biofilm formation.

References

Application Notes and Protocols for High-Throughput Screening of Novel Oxaborole Antifungal Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the high-throughput screening (HTS) of novel oxaborole compounds to identify new antifungal agents. The methodologies described herein cover primary screening, secondary assays for hit validation, and initial cytotoxicity profiling.

Introduction

The emergence of drug-resistant fungal pathogens necessitates the discovery of novel antifungal agents with unique mechanisms of action. Oxaboroles are a class of boron-containing heterocyclic compounds that have shown promise as potent antifungals.[1][2] One notable example is tavaborole, an FDA-approved topical treatment for onychomycosis, which inhibits fungal protein synthesis by targeting leucyl-tRNA synthetase (LeuRS).[3][4] This unique mechanism of action makes oxaboroles an attractive class of compounds for antifungal drug discovery.

High-throughput screening (HTS) is a critical tool in this discovery process, enabling the rapid evaluation of large compound libraries for antifungal activity.[5][6] This document outlines a robust HTS workflow designed to identify and characterize novel oxaborole antifungal candidates.

Data Presentation

Table 1: Minimum Inhibitory Concentrations (MICs) of Exemplary Oxaboroles
Compound/DrugPenicillium chrysogenum (μg/mL)Saccharomyces cerevisiae (μg/mL)Fungal Target(s)Reference
3-substituted-2(5H)-oxaborole analog6.255.20Not specified[1][2]
Tavaborole--Leucyl-tRNA synthetase (LeuRS)[3]

Note: The table presents a summary of reported MIC values for a representative oxaborole analog. MIC values for tavaborole against these specific strains were not detailed in the provided search results.

Experimental Protocols

Protocol 1: High-Throughput Primary Screening for Antifungal Activity

This protocol describes a cell-based HTS assay to identify oxaborole compounds that inhibit the growth of a target fungal species (e.g., Candida albicans or Aspergillus fumigatus). The workflow is optimized for a 384-well microplate format to maximize throughput.[5]

Materials:

  • Target fungal strain (e.g., Candida albicans)

  • RPMI 1640 medium

  • Oxaborole compound library (in DMSO)

  • Positive control (e.g., Tavaborole, Caspofungin)

  • Negative control (DMSO)

  • 384-well microplates

  • Resazurin solution

  • Acoustic liquid handler

  • Reagent dispenser

  • Plate sealer

  • Incubator (35°C)

  • Fluorescence microplate reader

Procedure:

  • Compound Plate Preparation: Prepare assay-ready plates containing the oxaborole compound library, positive controls (e.g., a 10-point serial dilution of Tavaborole), and negative controls (DMSO).[5]

  • Compound Transfer: Using an acoustic liquid handler, dispense 50 nL of each compound from the source plate into the wells of a 384-well assay plate.[5]

  • Cell Suspension Preparation: Culture the target fungus overnight in RPMI 1640 medium. Dilute the culture to a final concentration of 1x10^5 cells/mL in fresh RPMI 1640.[5]

  • Cell Dispensing: Using a reagent dispenser, add 50 µL of the cell suspension to each well of the assay plate. This results in a final cell count of approximately 5,000 cells/well and a final compound concentration typically around 10 µM.[5]

  • Incubation: Seal the plates and incubate at 35°C for 24 to 48 hours.[5]

  • Viability Reagent Addition: Add 10 µL of resazurin solution to each well.[5]

  • Final Incubation: Incubate the plates for an additional 2 to 4 hours at 35°C. During this time, viable cells will convert resazurin to the fluorescent resorufin.[5]

  • Data Acquisition: Measure the fluorescence intensity using a microplate reader (excitation ~560 nm, emission ~590 nm).

  • Data Analysis: Calculate the percent inhibition for each compound relative to the positive and negative controls. Compounds exhibiting significant inhibition are considered "hits" for further evaluation.

Protocol 2: Minimum Inhibitory Concentration (MIC) Determination

This assay determines the lowest concentration of a hit compound that inhibits the visible growth of the fungus and is a standard method for quantifying antifungal potency.[3]

Materials:

  • Hit oxaborole compounds

  • Target fungal strain

  • RPMI 1640 medium

  • 96-well flat-bottom microplates

  • Spectrophotometer (microplate reader)

Procedure:

  • Drug Preparation: Prepare a stock solution of the hit oxaborole compound in DMSO (e.g., 1600 µg/mL).[3]

  • Serial Dilutions: Perform a two-fold serial dilution of the compound in RPMI 1640 medium in a 96-well plate.

  • Inoculum Preparation: Prepare a fungal inoculum as described in the primary screening protocol and dilute it to the appropriate concentration in RPMI 1640.

  • Inoculation: Add the fungal inoculum to each well of the plate containing the serially diluted compound.

  • Controls: Include wells with inoculum and no drug (growth control) and wells with medium only (sterility control).

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the fungus. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Protocol 3: Mammalian Cell Cytotoxicity Assay (MTT Assay)

This assay is crucial for evaluating the therapeutic index of the hit compounds by assessing their potential toxicity to mammalian cells.[3]

Materials:

  • Hit oxaborole compounds

  • Mammalian cell line (e.g., H9c2 rat myoblast cells, HepG2 human liver cancer cells)[1]

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[3]

  • 96-well flat-bottom tissue culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the mammalian cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Addition: Add serial dilutions of the hit oxaborole compounds to the wells and incubate for another 24-48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the concentration of the compound that causes a 50% reduction in cell viability (IC50) to determine the cytotoxic potential.

Visualizations

HTS_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Dose-Response cluster_2 Phase 3: Secondary Assays & Selectivity cluster_3 Phase 4: Lead Optimization Compound_Library Oxaborole Compound Library Primary_Screen Single-Concentration Antifungal Assay (384-well format) Compound_Library->Primary_Screen Hit_Identification Identification of 'Hits' (>50% Inhibition) Primary_Screen->Hit_Identification Dose_Response Dose-Response Curve Generation Hit_Identification->Dose_Response Confirmed Hits MIC_Determination Minimum Inhibitory Concentration (MIC) Assay Dose_Response->MIC_Determination Cytotoxicity_Assay Mammalian Cell Cytotoxicity Assay (e.g., MTT) MIC_Determination->Cytotoxicity_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Cytotoxicity_Assay->SAR_Analysis Lead_Candidate Lead Candidate Selection SAR_Analysis->Lead_Candidate

Caption: High-throughput screening workflow for novel oxaborole antifungal discovery.

Oxaborole_MoA cluster_pathway Fungal Protein Synthesis Pathway cluster_drug_action Oxaborole Inhibition Leucine Leucine (Amino Acid) LeuRS Leucyl-tRNA Synthetase (LeuRS) Leucine->LeuRS tRNA_Leu tRNA(Leu) tRNA_Leu->LeuRS Leu_tRNA_Leu Leucyl-tRNA(Leu) LeuRS->Leu_tRNA_Leu ATP -> AMP + PPi Ribosome Ribosome Leu_tRNA_Leu->Ribosome Protein Protein Synthesis Ribosome->Protein Oxaborole Novel Oxaborole Compound Inhibition Inhibition of LeuRS Oxaborole->Inhibition Inhibition->LeuRS No_Protein Inhibition of Protein Synthesis Inhibition->No_Protein Cell_Death Fungal Cell Death No_Protein->Cell_Death

Caption: Proposed mechanism of action of novel oxaborole antifungals targeting LeuRS.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Fluorobenzo[c]oxaborol-1(3H)-ol (Tavaborole)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 6-Fluorobenzo[c]oxaborol-1(3H)-ol, a compound also widely known as Tavaborole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its synthesis, improve yields, and troubleshoot common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of 6-Fluorobenzo[c]oxaborol-1(3H)-ol?

A1: The most frequently cited starting materials in the literature for the synthesis of 6-Fluorobenzo[c]oxaborol-1(3H)-ol (Tavaborole) are derivatives of fluorotoluene. Common starting points include 2-halo-5-fluorotoluene (where halo can be bromo, chloro, or iodo) or 2-methyl-4-fluorophenylboronic acid.

Q2: What are the main synthetic routes to produce 6-Fluorobenzo[c]oxaborol-1(3H)-ol?

A2: Several synthetic pathways have been developed. A prevalent strategy involves the conversion of 2-halo-5-fluorotoluene to a Grignard or organolithium reagent, which is then reacted with a borate ester to form 2-methyl-4-fluorophenylboronic acid. This intermediate is subsequently brominated at the benzylic position, followed by cyclization to yield the final product. An alternative route starts directly with 2-methyl-4-fluorophenylboronic acid, which is then subjected to benzylic bromination and cyclization.

Q3: What are the critical reaction steps that influence the overall yield?

A3: The critical steps impacting the yield are the formation of the organometallic intermediate (Grignard or organolithium reagent), the selectivity of the benzylic bromination, and the efficiency of the final cyclization and purification steps. Each of these stages presents unique challenges that can lead to side reactions and reduced yields if not carefully controlled.

Q4: Are there any known impurities that are commonly formed during the synthesis?

A4: Yes, several impurities can form. When using organolithium reagents like n-butyl lithium, dimer and trimer impurities can be generated, which complicates purification and reduces the yield of the desired product. Other potential impurities can arise from incomplete reactions or side reactions during bromination, such as dibrominated species.

Q5: What purification methods are recommended for obtaining high-purity 6-Fluorobenzo[c]oxaborol-1(3H)-ol?

A5: Purification is often achieved through recrystallization. Some protocols also describe the formation of an ethanolamine salt of Tavaborole, which can be isolated and then converted back to the highly pure free form of the drug. This method can be effective in removing certain impurities.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of 6-Fluorobenzo[c]oxaborol-1(3H)-ol.

Problem 1: Low Yield in the Grignard Reaction Step

Symptoms:

  • Low conversion of the starting 2-halo-5-fluorotoluene.

  • Formation of significant amounts of Wurtz coupling byproducts.

Possible Causes and Solutions:

CauseSolution
Presence of moisture Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Inactive magnesium turnings Activate the magnesium surface by adding a small crystal of iodine or a few drops of 1,2-dibromoethane before adding the halide.
Slow initiation of the reaction Gentle warming with a heat gun may be necessary to initiate the Grignard formation. Once initiated, the reaction is typically exothermic.
Side reactions Add the 2-halo-5-fluorotoluene solution dropwise to the magnesium suspension to maintain a low concentration of the halide and minimize Wurtz coupling.
Problem 2: Poor Selectivity and Low Yield in the Benzylic Bromination Step

Symptoms:

  • Formation of dibrominated or other over-brominated byproducts.

  • Unreacted starting material (2-methyl-4-fluorophenylboronic acid).

  • Low isolated yield of the desired 2-(bromomethyl)-4-fluorophenylboronic acid.

Possible Causes and Solutions:

CauseSolution
Inappropriate brominating agent or reaction conditions N-Bromosuccinimide (NBS) is a commonly used reagent for benzylic bromination. The reaction is typically initiated by a radical initiator like azobisisobutyronitrile (AIBN) or by UV light.
Reaction temperature too high or too low The reaction temperature should be carefully controlled. Too low a temperature may lead to a sluggish reaction, while too high a temperature can promote side reactions. Refluxing in a suitable solvent like carbon tetrachloride or cyclohexane is common.
Incorrect stoichiometry of reagents Use a slight excess of NBS (e.g., 1.1 equivalents) to ensure complete conversion of the starting material, but avoid a large excess to minimize over-bromination.
Decomposition of the product The brominated product can be unstable. It is often recommended to use the crude product directly in the next cyclization step without extensive purification.
Problem 3: Inefficient Cyclization and/or Difficult Purification

Symptoms:

  • Low yield of the final 6-Fluorobenzo[c]oxaborol-1(3H)-ol after the cyclization step.

  • Presence of persistent impurities in the final product.

  • Difficulty in obtaining a crystalline solid.

Possible Causes and Solutions:

CauseSolution
Incomplete hydrolysis of boronic acid protecting groups (if used) Ensure complete deprotection by using appropriate acidic or basic conditions as described in the specific protocol.
Suboptimal pH for cyclization The cyclization is often acid-catalyzed. Adjusting the pH with an appropriate acid (e.g., HCl) is crucial for driving the reaction to completion.
Formation of stable impurities As mentioned, dimer and trimer impurities can be challenging to remove. Purification via the ethanolamine salt can be an effective strategy.
Improper solvent for recrystallization Experiment with different solvent systems to find the optimal conditions for recrystallization. A solvent in which the compound is soluble at high temperatures but sparingly soluble at low temperatures is ideal.

Data Presentation

Table 1: Comparison of Key Parameters in Different Synthetic Approaches
ParameterRoute A: Grignard from 2-bromo-5-fluorotolueneRoute B: Direct Bromination of Boronic Acid
Starting Material 2-

Technical Support Center: Formulation of Boron-Containing Topical Agents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the formulation of boron-containing topical agents.

Frequently Asked Questions (FAQs)

A quick reference for common queries regarding the formulation of topical agents containing boronic acids and their derivatives.

Q1: What is the primary cause of instability for boronic acid APIs in aqueous or protic formulations? A: The primary cause of instability is the susceptibility of the boronic acid group to hydrolysis and oxidative degradation. Boronic acids can decompose via protodeboronation, oxidation, and/or polymerization, processes that are often accelerated by heat, base, or the presence of a catalyst.[1] For benzoxaboroles, while the boron-carbon bond shows higher hydrolytic resistance compared to some boronic acids, instability can still occur.[2][3]

Q2: Why is skin permeation a significant challenge for boron-containing drugs? A: Boron-containing compounds, particularly boronic acids, are often highly polar. This polarity can hinder their ability to efficiently penetrate the lipophilic stratum corneum of the skin, which is the primary barrier to topical drug delivery. Formulation strategies are typically required to overcome this challenge.

Q3: Are there general solubility differences between boronic acids and benzoxaboroles? A: Yes, benzoxaboroles are generally more soluble in water than their corresponding boronic acids.[2][3] However, solubility remains a critical parameter that must be optimized for the specific vehicle and desired concentration in the final formulation.

Q4: Can common excipients like glycols or sugars interact with my boron-containing API? A: Yes. Boronic acids have a unique ability to form reversible covalent complexes with 1,2- and 1,3-diols, which includes many common pharmaceutical excipients like glycerin, propylene glycol, and various sugars.[4] This interaction can either be an unintended incompatibility, leading to changes in bioavailability, or a deliberate strategy to form a more stable boronate ester.

Q5: What are MIDA boronates and how do they improve stability? A: N-methyliminodiacetic acid (MIDA) boronates are air-stable derivatives of boronic acids. They are designed for "slow release" of the active boronic acid under specific conditions (e.g., aqueous base). This approach protects unstable boronic acids from degradation during storage and formulation, releasing the active compound in situ.[1]

Troubleshooting Guides

This section provides in-depth, step-by-step guidance for resolving specific experimental issues.

Issue: Chemical Instability and API Degradation

Problem: HPLC analysis shows a significant decrease in the potency of my boron-containing API over time, with the appearance of new impurity peaks.

Troubleshooting Workflow:

G cluster_0 Troubleshooting API Degradation start Potency Loss & Impurities Detected check_water Assess Water Content in Formulation start->check_water check_ph Measure Formulation pH (if aqueous phase present) start->check_ph check_excipients Review Excipient Compatibility (Diols, Oxidizing Impurities) start->check_excipients water_high Water Content > 0.5%? check_water->water_high ph_issue pH outside optimal range? check_ph->ph_issue excipient_issue Reactive Excipients Present? check_excipients->excipient_issue water_high->ph_issue No sol_anhydrous Reformulate with Anhydrous or Low-Water Base water_high->sol_anhydrous Yes ph_issue->excipient_issue No sol_buffer Incorporate Buffer System to Maintain pH ph_issue->sol_buffer Yes sol_replace_excipient Replace/Purify Excipients (e.g., low-peroxide grade) excipient_issue->sol_replace_excipient Yes sol_protecting_group Consider Pro-Drug/Protecting Group (e.g., MIDA ester) excipient_issue->sol_protecting_group No (Consider API modification)

Caption: Workflow for troubleshooting the degradation of boron-containing APIs.

Possible Causes & Solutions:

  • Hydrolysis: The B-C bond in boronic acids is susceptible to cleavage by water.

    • Solution: Minimize water content in the formulation. Utilize anhydrous or low-water-activity bases (e.g., petrolatum, anhydrous ointments). If an aqueous phase is necessary, formulation at a lower pH can sometimes reduce the rate of hydrolysis for certain structures.

  • Oxidation: Boronic acids can be oxidized by reactive oxygen species, which may be present as impurities (e.g., peroxides) in excipients like PEGs.[5][6]

    • Solution: Use high-purity excipients with low peroxide values. Consider incorporating antioxidants into the formulation, ensuring they are compatible with the API.

  • Complexation with Diols: Excipients like glycerin or propylene glycol can form boronate esters. This may or may not be desirable. If it leads to a less active or less stable species, it is an incompatibility.

    • Solution: Evaluate the compatibility of the API with diol excipients early in development. If complexation is problematic, switch to non-diol solvents or co-solvents.

  • Unstable API Form: Some boronic acids are inherently unstable.[1]

    • Solution: Consider using a more stable derivative, such as a pinacol or MIDA boronate ester, which can release the active boronic acid at the site of action.[1][7]

Issue: Poor Solubility and Formulation Precipitation

Problem: The boron-containing API is precipitating out of the semi-solid or liquid formulation during storage or temperature cycling studies.

Possible Causes & Solutions:

  • Exceeded Solubility Limit: The concentration of the API is higher than its saturation solubility in the chosen vehicle system.

    • Solution:

      • Determine the solubility of the API in various individual solvents and co-solvent systems (see Protocol 2).

      • Incorporate a co-solvent (e.g., ethanol, propylene glycol, dimethyl sulfoxide) to increase the API's solubility in the vehicle.

      • Consider micronization of the API to improve its dissolution rate and potentially create a stable suspension if a true solution is not feasible.

  • pH Shift: For formulations with an aqueous phase, a shift in pH upon storage can dramatically decrease the solubility of pH-sensitive compounds.

    • Solution: Incorporate a robust buffering system to maintain the pH within the optimal solubility range for the API.[8]

  • Polymorphic Transformation: The API may be converting to a less soluble crystalline form over time.

    • Solution: Conduct solid-state characterization (e.g., XRPD, DSC) of the API before and after precipitation to identify any polymorphic changes. Select the most stable polymorph for formulation development.

Technical Data

Table 1: Solubility of Selected Boron-Containing APIs
CompoundSolvent/VehiclepH RangeSolubility
BortezomibWater2.0 - 6.53.3 - 3.8 mg/mL[4]
TavaborolePropylene GlycolN/A> 150 mg/mL
TavaboroleEthanolN/A> 150 mg/mL
CrisaboroleAnhydrous Ointment BaseN/ASoluble (as a 2% w/w formulation)

Note: Data is compiled from publicly available information and may vary based on specific experimental conditions.

Experimental Protocols

Protocol 1: HPLC-UV Method for Stability Testing of a Boron-Containing Topical

This protocol provides a general framework for a stability-indicating HPLC method. It must be validated for the specific API and formulation.

  • Objective: To quantify the API and detect degradation products in a topical formulation.

  • Instrumentation:

    • HPLC system with UV/Vis or DAD detector.

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Formic Acid or Phosphoric Acid (for pH adjustment)

    • Purified Water (18.2 MΩ·cm)

    • API Reference Standard

  • Chromatographic Conditions (Example):

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, return to 10% B and equilibrate.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: Determined by the UV max of the API (e.g., 250-280 nm).

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Accurately weigh an amount of formulation equivalent to ~1 mg of API into a 50 mL volumetric flask.

    • Add ~30 mL of a suitable extraction solvent (e.g., Methanol or Acetonitrile) and sonicate for 15 minutes to dissolve the API and break down the formulation matrix.

    • Allow to cool to room temperature and dilute to volume with the extraction solvent.

    • Centrifuge a portion of the solution at 10,000 rpm for 10 minutes.

    • Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.

  • Forced Degradation (for Method Validation):

    • Subject API solutions to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), thermal (60 °C), and photolytic (ICH guidelines) stress conditions to ensure the method can separate degradants from the main API peak.

Protocol 2: In Vitro Skin Permeation Study using Franz Diffusion Cells
  • Objective: To measure the rate and extent of API permeation through a skin membrane from a topical formulation.

  • Apparatus & Materials:

    • Franz Diffusion Cells (with appropriate orifice diameter and receptor volume).

    • Human or animal skin membrane (e.g., human cadaver, porcine ear skin), dermatomed to a uniform thickness (e.g., 300-500 µm).

    • Receptor Solution: Typically phosphate-buffered saline (PBS) at pH 7.4, often with a solubility enhancer like polysorbate 80 if the API is poorly water-soluble.

    • Stirring system and water bath to maintain 32 °C.

  • Methodology:

    • Mount the skin membrane between the donor and receptor chambers of the Franz cell, with the stratum corneum side facing the donor chamber.

    • Fill the receptor chamber with pre-warmed, de-gassed receptor solution and ensure no air bubbles are trapped beneath the skin.

    • Allow the system to equilibrate for 30 minutes.

    • Apply a finite dose of the topical formulation (e.g., 5-10 mg/cm²) evenly onto the skin surface in the donor chamber.

    • At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot (e.g., 200 µL) from the receptor chamber via the sampling arm.

    • Immediately replace the withdrawn volume with fresh, pre-warmed receptor solution to maintain sink conditions.

    • Analyze the collected samples for API concentration using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).

  • Data Analysis:

    • Calculate the cumulative amount of API permeated per unit area (µg/cm²) at each time point, correcting for sample removal.

    • Plot the cumulative amount permeated versus time.

    • The steady-state flux (Jss, in µg/cm²/h) is determined from the slope of the linear portion of the curve.

Visualized Mechanisms & Pathways

Hydrolytic Degradation of a Phenylboronic Acid

G cluster_reaction Protodeboronation Pathway PBA Phenylboronic Acid (Active API) Benzene Benzene (Inactive Degradant) PBA->Benzene Hydrolysis of C-B bond BoricAcid Boric Acid B(OH)₃ PBA->BoricAcid

Caption: Simplified pathway of protodeboronation (hydrolysis) of phenylboronic acid.

References

AN2690 Synthesis Technical Support Center: A Guide to Identifying and Minimizing Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers in identifying and minimizing impurities during the synthesis of AN2690 (Tavaborole). The following information is designed to address specific issues that may be encountered during experimentation, ensuring a higher purity and yield of the final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities observed during the synthesis of AN2690?

A1: The most frequently reported impurities in AN2690 synthesis include dimer and trimer impurities, deboronated species, desfluoro or other halogen positional isomers, oxidative metabolites, hydroxy derivatives, and ring-opened boronic acids. One particularly significant byproduct, referred to as "compound of formula V" in some literature, has also been identified.

Q2: What are the primary causes for the formation of dimer and trimer impurities?

A2: The use of n-butyl lithium and trialkyl borates in the synthesis process has been identified as a significant contributor to the formation of dimer and trimer impurities. These reagents, while effective for the desired reaction, can promote side reactions leading to the formation of these hard-to-remove byproducts.[1]

Q3: Are there established acceptance criteria for impurities in AN2690?

A3: While specific criteria may vary based on the intended use and regulatory requirements, typical acceptance criteria for impurities in Tavaborole active pharmaceutical ingredient (API) are as follows:

  • Individual identified related substances: Not more than 0.20%

  • Individual unspecified impurities: Below 0.10%

  • Total impurities: Not more than 1.0%

Q4: What analytical techniques are most suitable for identifying and quantifying impurities in AN2690?

A4: Reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with UV detection is the most common and effective method for the separation and quantification of AN2690 and its related impurities.[2][3][4][5][6] Liquid chromatography-mass spectrometry (LC-MS) is also a valuable tool for the identification and structural elucidation of unknown impurities.

Troubleshooting Guide

This guide provides a structured approach to troubleshooting common impurity-related issues in AN2690 synthesis.

Problem 1: High levels of dimer and trimer impurities detected by HPLC.

Potential Cause Recommended Solution
Use of n-butyl lithium and trialkyl borate reagents.[1]Consider alternative synthetic routes that avoid these reagents. Patents suggest processes that minimize the formation of these byproducts and can achieve purity greater than 99%.
Sub-optimal reaction temperature.Carefully control the reaction temperature, as lower temperatures (-78°C) are often required when using n-butyl lithium to minimize side reactions. However, maintaining such low temperatures on a large scale can be challenging.
Inefficient purification.Purification of Tavaborole can be achieved by forming an ethanolamine salt, which can be isolated and then converted back to the highly pure drug.[1]

Problem 2: Presence of oxidative degradation products.

Potential Cause Recommended Solution
Exposure of the reaction mixture or final product to oxidizing conditions. Tavaborole has been shown to be unstable in the presence of oxidizing agents like hydrogen peroxide (H₂O₂).[3]Ensure all solvents and reagents are free from peroxides and other oxidizing agents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation.
Inappropriate storage conditions.Store the final compound and intermediates protected from light and air.

Problem 3: Observation of "compound of formula V" as a significant byproduct.

| Potential Cause | Recommended Solution | | Specifics of the synthetic route leading to its formation. | A patented process describes the treatment of the reaction mass with water to effectively remove this impurity. |

Experimental Protocols

Detailed Synthesis of 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690)

This protocol is based on a reported synthesis starting from 2-bromo-5-fluorobenzaldehyde.

Materials:

  • 2-Bromo-5-fluorobenzaldehyde

  • Trimethoxymethane

  • Methanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium methoxide (NaOMe) in methanol

  • n-Butyllithium in hexane (2.5 M)

  • Triethyl borate

  • 3 M Hydrochloric Acid (HCl)

  • Diethyl ether (Et₂O)

  • Sodium borohydride (NaBH₄)

  • Dry ice/acetone bath

Procedure:

  • Protection of the aldehyde:

    • Dissolve 2-bromo-5-fluorobenzaldehyde (5.00 g, 0.025 mol) and trimethoxymethane (2.69 g, 0.025 mol) in 100 ml of methanol in a two-necked flask.

    • Add 0.4 ml of concentrated H₂SO₄ and reflux the solution for one hour.

    • After cooling, adjust the pH to approximately 11 with a concentrated solution of NaOMe in methanol.

  • Lithiation and Borylation:

    • Cool the solution to below -70°C using a dry ice/acetone bath.

    • Add n-butyllithium in hexane (2.5 M, 11 ml) dropwise, maintaining the temperature below -70°C.

    • Stir the solution for one hour.

    • Slowly add triethyl borate (3.80 g, 0.026 mol, 4.4 ml), keeping the temperature below -70°C.

    • Remove the cooling bath and stir for one hour.

  • Hydrolysis and Formation of Boronic Acid:

    • Adjust the pH to approximately 3 with 3 M aqueous HCl.

    • Separate the aqueous layer and extract with Et₂O (2 x 100 ml).

    • Combine the organic layers and partially evaporate the solvent under vacuum.

    • Dissolve the resulting thick solution in hot water.

    • Allow 4-fluoro-2-formylphenylboronic acid to crystallize and filter. Recrystallize from water to yield the pure product.

  • Reduction and Cyclization to AN2690:

    • Dissolve the 4-fluoro-2-formylphenylboronic acid (1.79 g, 0.011 mol) in 100 ml of methanol.

    • Add NaBH₄ (0.44 g, 0.012 mol) in small portions and stir the solution for 12 hours.

    • Add another portion of NaBH₄ (0.22 g) and continue stirring for 3 days.

    • Remove the solvent under vacuum.

    • Dissolve the crude product in water and allow it to crystallize to yield 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690).

HPLC Method for Quantification of Tavaborole and Impurities

This method is a stability-indicating RP-HPLC assay.[3][4][5]

  • Column: Xterra RP18 (150 x 4.6 mm, 5 µm) or equivalent C18 column.[5]

  • Mobile Phase: A mixture of a buffer and acetonitrile (e.g., 75:25, v/v). The buffer can be potassium dihydrogen phosphate (25 mM, adjusted to pH 3.0 with orthophosphoric acid).[3][4][5]

  • Flow Rate: 1.0 mL/min.[3][4]

  • Injection Volume: 15 µL.[3][5]

  • Column Temperature: 35°C.[3][4]

  • Detection Wavelength: 265 nm.[3][5]

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol) to a known concentration. Further dilute with the mobile phase or water as needed.

Visualizing Synthesis and Troubleshooting Logic

AN2690 Synthesis Workflow

AN2690_Synthesis_Workflow Start 2-Bromo-5-fluorobenzaldehyde Protection Aldehyde Protection (Trimethoxymethane, H₂SO₄) Start->Protection Lithiation Lithiation (n-BuLi, -78°C) Protection->Lithiation Borylation Borylation (Triethyl borate) Lithiation->Borylation Hydrolysis Hydrolysis (HCl) Borylation->Hydrolysis Intermediate 4-Fluoro-2-formylphenylboronic acid Hydrolysis->Intermediate Reduction Reduction & Cyclization (NaBH₄) Intermediate->Reduction Purification Purification (Crystallization/Salt Formation) Reduction->Purification End AN2690 (Tavaborole) Purification->End

Caption: A simplified workflow for the synthesis of AN2690.

Troubleshooting Logic for Dimer Impurity Formation

Dimer_Impurity_Troubleshooting Observation High Dimer Impurity Detected Cause1 Use of n-BuLi and Trialkyl Borate Observation->Cause1 Cause2 Sub-optimal Reaction Temperature Observation->Cause2 Solution1 Alternative Synthetic Route Cause1->Solution1 Solution3 Enhanced Purification (e.g., Ethanolamine Salt) Cause1->Solution3 Solution2 Strict Temperature Control (e.g., -78°C) Cause2->Solution2

Caption: Troubleshooting logic for addressing high dimer impurity levels.

References

Technical Support Center: Optimizing In Vitro Assays for Tavaborole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for researchers and drug development professionals working with tavaborole. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and quantitative data to help you optimize your in vitro assays and achieve reliable, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for tavaborole?

A1: Tavaborole inhibits fungal protein synthesis.[1][2][3][4][5] It specifically targets the fungal leucyl-tRNA synthetase (LeuRS), an essential enzyme that attaches the amino acid leucine to its corresponding transfer RNA (tRNA).[1][2][5][6][7][8] Tavaborole employs a unique "oxaborole tRNA-trapping" (OBORT) mechanism, where its boron atom forms a stable, covalent adduct with the terminal adenosine of tRNALeu within the editing site of the LeuRS enzyme.[2][7][9][10] This action traps the tRNA, preventing protein synthesis and leading to the cessation of fungal cell growth and, ultimately, cell death.[1][7][9] Tavaborole shows high selectivity for the fungal enzyme over its human counterpart.[4][6]

Q2: Which is the recommended standard method for determining the Minimum Inhibitory Concentration (MIC) of tavaborole against filamentous fungi?

A2: The most widely accepted method for in vitro antifungal susceptibility testing of dermatophytes like Trichophyton rubrum is the broth microdilution method outlined by the Clinical and Laboratory Standards Institute (CLSI) in document M38.[11][12] This standardized procedure is crucial for obtaining reproducible and comparable MIC values.[7][8][11]

Q3: What are the expected MIC ranges for tavaborole against common dermatophytes?

A3: Tavaborole's in vitro activity is most pronounced against dermatophytes. Reported MIC values can vary between studies, but generally fall within a specific range for key pathogens causing onychomycosis. For Trichophyton rubrum and Trichophyton mentagrophytes, MIC values typically range from 0.25 to 8 µg/mL.[6][7][13] Some studies have reported higher MIC50 and MIC90 values for these species.[2][14] It is essential to establish internal quality control ranges using reference strains.[2][11]

Q4: Does the presence of keratin in the assay medium affect tavaborole's activity?

A4: In vitro studies have demonstrated that the antifungal activity of tavaborole is not significantly impacted by the presence of keratin.[11][13] One study found that the addition of 5% (w/v) keratin powder did not affect the MIC of tavaborole against T. rubrum.[2][13] This is a key property, given its clinical application in treating onychomycosis, a fungal infection of the keratin-rich nail plate.[2][11]

Troubleshooting Guides

Issue 1: High Variability in MIC Results

Q: We are observing significant well-to-well or experiment-to-experiment variability in our tavaborole MIC results. What are the potential causes and solutions?

A: Variability in MIC assays is a common challenge. A systematic approach is needed to identify the source of the inconsistency.

  • Inoculum Preparation: Inconsistent preparation and quantification of the fungal inoculum is a primary source of variability.[11] Ensure you are using a standardized method to prepare conidial suspensions and accurately quantifying the final concentration with a hemocytometer or spectrophotometer.[8][11][15]

  • Media Composition: Variations in RPMI 1640 medium, such as lot-to-lot differences in pH or glutamine content, can alter fungal growth rates and affect MIC values.[11] Use a consistent source and lot of media, and always prepare it according to the manufacturer's instructions.

  • Incubation Conditions: Deviations from standardized incubation time and temperature can lead to inconsistent fungal growth.[11] Ensure your incubator is properly calibrated and maintains a stable temperature (e.g., 35°C).[11][12] The incubation period for dermatophytes is typically 4 to 7 days.[8][11][15]

  • Endpoint Reading: The subjective nature of visually determining the MIC endpoint (typically ≥80% or 100% growth inhibition) can introduce bias.[8][11] Ensure all lab personnel are trained consistently. Where possible, supplement visual readings with a spectrophotometer to provide a quantitative measure of growth.

Troubleshooting Workflow: Variable MIC Results

G A High MIC Variability Observed B Check Inoculum Preparation A->B C Is Inoculum Standardized? (CLSI M38) B->C D Review Media Preparation C->D Yes K Implement Standardized Inoculum Protocol C->K No E Consistent Lot & pH? D->E F Verify Incubation Conditions E->F Yes L Use Single Lot of Media Verify pH E->L No G Stable Temp & Time? F->G H Standardize Endpoint Reading G->H Yes M Calibrate Incubator Use Timers G->M No I Consistent Visual Criteria? Use Spectrophotometer? H->I J Problem Resolved I->J Yes N Train Staff Implement SOP for Reading I->N No K->B L->D M->F N->H

Caption: A logical workflow for troubleshooting inconsistent MIC assay results.

Issue 2: Poor or No Fungal Growth in Control Wells

Q: My growth control wells (fungus + media, no drug) are showing poor or no growth. What should I do?

A: If the positive control does not show adequate growth, the MIC results for the entire plate are invalid.[11] This issue typically points to a problem with the fungus, the media, or the incubation conditions.

  • Viability of Fungal Isolate: Ensure the fungal culture is viable and not too old. It's recommended to culture the isolate on fresh Potato Dextrose Agar (PDA) or Sabouraud Dextrose Agar (SDA) for 7-14 days before preparing the inoculum.[11][15]

  • Inoculum Density: The final inoculum concentration is critical. For dermatophytes, the CLSI M38-A2 guideline recommends a final concentration of approximately 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.[8][11] An inoculum that is too dilute will result in poor growth.

  • Media Quality: Confirm that the RPMI 1640 medium was prepared correctly and is not expired. Ensure it was buffered appropriately (e.g., with MOPS) and that essential components like L-glutamine are present.[15]

  • Incubation Environment: Verify the incubator temperature is correct (35°C) and that adequate humidity is present to prevent the plates from drying out.[11][12] Sealing the plates can help maintain humidity.[12]

Troubleshooting Workflow: Poor Fungal Growth

G A Poor Growth in Control Well B Check Fungal Culture A->B C Is Culture Viable & Not Contaminated? B->C D Re-culture from Stock on Fresh Agar C->D No E Review Inoculum Prep C->E Yes K Assay is Invalid Repeat Experiment D->K F Is Final Density Correct? (0.4-5 x 10^4 CFU/mL) E->F G Recalculate Dilutions & Re-quantify F->G No H Inspect Media & Incubation F->H Yes G->K I Media Prepared Correctly? Incubator Settings OK? H->I J Prepare Fresh Media Calibrate Incubator I->J No I->K Yes, Repeat Assay J->K

Caption: A troubleshooting guide for addressing inadequate fungal growth in control wells.

Quantitative Data Summary

The following tables summarize reported in vitro activity of tavaborole against various fungal species. Note that MIC values can differ based on the specific isolates tested and minor variations in methodology.

Table 1: Tavaborole Antifungal Activity against Dermatophytes

Fungal Species No. of Isolates MIC Range (µg/mL) MIC50 (µg/mL) MIC90 (µg/mL) MFC (µg/mL)
Trichophyton rubrum Various 0.25 - 8.0[2][6][7] 4.0[2] 8.0[2] 8 - 64[2][13]
Trichophyton mentagrophytes Various 0.25 - 8.0[2][6][7] 4.0[2] 8.0[2] 16 - 128[2][13]
Trichophyton tonsurans Various 2.0 - 4.0[6] N/A N/A N/A

| Epidermophyton floccosum | Various | ≤0.5[6] | N/A | N/A | N/A |

MFC = Minimum Fungicidal Concentration. N/A = Not Available from cited sources.

Table 2: Tavaborole Antifungal Activity against Yeasts and Molds

Fungal Species No. of Isolates MIC Range (µg/mL) MIC50 (µg/mL) MIC90 (µg/mL)
Candida albicans Various 1.0 - >16[6][14][16] 16[14] 16[14]
Candida parapsilosis 27 2 - >16[16] 16[14] 16[14]
Aspergillus spp. Various N/A 2.0[14] N/A

| Fusarium spp. | Various | 8 - >16[14] | N/A | N/A |

Note: Some studies report low in vitro activity (high MICs) of tavaborole against many yeast and mold isolates compared to other antifungals.[14][16]

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay for Tavaborole (CLSI M38-A2 Method)

This protocol outlines the reference method for determining the MIC of tavaborole against filamentous fungi.

Materials:

  • Tavaborole powder

  • Dimethyl sulfoxide (DMSO)

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Fungal isolates (e.g., T. rubrum) on PDA or SDA plates

  • Sterile 96-well flat-bottom microtiter plates

  • Spectrophotometer and/or hemocytometer

Procedure:

  • Drug Preparation:

    • Prepare a stock solution of tavaborole in DMSO (e.g., 1600 µg/mL).[12][15]

    • Perform serial twofold dilutions of the stock solution in RPMI 1640 medium to achieve final concentrations typically ranging from 0.03 to 16 µg/mL.[8]

  • Inoculum Preparation:

    • Culture the fungal isolate on a PDA or SDA plate at 30-35°C for 7-14 days until adequate sporulation is observed.[11][15]

    • Harvest conidia by gently flooding the plate with sterile saline (containing 0.05% Tween 80 to reduce clumping) and scraping the surface.[8][15]

    • Transfer the conidial suspension to a sterile tube and let heavy particles settle for 3-5 minutes.[8][12]

    • Adjust the supernatant (conidial suspension) with RPMI 1640 to match a 0.5 McFarland standard or to a specific optical density/cell count. The target final inoculum concentration in the wells should be 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.[8][11]

  • Assay Setup:

    • Add 100 µL of the appropriate tavaborole dilution to each well of a 96-well plate.[12]

    • Add 100 µL of the standardized fungal inoculum to each well. The final volume will be 200 µL.[11][12]

    • Controls: Prepare a positive growth control (100 µL inoculum + 100 µL drug-free medium) and a negative sterility control (200 µL drug-free medium).[11][12]

  • Incubation:

    • Seal the plates to prevent evaporation and incubate at 35°C for 4 to 7 days.[11][12] The exact duration depends on the growth rate of the fungal strain.

  • MIC Determination:

    • Read the plates visually. The MIC is the lowest concentration of tavaborole that causes significant inhibition of growth (e.g., ≥80% or 100%) compared to the drug-free growth control.[11][12]

Mechanism of Action & Assay Workflow

G cluster_0 Mechanism of Action cluster_1 General MIC Assay Workflow A Tavaborole D Tavaborole-tRNA Adduct Trapped in Editing Site A->D B Leucyl-tRNA Synthetase (LeuRS) B->D Binds C tRNA-Leu C->D E Protein Synthesis Inhibited D->E F Fungal Cell Death E->F P1 Prepare Drug Dilutions P3 Inoculate 96-Well Plate (Drug + Fungus) P1->P3 P2 Prepare Standardized Fungal Inoculum P2->P3 P4 Incubate (4-7 Days, 35°C) P3->P4 P5 Read Plate (Visual/Spectrophotometer) P4->P5 P6 Determine MIC P5->P6

Caption: Tavaborole's mechanism and the corresponding in vitro MIC determination workflow.

Protocol 2: Protein Synthesis Inhibition Assay ([3H]-Leucine Incorporation)

This assay directly measures tavaborole's effect on protein synthesis by quantifying the incorporation of radiolabeled leucine into newly synthesized proteins.[1]

Materials:

  • Fungal culture grown to mid-logarithmic phase

  • Tavaborole

  • [3H]-Leucine (radiolabeled)

  • Trichloroacetic acid (TCA)

  • Scintillation fluid and counter

Procedure:

  • Fungal Culture and Treatment:

    • Grow the fungal species of interest in a suitable liquid medium to the mid-logarithmic phase.

    • Aliquot the fungal culture into microcentrifuge tubes.

    • Add varying concentrations of tavaborole to the tubes. Include a vehicle-only control.

    • Pre-incubate the tubes at the optimal growth temperature for 1-2 hours to allow the drug to take effect.[1]

  • Radiolabeling:

    • Add a defined amount of [3H]-Leucine to each tube.

    • Incubate for a specific period (e.g., 30-60 minutes) to allow for the incorporation of the radiolabeled amino acid into new proteins.

  • Precipitation and Washing:

    • Stop the reaction by adding cold trichloroacetic acid (TCA) to precipitate the proteins.

    • Collect the protein precipitate by filtration or centrifugation.

    • Wash the precipitate multiple times with cold TCA and then ethanol to remove any unincorporated [3H]-Leucine.

  • Quantification:

    • Add scintillation fluid to the washed precipitate.

    • Measure the amount of radioactivity using a scintillation counter. The counts per minute (CPM) are directly proportional to the rate of protein synthesis.

  • Data Analysis:

    • Calculate the percentage of protein synthesis inhibition for each tavaborole concentration relative to the vehicle control.

    • Determine the IC50 value (the concentration that inhibits protein synthesis by 50%) by plotting the inhibition percentage against the log of the tavaborole concentration.[1]

References

Technical Support Center: Enhancing Nail Penetration of 6-Fluorobenzo[c]oxaborol-1(3H)-ol (Tavaborole)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and practical information for experiments aimed at enhancing the nail penetration of 6-Fluorobenzo[c]oxaborol-1(3H)-ol, commercially known as tavaborole.

Frequently Asked Questions (FAQs) and Troubleshooting

General & Foundational Questions

Q1: What is 6-Fluorobenzo[c]oxaborol-1(3H)-ol (tavaborole) and what is its antifungal mechanism? A1: 6-Fluorobenzo[c]oxaborol-1(3H)-ol, or tavaborole, is the first FDA-approved oxaborole antifungal agent for treating onychomycosis, a fungal nail infection. Its unique boron-based structure facilitates its mechanism of action, which involves inhibiting fungal protein synthesis. Tavaborole specifically targets the fungal enzyme leucyl-tRNA synthetase (LeuRS), which is essential for protein synthesis. By binding to this enzyme, it prevents the formation of leucine-charged tRNA, leading to the termination of cell growth and ultimately fungal cell death.

Q2: What inherent properties of tavaborole make it a suitable candidate for transungual delivery? A2: Tavaborole possesses several physicochemical properties that are advantageous for penetrating the dense nail plate. Its low molecular weight (151.93 g/mol ) is significantly lower than many other antifungal agents, which is a key predictor for nail permeation. Additionally, its slight water solubility and hydrophilic nature are believed to contribute to its ability to pass through the nail plate, which behaves more like a hydrogel than a lipophilic membrane.

Q3: Why is achieving effective drug penetration through the nail plate a significant challenge? A3: The nail plate is a formidable barrier, composed of a dense network of highly cross-linked keratin molecules. This structure makes it difficult for most topical agents to penetrate effectively and reach the site of infection in the nail bed. Factors such as a drug's molecular size, keratin-binding affinity, and lipophilicity can severely limit its permeation.

Experimental & Formulation Troubleshooting

Q4: My in vitro nail permeation results using Franz diffusion cells are inconsistent. What are the common causes of variability? A4: High variability in in vitro nail permeation studies is a common issue. Key factors include:

  • Nail Heterogeneity: Human nail clippings can vary significantly in thickness, curvature, and hydration level, all of which impact permeability.

  • Experimental Setup: Improper sealing of the nail in the diffusion cell can allow the formulation to leak. Air bubbles trapped beneath the nail can obstruct the diffusion area and reduce permeation.

  • Hydration: The hydration state of the nail dramatically affects its permeability. Pre-soaking nails for a standardized period (e.g., 2 hours in ultrapure water) can help normalize this factor.

  • Model Selection: While human nails are the gold standard, their availability and variability are limitations. Using a surrogate like the bovine hoof membrane, which can be prepared to a standardized thickness, may reduce variability.

Q5: I am not observing the expected level of nail penetration from my tavaborole formulation. What strategies can I implement to enhance it? A5: To improve nail penetration, consider the following formulation and delivery strategies:

  • Chemical Enhancers: Incorporating agents like urea or hydrogen peroxide can disrupt the nail's keratin structure, increasing its permeability.

  • Advanced Formulations: Novel drug delivery systems have shown promise. A tavaborole-loaded microemulsion demonstrated significantly higher drug permeation in an ex-vivo model compared to simpler solutions. Film-forming solutions and transdermal patches are other strategies being explored to ensure prolonged contact and sustained release.

  • Vehicle Optimization: The vehicle plays a critical role. The commercial tavaborole solution uses ethyl acetate and propylene glycol. For experimental formulations, ensure the vehicle effectively solubilizes the drug and has properties conducive to nail hydration.

  • Physical Enhancement Methods: Techniques like iontophoresis, which uses a low-level electrical current, have been shown to significantly increase drug loading into the nail plate.

Q6: I need to develop an analytical method to quantify tavaborole in my permeation samples. What should I consider? A6: High-Performance Liquid Chromatography (HPLC) is a standard method for quantifying antifungal agents in nail permeation studies. Key considerations include:

  • Sample Preparation: Drug extraction from nail samples can be achieved via protein precipitation.

Troubleshooting inconsistent results in tavaborole antifungal assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tavaborole antifungal assays. Our aim is to help you achieve consistent and reliable results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the standard method for determining the in vitro antifungal susceptibility of tavaborole against filamentous fungi?

A1: The most widely accepted method is the broth microdilution assay as described by the Clinical and Laboratory Standards Institute (CLSI) in document M38. This standard provides a reproducible framework for testing the susceptibility of filamentous fungi, such as Trichophyton rubrum and Trichophyton mentagrophytes, to antifungal agents like tavaborole.[1]

Q2: What is the mechanism of action of tavaborole?

A2: Tavaborole is an oxaborole antifungal agent that inhibits fungal protein synthesis. It specifically targets the cytosolic leucyl-tRNA synthetase (LeuRS), an essential enzyme that attaches the amino acid leucine to its corresponding transfer RNA (tRNALeu). By forming a stable adduct with tRNALeu in the editing site of the LeuRS enzyme, tavaborole traps the tRNA, preventing the synthesis of leucyl-tRNALeu and thereby halting protein production.[2]

Q3: What are the expected Minimum Inhibitory Concentration (MIC) ranges for tavaborole against common dermatophytes?

A3: MIC values for tavaborole can vary between studies and laboratories. It is crucial to establish internal quality control ranges using reference strains. The tables below summarize reported MIC values from different sources.

Data Presentation: Reported MIC Values for Tavaborole

Table 1: Tavaborole MIC Ranges against Trichophyton rubrum

Study/SourceMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
FDA Review[3]1.0 - 8.04.08.0
Study 1[4]4 - 16816
Study 2[5]1 - 8N/AN/A

Table 2: Tavaborole MIC Ranges against Trichophyton mentagrophytes

Study/SourceMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
FDA Review[3]4.0 - 8.04.08.0
Study 1[4]4 - 16816
Study 2[5]1 - 8N/AN/A

N/A: Not Available

Q4: Does the presence of keratin in the assay medium affect tavaborole's activity?

A4: Studies have indicated that the in vitro activity of tavaborole is not significantly affected by the presence of 5% (w/v) keratin powder.[1][3] This suggests that tavaborole remains active in a keratin-rich environment, which is relevant to its clinical use in treating onychomycosis.

Q5: What are the appropriate storage conditions for tavaborole?

A5: Tavaborole should be stored at room temperature, between 20°C to 25°C (68°F to 77°F). It should be kept away from heat, moisture, and direct light, and should not be frozen.[1]

Troubleshooting Inconsistent Results

Inconsistent MIC results are a common challenge in antifungal susceptibility testing. The following guide addresses specific issues you may encounter.

Issue 1: High Variability in MIC Values Between Experiments

High variability can stem from several factors. Systematically investigating each potential cause is key to resolving the issue.

  • Inoculum Preparation: Inconsistency in the preparation and quantification of the fungal inoculum is a primary source of variability.[1] The density of the conidial suspension must be standardized for each experiment.

    • Solution: Adhere strictly to a standardized protocol for inoculum preparation, such as the one detailed below, based on CLSI M38 guidelines. Use a spectrophotometer or hemocytometer to ensure the final inoculum concentration is within the recommended range. Filtering the inoculum to obtain a suspension of only microconidia has been shown to improve reproducibility.[6][7]

  • Media Composition: Variations in the RPMI 1640 medium, such as pH or the concentration of components like glutamine and trace metals, can impact fungal growth and, consequently, MIC values.[1][8][9][10]

    • Solution: Use a consistent source and lot of RPMI 1640 medium. Ensure the pH is buffered correctly, typically to 7.0 with MOPS buffer.

  • Incubation Conditions: Deviations in incubation time and temperature can lead to different growth rates and altered MIC endpoints.[1]

    • Solution: Maintain a constant incubation temperature of 35°C. The incubation period for dermatophytes like T. rubrum may range from 4 to 7 days; consistency in this duration is critical.[2]

  • Endpoint Reading: The subjective nature of visually determining the MIC (e.g., the lowest concentration with approximately 80% growth inhibition) can introduce variability.[1]

    • Solution: Ensure consistent training for all personnel reading the MICs. For a more objective measure, consider using a spectrophotometer to read the optical density and calculate the percentage of growth inhibition.[11][12][13][14][15]

Issue 2: Poor or No Fungal Growth in Control Wells

If the positive control (fungus without the drug) does not show adequate growth, the MIC results are invalid.

  • Inoculum Viability: The fungal inoculum may have lost viability due to improper storage or handling.

    • Solution: Use fresh cultures to prepare the inoculum. If using stored conidia, verify their viability before starting the assay.

  • Media Issues: The RPMI 1640 medium may be improperly prepared or expired.

    • Solution: Prepare fresh media for each assay or use a new, unexpired batch from a reputable supplier.

  • Incubation Problems: The incubator may not be maintaining the correct temperature or humidity.

    • Solution: Verify the incubator's temperature and humidity levels with a calibrated thermometer and hygrometer.

Issue 3: Contamination in Wells

Contamination with bacteria or other fungi will invalidate the assay results.

  • Source of Contamination: Contamination can be introduced through non-sterile equipment, reagents, or poor aseptic technique. Fungal spores are common in the laboratory environment.[16][17]

    • Solution: Strictly adhere to aseptic techniques. Work in a laminar flow hood, use sterile pipette tips, plates, and reagents. Regularly clean and disinfect incubators and work surfaces.[17] If contamination is observed, discard all materials from the experiment and thoroughly decontaminate the work area.

Experimental Protocols

Protocol 1: Preparation of Trichophyton spp. Conidial Inoculum (CLSI M38-A2 Guideline Adaptation)
  • Culture: Grow Trichophyton spp. on Potato Dextrose Agar (PDA) at 28-35°C for 7 to 14 days to encourage conidiation.[1][18]

  • Harvest Conidia: Flood the surface of the agar plate with sterile 0.85% saline containing 0.05% Tween 80.

  • Dislodge Conidia: Gently rub the colony surface with a sterile, bent-tip Pasteur pipette or a sterile loop to release the conidia.

  • Transfer Suspension: Transfer the conidial suspension to a sterile centrifuge tube.

  • Settle Large Particles: Allow the larger hyphal fragments to settle by letting the tube stand for 5 to 10 minutes.[19]

  • Filter (Optional but Recommended): For a more uniform suspension of microconidia, filter the supernatant through sterile cheesecloth or a Whatman No. 40 filter.[6][7][19]

  • Adjust Concentration: Adjust the conidial suspension with sterile saline to match the turbidity of a 0.5 McFarland standard, or measure the concentration using a spectrophotometer (typically 65-70% transmittance at 530 nm for dermatophytes) or a hemocytometer to achieve a final concentration of 0.5 x 104 to 5 x 104 CFU/mL.[4]

Protocol 2: Broth Microdilution MIC Assay for Tavaborole
  • Prepare Drug Dilutions:

    • Prepare a stock solution of tavaborole in dimethyl sulfoxide (DMSO).

    • Perform serial two-fold dilutions of tavaborole in RPMI 1640 medium in a 96-well microtiter plate. The final volume in each well should be 100 µL.[1]

  • Inoculate Plates:

    • Add 100 µL of the standardized fungal inoculum (from Protocol 1) to each well containing the drug dilutions. This will result in a final volume of 200 µL per well and the desired final drug concentration.[1]

  • Controls:

    • Growth Control (Positive Control): 100 µL of RPMI 1640 medium + 100 µL of the fungal inoculum (no drug).

    • Sterility Control (Negative Control): 200 µL of RPMI 1640 medium only (no inoculum).[1]

  • Incubation:

    • Seal the plates to prevent evaporation and incubate at 35°C for 4 to 7 days.[1] The optimal incubation time may need to be determined based on the growth rate of the specific fungal strain.

  • Reading the MIC:

    • The MIC is the lowest concentration of tavaborole that causes significant inhibition of growth (typically ≥80%) compared to the growth control.[1] This can be determined visually or by using a microplate reader to measure absorbance.

Visualizations

cluster_pathway Tavaborole Mechanism of Action Leucine Leucine LeuRS Leucyl-tRNA Synthetase (LeuRS) Leucine->LeuRS tRNA_Leu tRNA-Leu tRNA_Leu->LeuRS Adduct Tavaborole-tRNA-Leu Adduct LeuRS->Adduct trapping Tavaborole Tavaborole Tavaborole->LeuRS Inhibition Inhibition Adduct->Inhibition Protein_Synthesis Protein Synthesis Inhibition->Protein_Synthesis cluster_workflow Tavaborole Antifungal Assay Workflow A 1. Prepare Fungal Culture (e.g., Trichophyton rubrum on PDA) B 2. Prepare Conidial Inoculum A->B C 3. Standardize Inoculum (Spectrophotometer/Hemocytometer) B->C E 5. Inoculate Plate with Standardized Fungal Suspension C->E D 4. Prepare Serial Dilutions of Tavaborole in 96-Well Plate D->E F 6. Add Controls (Growth and Sterility) E->F G 7. Incubate at 35°C (4-7 days) F->G H 8. Read MIC (Visually or Spectrophotometrically) G->H cluster_troubleshooting Troubleshooting Inconsistent MIC Results Start Inconsistent MIC Results CheckInoculum Review Inoculum Preparation and Standardization Start->CheckInoculum CheckMedia Verify Media Preparation (pH, Source, Lot) Start->CheckMedia CheckIncubation Confirm Incubation Time and Temperature Start->CheckIncubation CheckReading Standardize Endpoint Reading Method Start->CheckReading Result Consistent Results CheckInoculum->Result CheckMedia->Result CheckIncubation->Result CheckReading->Result

References

Strategies to reduce tavaborole cytotoxicity in cell-based assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with tavaborole in cell-based assays, with a focus on strategies to address potential cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: We are observing high cytotoxicity in our mammalian cell line after treatment with tavaborole. Is this expected?

A1: Generally, tavaborole exhibits low cytotoxicity against mammalian cell lines. Its mechanism of action is highly selective, targeting fungal leucyl-tRNA synthetase (LeuRS) with over 1000-fold greater affinity than for the human equivalent.[1][2] Published data indicates that the half-maximal inhibitory concentration (IC50) of tavaborole in several human cell lines is greater than 64 µg/mL, suggesting a low potential for cytotoxicity at typical effective concentrations used for antifungal studies.[3][4]

If you are observing high cytotoxicity, it is crucial to investigate other potential causes, which are addressed in the troubleshooting section below.

Q2: What is the mechanism of action of tavaborole and why is it selective for fungal cells?

A2: Tavaborole is an oxaborole antifungal agent that inhibits protein synthesis in fungi.[5] It specifically targets the fungal leucyl-tRNA synthetase (LeuRS), an essential enzyme for protein synthesis.[3][5] Tavaborole forms a stable adduct with transfer RNA (tRNA) within the editing site of the fungal LeuRS, trapping the tRNA and preventing the synthesis of leucine-charged tRNA.[6] This ultimately leads to the cessation of protein synthesis and fungal cell death.[6] The high selectivity of tavaborole is attributed to its significantly higher affinity for the fungal LeuRS enzyme compared to the human counterpart.[1][2]

Q3: Are there known off-target effects of tavaborole in mammalian cells that could contribute to cytotoxicity?

A3: While tavaborole is highly selective for fungal LeuRS, off-target effects are a theoretical possibility with any compound at high concentrations. However, current literature has not highlighted significant off-target effects leading to cytotoxicity in mammalian cells at typical experimental concentrations. To investigate if the observed cytotoxicity is due to an off-target effect, a structurally similar but inactive analog of tavaborole could be used as a negative control.[7] If the analog does not produce cytotoxicity, it suggests the effect is specific to tavaborole's primary mechanism or a specific off-target interaction.[7]

Q4: Could the solvent used to dissolve tavaborole be the cause of the observed cytotoxicity?

A4: Yes, the solvent used to dissolve tavaborole, commonly dimethyl sulfoxide (DMSO), can induce cytotoxicity at certain concentrations.[7] It is recommended to keep the final concentration of DMSO in the cell culture medium below 0.5% to avoid solvent-induced toxicity.[7] Always include a vehicle control (medium with the same concentration of DMSO used for the drug dilutions) in your experiments to differentiate between solvent-induced and compound-induced cytotoxicity.[8]

Troubleshooting Guides

Issue: High Variability or Unexpected Cytotoxicity in Tavaborole-Treated Cells

If you are experiencing inconsistent results or higher-than-expected cytotoxicity in your cell-based assays with tavaborole, consider the following troubleshooting steps:

Verify Experimental Parameters
Potential Cause Recommended Solution
Incorrect Compound Concentration - Double-check all calculations for stock solutions and serial dilutions.- Confirm the purity and integrity of the tavaborole batch being used.
Inconsistent Cell Seeding - Ensure a homogenous single-cell suspension before seeding.- Mix the cell suspension between pipetting to prevent settling.- Calibrate pipettes and use a consistent pipetting technique.[7]
Contamination - Regularly inspect cell cultures for any signs of microbial contamination (e.g., bacteria, yeast, mold).- Practice strict aseptic techniques during all cell handling procedures.
Solvent Toxicity - Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to your specific cell line (typically <0.5%).- Include a vehicle-only control to assess the effect of the solvent on cell viability.[7]
Extended Incubation Times - For long-term assays (>24 hours), be mindful of media evaporation, which can concentrate tavaborole and media components, especially in the outer wells of a plate ("edge effects").- To mitigate this, avoid using the outer wells or fill them with sterile PBS or media.[7]
Assess for Compound Precipitation

Problem: Tavaborole may precipitate out of solution, especially at high concentrations or if not properly dissolved, leading to inaccurate dosing and potential cytotoxicity from the precipitate itself.

Solution:

  • Visually inspect the wells of your assay plate under a microscope for any signs of compound precipitation after adding it to the medium.

  • Before conducting your experiment, perform a solubility test to determine the maximum soluble concentration of tavaborole in your specific cell culture medium.

Consider the Health and Confluency of Your Cells

Problem: Cells that are unhealthy, overly confluent, or in a non-logarithmic growth phase may be more susceptible to stress and cytotoxic effects.

Solution:

  • Ensure that you are using cells from a consistent passage number and that they are in the logarithmic phase of growth at the time of treatment.

  • Visually inspect the cells for normal morphology before adding tavaborole.[9]

Quantitative Data Summary

The following table summarizes the available quantitative data on the cytotoxicity of tavaborole in various human cell lines.

Cell LineCell TypeAssayIC50 (µg/mL)Reference
HMC3Human MicrogliaCytotoxicity Assay> 64[3][4]
U251Human GlioblastomaCytotoxicity Assay> 64[3][4]
HK2Human KidneyCytotoxicity Assay> 64[3][4]
786-OHuman Renal CarcinomaCytotoxicity Assay> 64[3][4]
HepG2Human Liver CarcinomaCytotoxicity Assay> 64[3][4]
VEROMonkey Kidney EpithelialCytotoxicity StudyNo toxic effects observed[10]

Experimental Protocols

Protocol 1: Mammalian Cell Cytotoxicity Assay (MTT)

This protocol is a standard colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability, and can be used to determine the IC50 of tavaborole.[8]

Materials:

  • Mammalian cell line of interest (e.g., HaCaT, HepG2)

  • Complete cell culture medium

  • Tavaborole stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom tissue culture plates

Procedure:

  • Cell Seeding: Seed the 96-well plate with cells at a density of approximately 1 x 10⁴ cells/well in 100 µL of medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[8]

  • Drug Treatment: Prepare serial dilutions of tavaborole in the cell culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the various tavaborole concentrations. Include a vehicle control (medium with the same final concentration of DMSO) and a cell-free blank control.[8]

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.[8]

  • MTT Assay: Add 10 µL of MTT reagent to each well and incubate for an additional 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[8]

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the results to determine the IC50 value.

Visualizations

Tavaborole_MOA cluster_fungus Fungal Cell Leucine Leucine LeuRS Fungal Leucyl-tRNA Synthetase (LeuRS) Leucine->LeuRS tRNA_Leu tRNA(Leu) tRNA_Leu->LeuRS Adduct Tavaborole-tRNA(Leu) Adduct (Trapped in editing site) tRNA_Leu->Adduct LeuRS->Adduct Protein_Synth Protein Synthesis LeuRS->Protein_Synth Charges tRNA(Leu) Tavaborole Tavaborole Tavaborole->LeuRS Adduct->Protein_Synth Inhibits Cell_Death Fungal Cell Death Protein_Synth->Cell_Death Leads to

Caption: Mechanism of action of tavaborole in fungal cells.

Troubleshooting_Workflow Start High Cytotoxicity Observed with Tavaborole Check_Concentration Verify Tavaborole Concentration & Purity Start->Check_Concentration Check_Solvent Assess Solvent Toxicity (e.g., DMSO < 0.5%) Start->Check_Solvent Check_Cells Evaluate Cell Health, Density & Contamination Start->Check_Cells Check_Precipitation Inspect for Compound Precipitation Start->Check_Precipitation Data_Interpretation Re-evaluate Data: Cytotoxicity likely due to other factors Check_Concentration->Data_Interpretation If issue found Check_Solvent->Data_Interpretation If issue found Check_Cells->Data_Interpretation If issue found Hypothetical_Strategies Consider Cytotoxicity Reduction Strategies Check_Precipitation->Hypothetical_Strategies If no other issues and using high conc. Check_Precipitation->Data_Interpretation If issue found

Caption: Troubleshooting workflow for unexpected cytotoxicity.

References

Technical Support Center: Quantification of Tavaborole in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the bioanalytical method development of tavaborole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on quantitative analysis of tavaborole in biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are the common analytical techniques used for quantifying tavaborole in biological samples?

A1: The most common techniques are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[1][2][3][4] HPLC-UV is a cost-effective method suitable for many research laboratories, while LC-MS/MS offers higher sensitivity and selectivity.[2][3][4]

Q2: Which biological matrices have been used for the quantification of tavaborole?

A2: Validated methods have been developed for quantifying tavaborole in plasma, bovine hoof membranes (as a model for nail permeation studies), and in pharmaceutical dosage forms.[1][2][5] Systemic absorption has been observed after topical application, making plasma a key matrix for pharmacokinetic studies.[6]

Q3: What are the typical sample preparation techniques for tavaborole analysis?

A3: Common techniques include solid-liquid extraction, particularly for tissue samples like hoof membranes, and protein precipitation for plasma samples.[1][2][7][8] The choice of method depends on the biological matrix and the analytical technique being used.

Q4: What is the known stability of tavaborole in analytical solutions?

A4: Tavaborole has been shown to be stable in analytical solutions for up to 35 hours at 5°C.[9] For long-term storage of human plasma samples, stability needs to be established to ensure accurate results.[6]

Q5: Are there any known issues with tavaborole solubility during sample preparation?

A5: Tavaborole is slightly soluble in water but freely soluble in organic solvents like ethanol, propylene glycol, and methanol.[10][11] Precipitation can occur in aqueous buffers. To avoid this, it is recommended to first dissolve tavaborole in a minimal amount of a suitable organic solvent to create a stock solution before diluting it in the aqueous buffer.[10]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the quantification of tavaborole in biological samples.

Problem Potential Cause Recommended Solution
Low Analyte Recovery Inefficient extraction from the biological matrix.Optimize the extraction solvent and procedure. For hoof membranes, a simple solid-liquid extraction has proven effective.[1][2] For plasma, ensure complete protein precipitation by using an appropriate organic solvent like acetonitrile or methanol.[8][12]
Analyte precipitation during sample preparation.As tavaborole is sparingly soluble in aqueous solutions, ensure the pH of the buffer is optimal.[10] Preparing a stock solution in an organic solvent before adding it to an aqueous buffer can prevent precipitation.[10]
Poor Peak Shape (Tailing or Fronting) Secondary interactions with the analytical column.Use a column with appropriate chemistry, such as a Luna PFP or Agilent Zorbox C18.[1][3] Adjust the mobile phase pH; a pH of 2.0 has been used successfully.[1][2]
Column overload.Reduce the injection volume or the concentration of the sample.[13]
Signal Suppression or Enhancement (Matrix Effect) in LC-MS/MS Co-eluting endogenous components from the biological matrix.[14][15]Improve sample clean-up using techniques like liquid-liquid extraction or solid-phase extraction to remove interfering substances.[16] Modify chromatographic conditions to separate tavaborole from matrix components.[14] Use a stable isotope-labeled internal standard to compensate for matrix effects.[14][17]
High Background Noise in Chromatogram Contaminated mobile phase or LC system.[18]Use high-purity solvents and freshly prepared mobile phases.[18] Flush the LC system and column thoroughly.
Insufficient sample cleanup.Incorporate additional cleanup steps in your sample preparation protocol to remove interfering substances.[16]
Inconsistent Results Variability in manual sample preparation.Automate sample preparation steps where possible. Ensure consistent timing and technique for manual steps.
Instability of the analyte in the matrix or prepared samples.Perform stability studies to determine the conditions under which tavaborole is stable.[9] Store samples at appropriate temperatures and analyze them within the established stability window.

Experimental Protocols

HPLC-UV Method for Tavaborole in Bovine Hoof Membrane[1][2]
  • Sample Preparation (Solid-Liquid Extraction):

    • Bovine hoof slices are subjected to a simple solid-liquid extraction procedure to recover the drug.

  • Chromatographic Conditions:

    • Column: Luna PFP (150 x 4.6 mm, 5 µm)

    • Mobile Phase: 70% phosphoric acid solution (10 mM, pH 2.0) with 30% acetonitrile.

    • Detection: UV at 220 nm.

    • Total Run Time: Under 10 minutes per sample.

LC-MS/MS Method for Tavaborole[3][4]
  • Sample Preparation:

    • Details on sample preparation for biological matrices with this specific method are limited in the provided results, but protein precipitation would be a standard approach for plasma.

  • Chromatographic Conditions:

    • Column: Agilent Zorbox C18 (150 mm x 4.6 mm, 3 µm)

    • Mobile Phase: 5 mM Ammonium formate: Methanol (30:70) on an isocratic mode.

    • Flow Rate: 1 ml/min.

    • Total Run Time: 10 minutes.

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray Ionization (ESI)

    • Detection: Multiple Reaction Monitoring (MRM) mode.

Quantitative Data Summary

Parameter HPLC-UV Method (Receiving Phase) [1][2]HPLC-UV Method (Hoof Membranes) [1][2]LC-MS/MS Method [3][4]
Linearity Range 0.5–8.0 µg/mL0.03–2.5 µg/mL0.5–100 µg/mL
LOD 0.023 µg/mL0.0024 µg/mLNot Reported
LOQ 0.069 µg/mL0.007 µg/mLNot Reported
Recovery 96.98–102.5%96.98–102.5%Not Reported
Precision (CV%) < 2%< 2%Not Reported

Visualizations

Caption: Experimental workflow for tavaborole quantification.

Troubleshooting_Flowchart start Problem Encountered check_recovery Low Recovery? start->check_recovery check_peak_shape Poor Peak Shape? check_recovery->check_peak_shape No optimize_extraction Optimize Extraction - Solvent - pH - Technique check_recovery->optimize_extraction Yes check_matrix_effect Matrix Effect Suspected? check_peak_shape->check_matrix_effect No adjust_chromatography Adjust Chromatography - Mobile Phase pH - Gradient - Column check_peak_shape->adjust_chromatography Yes end Problem Resolved check_matrix_effect->end No improve_cleanup Improve Sample Cleanup - LLE/SPE - Use IS check_matrix_effect->improve_cleanup Yes optimize_extraction->end adjust_chromatography->end improve_cleanup->end

Caption: Troubleshooting logical relationships.

References

Validation & Comparative

A Comparative In Vitro Efficacy Analysis of Tavaborole and Ciclopirox Against Dermatophytes

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the in vitro antifungal activities of tavaborole and ciclopirox, focusing on their efficacy against common dermatophytes, particularly Trichophyton rubrum and Trichophyton mentagrophytes, the primary causative agents of onychomycosis. This guide provides a comprehensive comparison of their minimum inhibitory concentrations (MIC), minimum fungicidal concentrations (MFC), and mechanisms of action, supported by detailed experimental protocols and visual representations to aid researchers, scientists, and drug development professionals in their understanding of these two topical antifungal agents.

Executive Summary

Tavaborole, an oxaborole antifungal, and ciclopirox, a hydroxypyridone derivative, are both utilized in the topical treatment of onychomycosis. While both demonstrate efficacy, their in vitro profiles exhibit notable differences. Tavaborole functions by inhibiting fungal protein synthesis through the targeting of leucyl-tRNA synthetase (LeuRS).[1][2][3][4][5] In contrast, ciclopirox employs a multi-faceted mechanism centered on the chelation of polyvalent metal cations, particularly Fe3+, which disrupts essential metal-dependent enzymes and mitochondrial function.[6][7][8][9] This guide synthesizes available in vitro data to provide a direct comparison of their antifungal potency and methodologies for evaluation.

Comparative In Vitro Efficacy Data

The in vitro effectiveness of an antifungal agent is primarily determined by its Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). The following table summarizes the reported in vitro activities of tavaborole and ciclopirox against key dermatophytes.

Antifungal AgentFungal SpeciesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MFC (µg/mL)
Tavaborole Trichophyton rubrum0.25 - 8.0[5][10]4.0[5]8.0[5][11]8.0[10]
Trichophyton mentagrophytes0.25 - 2.0[10]-8.0[12]16.0[10]
Ciclopirox Trichophyton rubrum0.31 - 12.57[13][14][15]-0.50[12]24.13[16]
Trichophyton mentagrophytes--0.50[12]-

Note: MIC and MFC values can vary based on the specific strain, testing methodology, and laboratory conditions.

Experimental Protocols

The determination of in vitro antifungal susceptibility is conducted following standardized methodologies, most commonly those established by the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines for filamentous fungi.

Standardized Antifungal Susceptibility Testing Workflow

G cluster_0 Inoculum Preparation cluster_1 Microdilution Plate Preparation cluster_2 Incubation & Reading cluster_3 MFC Determination (Optional) fungal_culture Fungal Culture (e.g., T. rubrum on PDA) harvest Harvest Conidia (Sterile Saline) fungal_culture->harvest adjust Adjust Suspension (Spectrophotometer) harvest->adjust dilute Dilute to Final Inoculum Concentration adjust->dilute add_inoculum Inoculate Wells with Fungal Suspension dilute->add_inoculum stock Antifungal Stock Solution (Tavaborole or Ciclopirox in DMSO) serial_dilute Serial Two-Fold Dilutions in RPMI 1640 Medium stock->serial_dilute serial_dilute->add_inoculum incubate Incubate Plates (e.g., 28-35°C for 4-7 days) read_mic Determine MIC (Lowest concentration with no visible growth) incubate->read_mic subculture Subculture from Wells with No Growth onto Agar read_mic->subculture incubate_mfc Incubate Agar Plates subculture->incubate_mfc read_mfc Determine MFC (Lowest concentration with no fungal growth) incubate_mfc->read_mfc G tavaborole Tavaborole leucyl_trna_synthetase Leucyl-tRNA Synthetase (LeuRS) tavaborole->leucyl_trna_synthetase Inhibits protein_synthesis Protein Synthesis leucyl_trna_synthetase->protein_synthesis Blocks charging of tRNA-Leu trna_leu tRNA-Leu trna_leu->leucyl_trna_synthetase leucine Leucine leucine->leucyl_trna_synthetase fungal_cell_death Fungal Cell Death protein_synthesis->fungal_cell_death Inhibition leads to G ciclopirox Ciclopirox fe3_ions Polyvalent Cations (Fe³⁺) ciclopirox->fe3_ions Chelates metal_enzymes Metal-Dependent Enzymes (e.g., Cytochromes, Catalases) ciclopirox->metal_enzymes Inhibits fe3_ions->metal_enzymes Required for function mitochondrial_function Mitochondrial Function metal_enzymes->mitochondrial_function cellular_processes Essential Cellular Processes (e.g., Respiration, DNA repair) mitochondrial_function->cellular_processes fungal_cell_death Fungal Cell Death cellular_processes->fungal_cell_death Disruption leads to

References

Efinaconazole vs. Tavaborole: A Head-to-Head Antifungal Comparison for Onychomycosis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of preclinical and clinical data directly comparing the efficacy, safety, and experimental protocols of efinaconazole and tavaborole for the topical treatment of onychomycosis.

This guide provides a detailed comparison of two leading topical antifungal agents, efinaconazole and tavaborole, for researchers, scientists, and drug development professionals. While direct head-to-head clinical trials in humans are not available, this document synthesizes data from a direct preclinical comparison and the pivotal Phase 3 clinical trials of each drug to offer an objective analysis of their performance.

Mechanism of Action

Efinaconazole and tavaborole employ different mechanisms to combat the dermatophytes that cause onychomycosis, primarily Trichophyton rubrum and Trichophyton mentagrophytes.

  • Efinaconazole : As a triazole antifungal, efinaconazole inhibits the fungal enzyme lanosterol 14α-demethylase. This enzyme is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane. Disruption of ergosterol production leads to increased cell permeability and ultimately, fungal cell death.[1]

  • Tavaborole : Tavaborole is an oxaborole antifungal that works by inhibiting fungal leucyl-tRNA synthetase (LeuRS).[1] This enzyme is essential for protein synthesis. By blocking LeuRS, tavaborole halts the production of necessary proteins, leading to the cessation of fungal growth and cell death.[1]

cluster_Efinaconazole Efinaconazole Signaling Pathway cluster_Tavaborole Tavaborole Signaling Pathway Efinaconazole Efinaconazole Lanosterol_14a_demethylase Lanosterol_14a_demethylase Efinaconazole->Lanosterol_14a_demethylase Inhibits Fungal_Cell_Death Fungal_Cell_Death Efinaconazole->Fungal_Cell_Death Leads to Ergosterol_Synthesis Ergosterol_Synthesis Lanosterol_14a_demethylase->Ergosterol_Synthesis Catalyzes Fungal_Cell_Membrane Fungal_Cell_Membrane Ergosterol_Synthesis->Fungal_Cell_Membrane Component of Fungal_Cell_Membrane->Fungal_Cell_Death Disruption leads to Tavaborole Tavaborole Leucyl_tRNA_Synthetase Leucyl_tRNA_Synthetase Tavaborole->Leucyl_tRNA_Synthetase Inhibits Fungal_Cell_Death2 Fungal_Cell_Death2 Tavaborole->Fungal_Cell_Death2 Leads to Protein_Synthesis Protein_Synthesis Leucyl_tRNA_Synthetase->Protein_Synthesis Essential for Fungal_Cell_Growth Fungal_Cell_Growth Protein_Synthesis->Fungal_Cell_Growth Required for Fungal_Cell_Growth->Fungal_Cell_Death2 Inhibition leads to

Figure 1. Mechanisms of action for Efinaconazole and Tavaborole.

Preclinical Head-to-Head Study: Guinea Pig Onychomycosis Model

A direct comparison of efinaconazole 10% solution, tavaborole 5% solution, and ciclopirox 8% nail lacquer was conducted in a guinea pig model of onychomycosis caused by Trichophyton mentagrophytes.[2]

Experimental Protocol

The study followed a standardized protocol to induce and treat onychomycosis in guinea pigs.

cluster_protocol Guinea Pig Onychomycosis Model Workflow cluster_groups Treatment Groups A Infection Induction (T. mentagrophytes) B Treatment Initiation (4 weeks post-infection) A->B C Daily Topical Application (28 days) B->C G1 Efinaconazole 10% Solution G2 Tavaborole 5% Solution G3 Ciclopirox 8% Nail Lacquer G4 Infected Control (Vehicle) D Nail Sample Collection C->D E Quantification of Fungal Load (Viable Cell Counts - CFU/foot) D->E

Figure 2. Experimental workflow of the preclinical head-to-head study.
Quantitative Results

Efinaconazole demonstrated superior in vivo efficacy compared to both tavaborole and ciclopirox in reducing the fungal load in the nails of infected guinea pigs.[2]

Treatment GroupMean Viable Cell Counts (Log CFU/foot ± SD)
Infected Control4.87 ± 0.41
Efinaconazole 10% Solution1.80 ± 0.66
Tavaborole 5% Solution2.94 ± 0.42
Ciclopirox 8% Nail Lacquer2.78 ± 0.73

Viable cell counts were significantly lower with efinaconazole compared to both tavaborole and ciclopirox (p < 0.001). No significant difference was observed between tavaborole and ciclopirox.[2]

Clinical Trials: A Comparative Overview

While no head-to-head clinical trials have been published, the pivotal Phase 3 studies for efinaconazole and tavaborole provide a basis for comparison. It is important to note that differences in study design and patient populations may influence the outcomes, and direct comparisons should be made with caution.[3][4][5]

Experimental Protocols of Pivotal Phase 3 Trials

Both drugs were evaluated in two large, multicenter, randomized, double-blind, vehicle-controlled Phase 3 trials.[6][7]

cluster_protocol Pivotal Phase 3 Clinical Trial Workflow cluster_arms Treatment Arms A Patient Screening (Mild-to-moderate distal lateral subungual onychomycosis) B Randomization A->B C Treatment Period (Once daily topical application for 48 weeks) B->C Arm1 Active Drug (Efinaconazole 10% or Tavaborole 5%) Arm2 Vehicle Control D Follow-up (4 weeks post-treatment) C->D E Efficacy & Safety Assessment (at Week 52) D->E

Figure 3. General workflow of the pivotal Phase 3 clinical trials.
ParameterEfinaconazole 10% SolutionTavaborole 5% Solution
Study Identifiers NCT01008033, NCT01007708[6][8]NCT01270971, NCT01302138[4]
Patient Population 18-70 years of age with 20-50% clinical involvement of the target great toenail.[6]≥18 years of age with 20-60% clinical involvement of the target great toenail.[7]
Treatment Regimen Once daily application to the nail plate, undersurface, nail folds, and hyponychium for 48 weeks.[9]Once daily application to the entire nail surface and under the tip of the nail for 48 weeks.[1]
Primary Endpoint Complete Cure at Week 52 (0% clinical involvement and mycological cure).[6]Complete Cure at Week 52 (0% clinical involvement and mycological cure).[7]
Mycological Assessment Negative potassium hydroxide (KOH) examination and negative fungal culture.[6]Negative potassium hydroxide (KOH) examination and negative fungal culture.[7]

Efficacy Results from Pivotal Phase 3 Trials

The following tables summarize the key efficacy endpoints from the two pivotal Phase 3 trials for each drug.

Efinaconazole 10% Solution Efficacy Data [6]

Efficacy EndpointStudy 1Study 2
Complete Cure 17.8%15.2%
Mycological Cure 55.2%53.4%
Treatment Success (<10% involvement) 44.8%40.2%

Tavaborole 5% Solution Efficacy Data [7]

Efficacy EndpointStudy 1Study 2
Complete Cure 6.5%9.1%
Mycological Cure 31.1%35.9%
Completely or Almost Clear Nail 26.1%27.5%
Safety and Tolerability

Both efinaconazole and tavaborole were generally well-tolerated in their respective Phase 3 trials. The most common adverse events were application site reactions.

Adverse Event ProfileEfinaconazole 10% SolutionTavaborole 5% Solution
Most Common Adverse Events Application site dermatitis, vesicles, and pain (each <2% of patients).[10]Application site exfoliation (2.7%), erythema (1.6%), and dermatitis (1.3%).[7]
Systemic Side Effects No significant systemic adverse events reported. Low systemic absorption.No significant systemic adverse events reported. Low systemic absorption.
Discontinuation due to Adverse Events Low rates of discontinuation due to adverse events.Low rates of discontinuation due to adverse events.
Pharmacokinetics

Both drugs exhibit low systemic absorption after topical application to the toenails.

Pharmacokinetic ParameterEfinaconazole 10% SolutionTavaborole 5% Solution
Systemic Absorption Very low systemic exposure.Low systemic exposure.
Mean Peak Plasma Concentration (Cmax) at Steady State 0.67 ng/mL5.17 ng/mL
Time to Reach Steady State Approximately 14 daysApproximately 14 days

Conclusion

Based on the available preclinical and clinical data, both efinaconazole and tavaborole are effective topical treatments for onychomycosis with favorable safety profiles and minimal systemic absorption.

In a direct preclinical comparison using a guinea pig model, efinaconazole demonstrated superior fungicidal activity and in vivo efficacy in reducing fungal load compared to tavaborole.[2]

While direct head-to-head clinical trials are lacking, a cross-trial comparison of the Phase 3 data suggests that efinaconazole has shown higher rates of complete and mycological cure than tavaborole.[6][7] However, it is critical to acknowledge that variations in the study protocols, including patient inclusion criteria, could account for some of the observed differences in efficacy.[3]

For researchers and drug development professionals, the distinct mechanisms of action, differing in vitro and in vivo activities, and the clinical trial outcomes provide a solid foundation for further investigation and development of next-generation topical antifungal therapies for onychomycosis.

References

Comparative Analysis of Leucyl-tRNA Synthetase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of prominent leucyl-tRNA synthetase (LRS) inhibitors. This document outlines their mechanism of action, quantitative performance data, and detailed experimental protocols to support further research and development in this critical area of antimicrobial discovery.

Leucyl-tRNA synthetase (LRS), an essential enzyme in protein synthesis, has emerged as a compelling target for the development of novel antimicrobial agents. LRS catalyzes the attachment of leucine to its cognate tRNA, a crucial step in the translation of genetic information into proteins. Inhibition of this enzyme disrupts protein synthesis, leading to cell growth arrest and death. This guide focuses on a comparative analysis of key LRS inhibitors, primarily from the benzoxaborole class, including Tavaborole (AN2690), GSK2251052 (AN3365), and Epetraborole.

Mechanism of Action: The Oxaborole tRNA Trapping (OBORT) Mechanism

The primary mechanism of action for the benzoxaborole class of LRS inhibitors is the innovative oxaborole tRNA trapping (OBORT) mechanism.[1] These compounds target the editing domain of the LRS enzyme. The boron atom within the oxaborole structure forms a stable covalent adduct with the 2'- and 3'-hydroxyl groups of the terminal adenosine of the tRNA molecule.[1] This adduct effectively traps the tRNA in the editing site, preventing the catalytic turnover of the enzyme and halting the synthesis of leucyl-tRNA.[1] This disruption of protein synthesis is the ultimate cause of the antimicrobial effect.

Quantitative Performance Data of LRS Inhibitors

The following table summarizes the in vitro efficacy of selected LRS inhibitors against various microbial species. The data is presented as the half-maximal inhibitory concentration (IC50), minimum inhibitory concentration (MIC), and the inhibitory constant (Ki) where available.

InhibitorCompoundTarget OrganismIC50 (µM)MIC (µg/mL)Ki (µM)
Tavaborole AN2690Saccharomyces cerevisiae--1.85 (after 20 min incubation)[2]
Candida albicans-1[3]-
Trichophyton rubrum-1[4]-
Trichophyton mentagrophytes-1[4]-
GSK2251052 AN3365Escherichia coli1.0[5]0.5 (MIC50)[6]-
Klebsiella pneumoniae-1 (MIC50 for KPC-producing)[6]-
Pseudomonas aeruginosa-2 (MIC50)[6]-
Acinetobacter baumannii-2 (MIC50)[6]-
Epetraborole Escherichia coli3 (after preincubation)[7]--
Pseudomonas aeruginosa-0.25–4[8]-
Mycobacterium abscessus-0.3 (MIC50)[9]-

Experimental Protocols

Enzymatic Inhibition Assay (Aminoacylation Assay)

This protocol is designed to determine the inhibitory activity of a compound against LRS by measuring the attachment of a radiolabeled amino acid to its tRNA.

Materials:

  • Purified Leucyl-tRNA Synthetase (LRS) enzyme

  • Total tRNA from the target organism

  • ¹⁴C-labeled L-leucine

  • ATP (Adenosine triphosphate)

  • Reaction Buffer: 100 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 mM DTT

  • Inhibitor compound dissolved in a suitable solvent (e.g., DMSO)

  • Trichloroacetic acid (TCA) solution (10%)

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, ATP, and ¹⁴C-labeled L-leucine.

  • Add varying concentrations of the inhibitor compound to the reaction mixture. Include a control with no inhibitor.

  • Pre-incubate the mixture with the LRS enzyme for a specified time (e.g., 10 minutes) at the optimal temperature for the enzyme (e.g., 37°C).

  • Initiate the aminoacylation reaction by adding the total tRNA.

  • Incubate the reaction for a set time (e.g., 10-30 minutes) at the optimal temperature.

  • Stop the reaction by adding ice-cold 10% TCA. This will precipitate the tRNA and any attached radiolabeled leucine.

  • Filter the precipitate through glass fiber filters and wash with cold 5% TCA to remove unincorporated ¹⁴C-leucine.

  • Dry the filters and place them in scintillation vials with scintillation fluid.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.

  • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Cell Viability Assay (Broth Microdilution Method for MIC Determination)

This protocol determines the minimum inhibitory concentration (MIC) of an LRS inhibitor required to inhibit the growth of a microbial strain.

Materials:

  • Microbial strain of interest

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • LRS inhibitor compound

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a standardized inoculum of the microbial strain in the appropriate growth medium.

  • Perform serial two-fold dilutions of the LRS inhibitor in the growth medium in the wells of a 96-well plate.

  • Add the microbial inoculum to each well, resulting in a final volume and cell density as per standard protocols (e.g., CLSI guidelines). Include a growth control well (no inhibitor) and a sterility control well (no inoculum).

  • Incubate the plates at the optimal temperature and duration for the specific microbial strain (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

  • Determine the MIC by visual inspection for the lowest concentration of the inhibitor that shows no visible growth. Alternatively, measure the optical density (OD) at a specific wavelength (e.g., 600 nm) using a microplate reader. The MIC is the lowest concentration that inhibits growth by a certain percentage (e.g., ≥90%) compared to the growth control.

In Vivo Efficacy Study (Murine Thigh Infection Model)

This protocol outlines a common in vivo model to assess the efficacy of an LRS inhibitor in a localized bacterial infection.[6]

Materials:

  • Specific pathogen-free mice (e.g., BALB/c or ICR)

  • Bacterial strain of interest

  • LRS inhibitor compound formulated for in vivo administration

  • Vehicle control

  • Anesthetic

  • Surgical tools

  • Homogenizer

  • Agar plates for bacterial enumeration

Procedure:

  • Prepare a standardized bacterial inoculum.

  • Induce neutropenia in the mice if required for the specific infection model (e.g., using cyclophosphamide).

  • Anesthetize the mice and inject a defined volume of the bacterial inoculum into the thigh muscle.

  • At a predetermined time post-infection (e.g., 2 hours), administer the LRS inhibitor at various doses via a clinically relevant route (e.g., oral gavage, intravenous injection). Include a vehicle control group.

  • Continue treatment at specified intervals for a defined duration.

  • At the end of the treatment period, euthanize the mice.

  • Aseptically dissect the infected thigh muscle, weigh it, and homogenize it in a sterile buffer.

  • Perform serial dilutions of the tissue homogenate and plate on appropriate agar plates to determine the number of colony-forming units (CFU).

  • Calculate the bacterial load as CFU per gram of tissue and compare the treated groups to the vehicle control group to assess the efficacy of the inhibitor.

Visualizations

LRS_Inhibition_Pathway cluster_0 Leucyl-tRNA Synthetase (LRS) Catalytic Cycle cluster_1 Inhibition by Benzoxaboroles Leucine Leucine LRS_enzyme LRS Enzyme Leucine->LRS_enzyme ATP ATP ATP->LRS_enzyme tRNA_Leu tRNA(Leu) Charged_tRNA Leucyl-tRNA(Leu) tRNA_Leu->Charged_tRNA Adduct tRNA(Leu)-Inhibitor Adduct tRNA_Leu->Adduct Leu_AMP Leucyl-adenylate (Leu-AMP) LRS_enzyme->Leu_AMP Activation Leu_AMP->Charged_tRNA Transfer Protein_Synthesis Protein Synthesis Charged_tRNA->Protein_Synthesis Inhibitor Benzoxaborole Inhibitor Inhibitor->LRS_enzyme Inhibitor->Adduct Adduct->LRS_enzyme Traps tRNA in Editing Site

Mechanism of Leucyl-tRNA Synthetase Inhibition by Benzoxaboroles.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Enzymatic_Assay Enzymatic Inhibition Assay (IC50, Ki determination) MIC_Assay Broth Microdilution Assay (MIC determination) Enzymatic_Assay->MIC_Assay Identifies potent compounds Cell_Viability_Assay Cell Viability/Cytotoxicity Assay MIC_Assay->Cell_Viability_Assay Determines antimicrobial spectrum Animal_Model Murine Infection Model (e.g., Thigh, Sepsis) Cell_Viability_Assay->Animal_Model Selects lead candidates for in vivo testing Efficacy_Testing Efficacy Assessment (CFU reduction, survival) Animal_Model->Efficacy_Testing PK_PD_Studies Pharmacokinetic/ Pharmacodynamic Studies Efficacy_Testing->PK_PD_Studies Informs dosing regimen

General Experimental Workflow for Evaluating LRS Inhibitors.

References

Validating the Antifungal Spectrum of 6-Fluorobenzo[c]oxaborol-1(3H)-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro antifungal activity of 6-Fluorobenzo[c]oxaborol-1(3H)-ol, also known as tavaborole (formerly AN2690), against a range of clinically relevant fungal pathogens. Its performance is benchmarked against established antifungal agents, supported by experimental data from various studies. Detailed methodologies for the key experiments are provided to ensure transparency and facilitate replication.

Executive Summary

6-Fluorobenzo[c]oxaborol-1(3H)-ol is a novel oxaborole antifungal agent that has demonstrated a broad spectrum of activity against dermatophytes, yeasts, and molds.[1][2] Its unique mechanism of action, the inhibition of fungal leucyl-tRNA synthetase (LeuRS), interferes with protein synthesis, a pathway distinct from that of many existing antifungal drugs.[3][4] This guide synthesizes available data to present a clear picture of its antifungal profile in comparison to other therapeutic options.

Comparative Antifungal Activity

The in vitro efficacy of an antifungal agent is primarily determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. The following tables summarize the MIC values of tavaborole and comparator drugs against key fungal pathogens.

Dermatophytes

Tavaborole exhibits potent activity against dermatophytes, the primary causative agents of onychomycosis.

Fungal SpeciesAntifungal AgentNo. of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Trichophyton rubrumTavaborole1001.0–8.04.08.0
Ciclopirox1000.06–1.00.250.5
Terbinafine-≤0.004 ->40.0040.008
Itraconazole-0.016 ->160.06250.0625
Trichophyton mentagrophytesTavaborole1004.0–8.04.08.0
Ciclopirox1000.125–0.50.250.5
Terbinafine-0.004 ->40.0040.008
Itraconazole-0.016 ->160.06250.0625

Data compiled from multiple sources.[1][5]

Yeasts

The activity of tavaborole against Candida species is compared with that of commonly used azole antifungals.

Fungal SpeciesAntifungal AgentMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Candida albicansTavaborole0.5 - 1.0--
Fluconazole-0.58
Candida glabrataTavaborole0.5 - 1.0--
Fluconazole-3232
Candida parapsilosisTavaborole0.5 - 1.0--
Fluconazole-22
Candida kruseiTavaborole0.5 - 1.0--
Fluconazole-≥64≥64

Data compiled from multiple sources.[1][5][6]

Molds

Tavaborole has also been evaluated against opportunistic molds like Aspergillus species.

Fungal SpeciesAntifungal AgentMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Aspergillus fumigatusTavaborole0.25--
Itraconazole0.12 - 16--
Voriconazole≤1--
Aspergillus flavusTavaborole-24
Itraconazole-0.250.5
Voriconazole-0.250.5
Aspergillus nigerTavaborole-116
Itraconazole-0.250.5
Voriconazole-0.0321

Data compiled from multiple sources.[1][5][7][8]

Experimental Protocols

The MIC data presented in this guide were primarily generated using standardized broth microdilution methods as outlined by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method for Filamentous Fungi (CLSI M38-A2)

This method is the standardized procedure for determining the in vitro susceptibility of filamentous fungi, including dermatophytes and molds.[9][10]

  • Inoculum Preparation: Fungal colonies are grown on a suitable agar medium, such as potato dextrose agar. A suspension of conidia is prepared in sterile saline containing a wetting agent (e.g., Tween 80). The turbidity of the suspension is adjusted spectrophotometrically to a specific transmittance, which is then further diluted in RPMI-1640 medium to achieve a final standardized inoculum concentration.

  • Antifungal Agent Preparation: Stock solutions of the antifungal agents are prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO). Serial twofold dilutions of the drugs are then prepared in RPMI-1640 medium in 96-well microtiter plates.

  • Inoculation and Incubation: The microtiter plates containing the diluted antifungal agents are inoculated with the standardized fungal suspension. The plates are incubated at a specified temperature (e.g., 35°C) for a defined period, which can range from 48 to 96 hours depending on the growth rate of the fungus.

  • MIC Determination: Following incubation, the MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥80%) compared to the growth in the drug-free control well. The inhibition is assessed visually or spectrophotometrically.

Broth Microdilution Method for Yeasts (CLSI M27-A3)

This is the reference method for testing the susceptibility of yeasts, such as Candida species.[11][12]

  • Inoculum Preparation: A suspension of yeast cells is prepared in sterile saline from a 24-hour culture on a suitable agar medium. The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which is then diluted in RPMI-1640 medium to obtain a final standardized inoculum concentration.

  • Antifungal Agent Preparation: Similar to the method for filamentous fungi, stock solutions of the antifungal agents are prepared and serially diluted in RPMI-1640 medium in 96-well microtiter plates.

  • Inoculation and Incubation: The microtiter plates are inoculated with the standardized yeast suspension and incubated at 35°C for 24 to 48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that results in a prominent decrease in turbidity (typically ≥50%) compared to the drug-free growth control.

Visualizations

Mechanism of Action: Inhibition of Fungal Protein Synthesis

Tavaborole's mechanism of action involves the targeted inhibition of leucyl-tRNA synthetase (LeuRS), a crucial enzyme in fungal protein synthesis. By forming a stable adduct with the tRNALeu in the editing site of the enzyme, tavaborole effectively traps the tRNA, preventing the attachment of leucine and thereby halting protein elongation.

G cluster_fungal_cell Fungal Cell Cytoplasm tavaborole 6-Fluorobenzo[c]oxaborol-1(3H)-ol (Tavaborole) LeuRS Leucyl-tRNA Synthetase (LeuRS) tavaborole->LeuRS Inhibits Ribosome Ribosome LeuRS->Ribosome Charged tRNA-Leu tRNA_Leu tRNA-Leu tRNA_Leu->LeuRS Leucine Leucine Leucine->LeuRS Protein Protein Synthesis (Elongation) Ribosome->Protein Inhibition->Ribosome Blocks G start Start prep_fungi Prepare Standardized Fungal Inoculum start->prep_fungi prep_drug Prepare Serial Dilutions of Antifungal Agent start->prep_drug inoculate Inoculate Microtiter Plate prep_fungi->inoculate prep_drug->inoculate incubate Incubate at Controlled Temperature inoculate->incubate read_mic Read MIC (Visual or Spectrophotometric) incubate->read_mic end End read_mic->end

References

Lack of Cross-Resistance Between Tavaborole and Other Antifungals Attributed to Unique Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

New studies reveal that the novel boron-based antifungal, tavaborole, does not exhibit cross-resistance with other major classes of antifungal agents used in the treatment of onychomycosis. This lack of cross-resistance is primarily due to its unique mechanism of action, which targets fungal protein synthesis, a pathway distinct from that of existing therapies such as azoles, allylamines, and pyrimidines.

Tavaborole's distinct mode of action involves the inhibition of fungal leucyl-tRNA synthetase (LeuRS), an essential enzyme for protein synthesis.[1][2] By binding to the editing site of LeuRS, tavaborole prevents the synthesis of leucine-charged tRNAs, ultimately halting fungal cell growth and leading to cell death.[1][2][3] This mechanism fundamentally differs from other antifungals that disrupt ergosterol biosynthesis or microbial metabolism.[3]

Comparative In Vitro Susceptibility Data

The in vitro activity of tavaborole has been evaluated against a wide range of dermatophytes, the primary causative agents of onychomycosis. The tables below summarize the Minimum Inhibitory Concentration (MIC) data for tavaborole and other commonly used antifungals against Trichophyton rubrum and Trichophyton mentagrophytes.

Table 1: In Vitro Activity of Tavaborole and Other Antifungals Against Trichophyton rubrum

Antifungal AgentMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Tavaborole0.25 - 2--
Terbinafine0.016 - 0.0625--
Itraconazole0.0625 - 0.125--
Ciclopirox---
Efinaconazole---

Note: MIC₅₀ and MIC₉₀ represent the MICs at which 50% and 90% of the isolates were inhibited, respectively. Dashes indicate data not available in the provided search results.

Table 2: In Vitro Activity of Tavaborole and Other Antifungals Against Trichophyton mentagrophytes

Antifungal AgentMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Tavaborole0.25 - 2--
Terbinafine0.016 - 0.0625--
Itraconazole0.0625 - 0.125--
Ciclopirox---
Efinaconazole---

Note: MIC₅₀ and MIC₉₀ represent the MICs at which 50% and 90% of the isolates were inhibited, respectively. Dashes indicate data not available in the provided search results.

A key study investigating the potential for cross-resistance found that T. rubrum mutants with experimentally induced resistance to tavaborole (exhibiting a 4- to 8-fold increase in tavaborole MIC) did not show any increase in MICs for terbinafine, itraconazole, amorolfine, ciclopirox, or efinaconazole.[4][5] This provides direct evidence that the development of resistance to tavaborole does not confer resistance to other antifungal drugs with different mechanisms of action.[4][5]

Experimental Protocols

In Vitro Antifungal Susceptibility Testing

The in vitro antifungal susceptibility of tavaborole against dermatophytes is primarily determined using the broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) document M38-A2.[6] This standardized protocol ensures the reproducibility and comparability of results across different laboratories.

Key steps of the CLSI M38-A2 Broth Microdilution Method include: [6]

  • Inoculum Preparation: Fungal colonies are cultured on a suitable agar medium, such as Sabouraud dextrose agar. A conidial suspension is then prepared in sterile saline and its turbidity adjusted to achieve a specific final inoculum concentration in the test wells.

  • Antifungal Agent Dilution: A stock solution of the antifungal agent is serially diluted in RPMI 1640 medium to create a range of concentrations to be tested.

  • Microdilution Plate Setup: The diluted antifungal agent is dispensed into the wells of a microtiter plate. The prepared fungal inoculum is then added to each well.

  • Incubation: The plates are incubated at a controlled temperature (typically 28-30°C) for a specified period (usually 4-7 days) to allow for fungal growth.

  • Endpoint Determination: Following incubation, the MIC is determined as the lowest concentration of the antifungal agent that causes significant inhibition of visible growth compared to the growth control well.

Assessment of Cross-Resistance

The experimental workflow for assessing cross-resistance involves the generation of resistant mutants and subsequent susceptibility testing against a panel of other antifungal agents.

Cross_Resistance_Workflow cluster_generation Generation of Resistant Mutants cluster_susceptibility Susceptibility Testing cluster_analysis Data Analysis start Wild-Type Fungal Strain (e.g., T. rubrum) exposure Propagate on media with subinhibitory or MIC of tavaborole start->exposure isolation Isolate spontaneous resistant mutants exposure->isolation verification Verify stability of resistant phenotype isolation->verification mic_tav Determine MIC of tavaborole for resistant mutants verification->mic_tav mic_others Determine MICs of other antifungals (e.g., terbinafine, itraconazole, ciclopirox) verification->mic_others compare Compare MICs of other antifungals for wild-type vs. resistant strains mic_tav->compare mic_others->compare conclusion No increase in MICs indicates no cross-resistance compare->conclusion

Caption: Experimental workflow for assessing cross-resistance to tavaborole.

Mechanisms of Action and Rationale for Lack of Cross-Resistance

The fundamental differences in the molecular targets of tavaborole and other antifungal classes provide a clear rationale for the observed lack of cross-resistance.

Antifungal_Mechanisms cluster_tavaborole Tavaborole cluster_azoles_allylamines Azoles & Allylamines cluster_ciclopirox Ciclopirox tav Tavaborole leu_rs Leucyl-tRNA Synthetase (LeuRS) tav->leu_rs Inhibits protein_syn Protein Synthesis cell_death1 Fungal Cell Death protein_syn->cell_death1 Inhibition leads to azoles Azoles (e.g., Itraconazole) Allylamines (e.g., Terbinafine) ergosterol_path Ergosterol Biosynthesis Pathway azoles->ergosterol_path Inhibit cell_membrane Fungal Cell Membrane ergosterol_path->cell_membrane Disrupts integrity of cell_death2 Fungal Cell Death ciclopirox Ciclopirox cations Trivalent Cations (e.g., Fe³⁺) ciclopirox->cations Chelates enzymes Essential Enzymes cations->enzymes Inhibits cell_death3 Fungal Cell Death

Caption: Distinct mechanisms of action of major antifungal classes.

As illustrated, tavaborole's interference with protein synthesis is a pathway not targeted by other antifungals used for onychomycosis. Azoles and allylamines target various enzymes in the ergosterol biosynthesis pathway, which is crucial for the integrity of the fungal cell membrane. Ciclopirox acts by chelating trivalent cations, thereby inhibiting essential enzymes.[5] Because these mechanisms are unrelated, a mutation conferring resistance to tavaborole, likely in the leucyl-tRNA synthetase gene, would not be expected to affect the activity of drugs that target entirely different cellular processes.[5]

References

Comparing the efficacy of tavaborole on different fungal strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tavaborole, a boron-based antifungal agent, has emerged as a significant topical treatment for onychomycosis, a fungal infection of the nail.[1][2] Its unique mechanism of action, targeting fungal protein synthesis, sets it apart from many existing antifungal medications that primarily inhibit ergosterol synthesis.[3][4] This guide provides a comparative overview of tavaborole's efficacy against various fungal strains, supported by experimental data and detailed methodologies.

Mechanism of Action: Inhibition of Fungal Protein Synthesis

Tavaborole exerts its antifungal effect by inhibiting the fungal leucyl-tRNA synthetase (LeuRS), an essential enzyme for protein synthesis.[2][4][5] This enzyme is responsible for attaching the amino acid leucine to its corresponding transfer RNA (tRNA), a critical step in the translation of genetic code into proteins. By binding to the editing site of the fungal LeuRS, tavaborole prevents the formation of leucine-charged tRNAs, thereby halting protein synthesis and leading to fungal cell death.[3][5] A key advantage of tavaborole is its high selectivity for the fungal enzyme over the human counterpart, contributing to its favorable safety profile.[3][5]

Comparative Efficacy Across Fungal Strains

The in vitro efficacy of tavaborole has been evaluated against a broad spectrum of fungal pathogens, including dermatophytes, non-dermatophytic molds, and yeasts. The primary metric for assessing antifungal susceptibility is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a drug that inhibits the visible growth of a microorganism.

Data Summary

The following table summarizes the MIC values of tavaborole against various fungal strains, compiled from multiple in vitro studies. It is important to note that MIC values can vary between studies due to differences in methodology and the specific strains tested.

Fungal SpeciesTypeMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Trichophyton rubrumDermatophyte1.0 - 8.0[6]4.0[3][6]8.0[3][6]
Trichophyton mentagrophytesDermatophyte1.0 - 8.0[3]4.0[3][6]8.0[3][6]
Trichophyton tonsuransDermatophyte2.0 - 4.0[3]--
Epidermophyton floccosumDermatophyte≤0.5[3]--
Microsporum audouiniiDermatophyte2.0[3]--
Microsporum canisDermatophyte2.0[3]--
Microsporum gypseumDermatophyte2.0[3]--
Aspergillus fumigatusNon-dermatophyte Mold0.25[3]2.0[7]-
Fusarium solaniNon-dermatophyte Mold≤0.5[3]--
Candida albicansYeast1.0[3]16[7]16[7]

MIC₅₀: The concentration of the drug required to inhibit the growth of 50% of the isolates tested. MIC₉₀: The concentration of the drug required to inhibit the growth of 90% of the isolates tested.

Studies have shown that tavaborole is particularly effective against dermatophytes, the primary causative agents of onychomycosis.[3][8] While it also demonstrates activity against some non-dermatophytic molds and yeasts, the reported MIC values for certain strains, such as Candida albicans, can be significantly higher in some studies.[7]

Experimental Protocols

The determination of tavaborole's MIC is crucial for assessing its antifungal potency. The standardized broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI) document M38-A2, is a widely accepted protocol.[8][9]

Broth Microdilution Method for MIC Determination
  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. A suspension of fungal conidia or yeast cells is prepared and adjusted to a standardized concentration.[9]

  • Drug Dilution: A series of twofold dilutions of tavaborole are prepared in a liquid growth medium (e.g., RPMI 1640) in a 96-well microtiter plate.[8][9]

  • Inoculation: Each well containing the diluted drug is inoculated with the standardized fungal suspension. A growth control well (drug-free medium with inoculum) and a sterility control well (drug-free medium without inoculum) are also included.[9]

  • Incubation: The microtiter plate is incubated at a specific temperature (typically 35°C) for a defined period, which can range from 24 to 96 hours depending on the fungal species.[7][9]

  • Reading Results: The MIC is determined as the lowest concentration of tavaborole that causes a significant inhibition of fungal growth compared to the growth control. This can be assessed visually or by using a spectrophotometer.[9]

Visualizing the Process and Mechanism

To further elucidate the experimental workflow and the mechanism of action of tavaborole, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Fungal Inoculum Preparation Plate Inoculation of Microtiter Plate Inoculum->Plate Standardized Suspension Drug Tavaborole Serial Dilution Drug->Plate Diluted Drug Incubation Incubation Plate->Incubation Reading MIC Determination (Visual/Spectrophotometric) Incubation->Reading Mechanism_of_Action Tavaborole Tavaborole LeuRS Fungal Leucyl-tRNA Synthetase (LeuRS) Tavaborole->LeuRS Inhibits Charged_tRNA Leucyl-tRNA(Leu) LeuRS->Charged_tRNA Catalyzes Leucine Leucine Leucine->LeuRS tRNA tRNA(Leu) tRNA->LeuRS Protein_Synthesis Protein Synthesis Charged_tRNA->Protein_Synthesis Cell_Death Fungal Cell Death Protein_Synthesis->Cell_Death Inhibition leads to

References

Validating Tavaborole's Unique Mechanism of Action: A Comparative Guide Based on Genetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of tavaborole, a novel oxaborole antifungal, with other antifungal agents, focusing on the genetic validation of its unique mechanism of action. By examining experimental data and detailed methodologies, this document serves as a valuable resource for researchers in the field of antifungal drug discovery and development.

Tavaborole stands out in the landscape of antifungal therapies due to its distinct mechanism of action: the inhibition of fungal protein synthesis.[1][2] Unlike the majority of clinically available antifungals that target the fungal cell membrane's ergosterol biosynthesis pathway, tavaborole specifically inhibits the fungal leucyl-tRNA synthetase (LeuRS).[2][3] This enzyme is critical for the attachment of leucine to its corresponding transfer RNA (tRNA), an essential step in the production of proteins. By forming an adduct with tRNALeu in the editing site of the enzyme, tavaborole effectively traps the tRNA, leading to a cessation of protein synthesis and ultimately, fungal cell death.[1][4] A key advantage of tavaborole is its high selectivity, exhibiting a greater than 1,000-fold higher affinity for the fungal LeuRS compared to its human counterpart.[2]

Genetic studies have been instrumental in validating this mechanism. Research has demonstrated that resistance to tavaborole in fungi such as Saccharomyces cerevisiae and Trichophyton rubrum arises from mutations within the leuS gene, which encodes for LeuRS.[4][5] These mutations are frequently located in the editing domain of the enzyme, providing strong evidence that this is the direct target of tavaborole's antifungal activity.[1][5]

Comparative Performance Data

The following tables summarize the in vitro susceptibility of various fungal pathogens to tavaborole and other commonly used antifungal agents, as well as the frequency of resistance development.

Table 1: Minimum Inhibitory Concentration (MIC) of Tavaborole Against Common Fungal Pathogens

Fungal SpeciesNumber of IsolatesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Reference(s)
Trichophyton rubrum1001.0 - 8.04.08.0[1][2]
Trichophyton mentagrophytes1004.0 - 8.04.08.0[1][2]
Candida albicansNot Specified1.0Not ReportedNot Reported[2]
Aspergillus fumigatusNot Specified0.25Not ReportedNot Reported[2]

MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

Table 2: Comparative MIC90 Values (µg/mL) of Tavaborole and Other Antifungal Agents Against Trichophyton Species

Antifungal AgentMechanism of ActionTrichophyton rubrum MIC90 (µg/mL)Trichophyton mentagrophytes MIC90 (µg/mL)Reference(s)
Tavaborole Protein Synthesis Inhibition (LeuRS) 8.0 8.0 [1][2]
EfinaconazoleErgosterol Biosynthesis InhibitionNot ReportedNot Reported
CiclopiroxErgosterol Biosynthesis Inhibition0.50.5[1]
ItraconazoleErgosterol Biosynthesis InhibitionNot ReportedNot Reported
TerbinafineErgosterol Biosynthesis InhibitionNot ReportedNot Reported
FluconazoleErgosterol Biosynthesis InhibitionNot ReportedNot Reported

Table 3: Frequency of Spontaneous and Induced Tavaborole Resistance in Trichophyton rubrum

MethodFrequency of Resistance
Spontaneous (Plating on MIC)~10-8
Induced (5 passages at 0.5x MIC)~10-7
Induced (10 passages at 0.5x MIC)~10-6

Data adapted from a study on in vitro resistance development.[4][6][7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following section outlines the key experimental protocols used in the study of tavaborole's mechanism of action.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M38-A2 broth microdilution method for filamentous fungi.

1. Inoculum Preparation:

  • Trichophyton rubrum isolates are cultured on Potato Dextrose Agar (PDA) plates at 28°C for 7 days to encourage conidiation.
  • Conidia are harvested by gently scraping the surface of the culture in sterile saline.
  • The resulting suspension is filtered through sterile gauze to remove hyphal fragments.
  • The conidial suspension is adjusted to a final concentration of 1-5 x 106 CFU/mL using a hemocytometer.
  • The adjusted suspension is then diluted 1:50 in RPMI 1640 medium to obtain the final inoculum.

2. Antifungal Agent Preparation:

  • A stock solution of tavaborole is prepared in dimethyl sulfoxide (DMSO).
  • Serial twofold dilutions of tavaborole are performed in RPMI 1640 medium within a 96-well microtiter plate to achieve a final concentration range (e.g., 0.03 - 16 µg/mL).

3. Inoculation and Incubation:

  • Each well of the microtiter plate is inoculated with the final fungal inoculum.
  • The plate is incubated at 28°C for 4 to 7 days.

4. MIC Determination:

  • The MIC is determined as the lowest concentration of tavaborole that causes 100% inhibition of visible growth compared to the drug-free control well.

Protocol 2: Induction and Isolation of Tavaborole-Resistant Mutants

This protocol describes a method for generating and selecting for tavaborole-resistant strains of T. rubrum in vitro.

1. Initial Exposure:

  • Sabouraud Dextrose Agar (SDA) plates containing a sub-inhibitory concentration of tavaborole (e.g., 0.5x MIC) are prepared.
  • A conidial suspension of the parental T. rubrum strain is prepared as described in Protocol 1.
  • The tavaborole-containing SDA plates are inoculated with the conidial suspension and incubated at 28°C until fungal growth is evident.

2. Serial Passaging:

  • Conidia from the grown colonies are harvested and transferred to fresh tavaborole-containing SDA plates.
  • This process is repeated for a defined number of passages (e.g., 5 or 10) to select for resistant populations.

3. Isolation of Resistant Mutants:

  • After the final passage, a conidial suspension is prepared from the grown colonies.
  • Serial dilutions of this suspension are plated onto SDA plates containing the original MIC of tavaborole.
  • The plates are incubated at 28°C, and colonies that grow are considered resistant mutants.

4. Confirmation and Characterization:

  • Individual resistant colonies are isolated.
  • The MIC of tavaborole for these isolates is determined using Protocol 1 to confirm the resistant phenotype and quantify the fold-increase in MIC.
  • The stability of the resistant phenotype can be assessed by subculturing the mutants on drug-free media for several passages before re-determining the MIC.

Protocol 3: Genetic Analysis of leuS Gene Mutations

This protocol provides a general framework for identifying mutations in the leuS gene of tavaborole-resistant T. rubrum isolates.

1. Genomic DNA Extraction:

  • Genomic DNA is extracted from both the parental (susceptible) and resistant T. rubrum strains using a suitable fungal DNA extraction kit.

2. PCR Amplification of the leuS Gene:

  • Primers specific to the leuS gene of T. rubrum are designed.
  • The leuS gene is amplified from the extracted genomic DNA using polymerase chain reaction (PCR).

3. DNA Sequencing:

  • The PCR products are purified and sequenced using a commercial DNA sequencing service. Both strands of the amplicons should be sequenced to ensure accuracy.

4. Sequence Analysis:

  • The DNA sequences of the leuS gene from the resistant isolates are compared to the sequence from the parental strain to identify any nucleotide changes.
  • The identified mutations are then analyzed to determine if they result in amino acid substitutions in the LeuRS enzyme, particularly within the editing domain.

Visualizations

The following diagrams illustrate the mechanism of action of tavaborole and the experimental workflows described above.

tavaborole_mechanism cluster_fungal_cell Fungal Cell Cytoplasm cluster_inhibition Inhibition by Tavaborole LeuRS Leucyl-tRNA Synthetase (LeuRS) Leucyl_tRNA Leucyl-tRNA(Leu) LeuRS->Leucyl_tRNA Aminoacylation Trapped_Complex Tavaborole-tRNA(Leu) Adduct in Editing Site tRNA_Leu tRNA(Leu) tRNA_Leu->LeuRS Leucine Leucine Leucine->LeuRS Protein_Synthesis Protein Synthesis Leucyl_tRNA->Protein_Synthesis Cell_Death Fungal Cell Death Tavaborole Tavaborole Tavaborole->LeuRS Binds to editing site Trapped_Complex->Leucyl_tRNA Blocks formation

Caption: Mechanism of action of tavaborole.

experimental_workflow cluster_mic MIC Determination cluster_resistance Resistance Induction & Validation prep_inoculum Prepare Fungal Inoculum (T. rubrum) inoculate Inoculate Microtiter Plate prep_inoculum->inoculate prep_drug Prepare Tavaborole Serial Dilutions prep_drug->inoculate incubate_mic Incubate (4-7 days) inoculate->incubate_mic determine_mic Determine MIC incubate_mic->determine_mic expose Expose T. rubrum to sub-MIC Tavaborole passage Serial Passaging on Tavaborole Media expose->passage isolate Isolate Resistant Mutants on MIC Plates passage->isolate confirm_mic Confirm Increased MIC isolate->confirm_mic sequence_leus Sequence leuS Gene isolate->sequence_leus analyze_mutations Analyze for Mutations sequence_leus->analyze_mutations

Caption: Experimental workflow for MIC determination and resistance studies.

Conclusion

References

A Comparative Analysis of 6-Fluorobenzo[c]oxaborol-1(3H)-ol (Tavaborole) and Standard-of-Care Antifungal Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of 6-Fluorobenzo[c]oxaborol-1(3H)-ol, known as tavaborole, against a range of standard-of-care antifungal drugs. Tavaborole is a first-in-class oxaborole antifungal agent approved for the topical treatment of onychomycosis.[1][2] Its unique mechanism of action, targeting fungal protein synthesis, presents a significant departure from traditional antifungal agents that primarily disrupt the fungal cell membrane.[1][3] This comparison delves into its in-vitro activity, mechanism of action, and clinical efficacy, supported by experimental data to inform research and development in the field of antifungal therapies.

Mechanism of Action: A Novel Approach to Fungal Inhibition

Tavaborole exerts its antifungal effect by inhibiting fungal leucyl-tRNA synthetase (LeuRS), an essential enzyme for protein synthesis.[4][5] By binding to the editing site of LeuRS, tavaborole prevents the incorporation of leucine into fungal proteins, leading to the cessation of cell growth and ultimately cell death.[3][5] This mechanism is highly selective for the fungal enzyme over its human counterpart.[3]

This contrasts with the mechanisms of standard antifungal classes:

  • Azoles (e.g., Fluconazole, Itraconazole): Inhibit the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, a key component of the fungal cell membrane.[6][7]

  • Allylamines (e.g., Terbinafine): Inhibit squalene epoxidase, another enzyme in the ergosterol biosynthesis pathway, leading to a deficiency in ergosterol and an accumulation of toxic squalene.

  • Polyenes (e.g., Amphotericin B): Bind directly to ergosterol in the fungal cell membrane, creating pores that lead to leakage of cellular contents and cell death.[8]

  • Other Topicals (e.g., Ciclopirox): Acts via a different mechanism, involving the chelation of polyvalent metal cations, which inhibits enzymes essential for cellular metabolism.[3]

Antifungal Mechanisms of Action cluster_tavaborole Tavaborole (Oxaborole) cluster_azoles Azoles (e.g., Fluconazole) cluster_allylamines Allylamines (e.g., Terbinafine) Tavaborole Tavaborole LeuRS Leucyl-tRNA Synthetase Tavaborole->LeuRS Inhibits ProteinSynthesis Protein Synthesis LeuRS->ProteinSynthesis FungalCellDeath1 Fungal Cell Death ProteinSynthesis->FungalCellDeath1 Inhibition leads to Azoles Azoles LanosterolDemethylase Lanosterol 14α-demethylase Azoles->LanosterolDemethylase Inhibits ErgosterolSynthesis Ergosterol Synthesis LanosterolDemethylase->ErgosterolSynthesis FungalCellMembrane1 Disrupted Fungal Cell Membrane ErgosterolSynthesis->FungalCellMembrane1 Inhibition disrupts FungalCellDeath2 Fungal Cell Death FungalCellMembrane1->FungalCellDeath2 Allylamines Allylamines SqualeneEpoxidase Squalene Epoxidase Allylamines->SqualeneEpoxidase Inhibits ErgosterolSynthesis2 Ergosterol Synthesis SqualeneEpoxidase->ErgosterolSynthesis2 FungalCellMembrane2 Disrupted Fungal Cell Membrane ErgosterolSynthesis2->FungalCellMembrane2 Inhibition disrupts FungalCellDeath3 Fungal Cell Death FungalCellMembrane2->FungalCellDeath3

Figure 1: Simplified signaling pathways of major antifungal classes.

In-Vitro Antifungal Activity: A Quantitative Comparison

The in-vitro efficacy of an antifungal agent is a key indicator of its potential therapeutic value. This is typically measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a microorganism. The following tables summarize the MIC values of tavaborole and standard-of-care antifungals against common fungal pathogens.

Table 1: In-Vitro Activity of Tavaborole and Comparator Antifungals against Dermatophytes

Antifungal AgentTrichophyton rubrum MIC Range (µg/mL)Trichophyton mentagrophytes MIC Range (µg/mL)
Tavaborole 0.25 - 16 [9][10]4 - 16 [10]
Terbinafine0.004 - >4[10]0.004 - >4[10]
Itraconazole0.016 - >16[10]0.016 - >16[10]
Fluconazole2 - 32[10]16 - 32[10]
Ciclopirox0.50 (MIC90)[11]0.50 (MIC90)[11]

Note: MIC values can vary based on the specific isolates and testing methodologies used. Some studies have reported lower MICs for tavaborole against T. rubrum, in the range of 0.25-2 µg/mL.[9]

Table 2: In-Vitro Activity of Tavaborole and Comparator Antifungals against Yeasts and Molds

Antifungal AgentCandida albicans MIC Range (µg/mL)Aspergillus fumigatus MIC Range (µg/mL)
Tavaborole 2 - >16 [10]0.5 - 16 [10][12]
Voriconazole0.008 - >0.016[10]0.0625 - 2[10]
Itraconazole0.25 - 16[10]0.0625 - >16[10]
Fluconazole0.125 - >64[10]16 - >64[10]
Terbinafine4 - >4[10]0.032 - >4[10]

Note: One study reported a lower MIC of 1 µg/mL for tavaborole against Candida albicans.[13] There is variability in the reported in-vitro activity of tavaborole, with some studies suggesting lower activity against yeasts and molds compared to other antifungals.[7][10][14]

Experimental Protocols: Antifungal Susceptibility Testing

The in-vitro data presented in this guide are primarily based on standardized broth microdilution methods, as outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

CLSI M38-A2 Broth Microdilution Method for Filamentous Fungi

This method is a reference standard for testing the susceptibility of filamentous fungi, including dermatophytes like Trichophyton species.[5][15][16]

CLSI M38-A2 Workflow cluster_workflow Experimental Workflow Start Start InoculumPrep Inoculum Preparation (Conidial Suspension) Start->InoculumPrep Spectro Spectrophotometric Standardization InoculumPrep->Spectro Inoculation Inoculation of Microdilution Plates Spectro->Inoculation Dilution Serial Dilution of Antifungal Agents Dilution->Inoculation Incubation Incubation (35°C for 96h for Trichophyton) Inoculation->Incubation MIC_Reading Visual Reading of MIC (Lowest concentration with complete inhibition) Incubation->MIC_Reading End End MIC_Reading->End

Figure 2: Generalized workflow for the CLSI M38-A2 broth microdilution assay.

Key Parameters for CLSI M38-A2:

  • Medium: RPMI 1640 broth with L-glutamine, without sodium bicarbonate, buffered with MOPS.

  • Inoculum: Conidial suspensions are adjusted spectrophotometrically and then diluted to a final concentration of 0.4 x 104 to 5 x 104 CFU/mL.[15]

  • Incubation: Plates are incubated at 35°C for 96 hours for Trichophyton species.[10]

  • Endpoint Reading: The MIC is determined as the lowest drug concentration that shows complete inhibition of growth.[10]

Clinical Efficacy in Onychomycosis

Tavaborole has been evaluated in several clinical trials for the treatment of toenail onychomycosis. The primary endpoints in these studies were typically complete cure (a completely clear nail and negative mycology) and mycological cure (negative potassium hydroxide [KOH] and culture).

Table 3: Summary of Phase III Clinical Trial Results for Tavaborole in Toenail Onychomycosis (at Week 52)

OutcomeTavaborole 5% SolutionVehicle
Complete Cure Rate 6.5% - 9.1% [17][18]0.5% - 1.5% [17]
Mycological Cure Rate 31.1% - 35.9% [6][17]7.2% - 12.2% [17]
Negative Culture Rate Higher than vehicle (P=0.046 in a Phase II study) [19]-
Completely or Almost Clear Nail plus Negative Mycology 15.3% - 17.9% [17][18]1.5% - 3.9% [17]

The data is from two large, randomized, double-blind, vehicle-controlled Phase III trials involving a total of 1194 subjects.[2][17]

Head-to-Head Comparisons and Nail Penetration

Direct comparative clinical trial data between tavaborole and other topical and oral antifungals is limited. However, some studies provide valuable insights.

  • Tavaborole vs. Ciclopirox: In-vitro studies have demonstrated that tavaborole has superior penetration through the human nail plate compared to ciclopirox 8% nail lacquer.[6][9] One study showed that the amount of tavaborole 5% solution penetrating a cadaver fingernail plate was 250-fold higher than ciclopirox 8% solution after 14 days.[6]

  • Tavaborole vs. Efinaconazole: Both are newer topical treatments for onychomycosis. Clinical cure rates reported in separate pivotal trials were 6.5% and 9.1% for tavaborole and 15.2% and 17.8% for efinaconazole at week 52.[18]

  • Topical vs. Oral Agents: Generally, oral antifungal agents like terbinafine and itraconazole have shown higher complete cure rates in onychomycosis compared to topical treatments.[11][20] However, topical agents have a more favorable safety profile with fewer systemic side effects and drug interactions.[11][21]

Logical Relationships in Onychomycosis Treatment Tavaborole Tavaborole Efficacy Clinical Efficacy (Complete Cure Rate) Tavaborole->Efficacy Moderate Safety Systemic Safety Profile Tavaborole->Safety Favorable Penetration Nail Penetration Tavaborole->Penetration Superior StandardTopicals Standard Topicals (e.g., Ciclopirox) StandardTopicals->Efficacy Lower StandardTopicals->Safety Favorable StandardTopicals->Penetration Lower StandardOrals Standard Orals (e.g., Terbinafine) StandardOrals->Efficacy Higher StandardOrals->Safety Less Favorable (Potential for systemic side effects)

Figure 3: Logical relationships of tavaborole and standard antifungals.

Conclusion

6-Fluorobenzo[c]oxaborol-1(3H)-ol (tavaborole) represents a valuable addition to the antifungal armamentarium, particularly for the topical treatment of onychomycosis. Its novel mechanism of action, inhibiting fungal protein synthesis, provides an alternative to ergosterol-targeting agents and may be beneficial in cases of resistance. While its in-vitro activity against some yeasts and molds can be variable, it demonstrates good activity against dermatophytes, the primary causative agents of onychomycosis.

Clinically, tavaborole has demonstrated efficacy superior to vehicle in large-scale trials. Its excellent nail penetration is a key advantage for a topical agent. While direct comparisons show lower complete cure rates than some newer topicals and oral agents, its favorable safety profile makes it a suitable option for patients with mild to moderate onychomycosis, or for those who are not candidates for systemic therapy. Further research, including head-to-head clinical trials with other active comparators, will continue to define its precise role in the management of fungal infections.

References

Safety Operating Guide

Personal protective equipment for handling 6-Fluorobenzo[c][1,2]oxaborol-1(3H)-ol

Essential Safety and Operational Guidance for 6-Fluorobenzo[c][1][2]oxaborol-1(3H)-ol

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for handling 6-Fluorobenzo[c][1]oxaborol-1(3H)-ol (CAS Number: 174671-89-7). The following procedures are based on available safety data and established best practices for handling similar chemical compounds.[1][2][3] It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier for the most comprehensive and accurate information before commencing any work.

Hazard Identification and Precautionary Measures

6-Fluorobenzo[c][1]oxaborol-1(3H)-ol is classified with the following hazards:

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

  • Pictogram: GHS07 (Harmful)

To mitigate these risks, the following precautionary statements should be strictly adhered to:

  • P264: Wash skin thoroughly after handling.[3]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

  • P362: Take off contaminated clothing and wash before reuse.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical when handling this compound. The following table summarizes the required and recommended PPE.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[1][4]To protect eyes from contact, which can cause serious irritation.[1]
Hand Protection Chemically resistant gloves (e.g., nitrile rubber) should be worn.[1][4]To prevent skin contact and potential irritation.[1]
Body Protection A laboratory coat is required. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[1]To protect skin from accidental splashes or spills.[1]
Respiratory Protection For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1][2]To prevent respiratory tract irritation.[1]

Operational Plan: Step-by-Step Guidance

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Verify that the product name, CAS number, and hazard information on the label match the order.

  • Ensure the supplier's SDS is readily available.

2. Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[2]

  • The recommended storage temperature is room temperature.

  • Store away from incompatible materials such as strong acids, strong bases, and oxidizing agents.[5][6]

3. Handling and Use:

  • All handling of 6-Fluorobenzo[c][1]oxaborol-1(3H)-ol should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]

  • Ensure that an eyewash station and safety shower are easily accessible in the immediate work area.[1][7]

  • Use non-sparking tools and ground all equipment when handling flammable solvents in the vicinity.[5][7]

  • Avoid generating dust.[2] If the material is a solid, handle it carefully to prevent it from becoming airborne.

  • Practice good laboratory hygiene:

    • Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[1]

    • Do not consume food or beverages in the laboratory.[1]

    • Remove and wash contaminated clothing before reuse.[1][2]

4. Spill Management:

  • For small spills:

    • Contain the spill using an inert absorbent material like sand or vermiculite.[1]

    • Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[1]

  • Decontamination:

    • Clean the spill area with an appropriate solvent, followed by washing with soap and water.[1]

  • Reporting:

    • Report all spills to the designated safety officer.

Disposal Plan

  • All waste containing 6-Fluorobenzo[c][1]oxaborol-1(3H)-ol, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste.

  • Collect waste in a properly labeled, sealed, and compatible container.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain or in regular trash.[3]

Experimental Workflow

The following diagram illustrates the standard workflow for handling 6-Fluorobenzo[c][1]oxaborol-1(3H)-ol in a laboratory setting.

Gcluster_prepPreparationcluster_handlingHandling (in Fume Hood)cluster_cleanupCleanup & DisposalObtain SDSObtain SDSDon PPEDon PPEObtain SDS->Don PPEWeigh CompoundWeigh CompoundDon PPE->Weigh CompoundPerform ExperimentPerform ExperimentWeigh Compound->Perform ExperimentDecontaminate Work AreaDecontaminate Work AreaPerform Experiment->Decontaminate Work AreaDispose of WasteDispose of WasteDecontaminate Work Area->Dispose of WasteDoff PPEDoff PPEDispose of Waste->Doff PPEWash HandsWash HandsDoff PPE->Wash Hands

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Fluorobenzo[c][1,2]oxaborol-1(3H)-ol
Reactant of Route 2
6-Fluorobenzo[c][1,2]oxaborol-1(3H)-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.